molecular formula C6H3BrClNO2 B1277871 2-Bromo-4-chloro-1-nitrobenzene CAS No. 63860-31-1

2-Bromo-4-chloro-1-nitrobenzene

Cat. No.: B1277871
CAS No.: 63860-31-1
M. Wt: 236.45 g/mol
InChI Key: VFMAPIFSXMBTQP-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-nitrobenzene is a useful research compound. Its molecular formula is C6H3BrClNO2 and its molecular weight is 236.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-chloro-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMAPIFSXMBTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431860
Record name 2-bromo-4-chloro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63860-31-1
Record name 2-bromo-4-chloro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectral data of 2-Bromo-4-chloro-1-nitrobenzene. This compound is a key halogenated and nitrated aromatic intermediate, valuable in the synthesis of more complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1]

Core Chemical and Physical Properties

This compound is a solid, typically appearing as a white to light yellow crystalline powder.[2] It is sparingly soluble in water but shows good solubility in common organic solvents such as ethanol (B145695) and ether.[2] The presence of three distinct functional groups—bromo, chloro, and nitro—on the benzene (B151609) ring imparts a unique reactivity profile, making it a versatile building block in organic synthesis.[1]

Table 1: Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₆H₃BrClNO₂[1][3]
Molecular Weight 236.45 g/mol [1][3]
Appearance White to light yellow crystalline powder[2]
Melting Point ~62 °C[1]
Boiling Point ~253-290 °C[2][4]
Density ~1.827 g/cm³[4]
Solubility Slightly soluble in water; Soluble in ethanol, ether[2]
Table 2: Chemical Identifiers
IdentifierValueReference(s)
IUPAC Name 2-bromo-1-chloro-4-nitrobenzene[3]
CAS Number 63860-31-1[1]
PubChem CID 2735549[3]
SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])Br)Cl[3]
InChIKey CGTVUAQWGSZCFH-UHFFFAOYSA-N[3]

Spectroscopic Data

Definitive structural elucidation relies on spectroscopic analysis. While comprehensive experimental spectra for this specific compound are not widely published in public databases, the expected spectral characteristics can be predicted based on its structure and known data for similar compounds.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data (Solvent: CDCl₃)
TypePredicted Chemical Shift (δ, ppm)Assignment
¹H NMR ~ 8.3Aromatic H, ortho to Nitro
~ 8.1Aromatic H, ortho to Bromo
~ 7.6Aromatic H, ortho to Chloro
¹³C NMR ~ 148C-NO₂
~ 135-140C-Cl
~ 120-130Aromatic C-H
~ 115-120C-Br

Note: These are estimated values. Actual experimental values may vary. For definitive assignments, acquisition of 1D and 2D NMR spectra is required.

Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
~ 1520-1560 Asymmetric NO₂ Stretch
~ 1340-1360 Symmetric NO₂ Stretch
~ 3050-3150 Aromatic C-H Stretch
~ 1000-1100 C-Cl Stretch
~ 550-650 C-Br Stretch

Note: The presence of strong, characteristic nitro group stretching bands is a key feature in the IR spectrum of this compound.

Reactivity and Synthetic Applications

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SₙAr). The strongly electron-withdrawing nitro group, positioned para to the chlorine atom, activates the aromatic ring towards attack by nucleophiles.[5]

A notable reaction is with alkoxides, such as sodium ethoxide. In this SₙAr reaction, the nucleophile preferentially displaces the chloride ion over the bromide ion. This regioselectivity is due to the greater resonance stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the carbon bearing the chlorine atom. The nitro group effectively delocalizes the charge, lowering the activation energy for this pathway.[5][6] The resulting product, a bromo-nitro-alkoxybenzene, is another valuable synthetic intermediate.

Experimental Protocols

The following are representative protocols for the synthesis of this compound. Disclaimer: These protocols are compiled from established chemical principles and literature precedents. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and a fume hood.

Protocol 1: Synthesis of 1-Chloro-4-nitrobenzene (Precursor)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, prepare a nitrating mixture by carefully adding 20 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid. Cool the mixture in an ice bath to below room temperature.

  • Addition of Substrate: Slowly add 11.2 g of chlorobenzene (B131634) dropwise to the cooled nitrating mixture while maintaining the temperature between 50-60°C.

  • Reaction: After the addition is complete, stir the mixture for 60 minutes.

  • Workup: Pour the reaction mixture carefully over 200 g of crushed ice. A solid precipitate of mixed chloronitrobenzene isomers will form.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water until the washings are neutral. The crude product is a mixture of ortho and para isomers. The desired p-chloronitrobenzene can be purified from the ortho isomer by recrystallization from ethanol, leveraging its higher melting point and lower solubility.[7]

Protocol 2: Synthesis of this compound
  • Reaction Setup: To a 3 L three-neck flask fitted with a mechanical stirrer, reflux condenser, and thermometer, add 800 mL of water, 800 mL of concentrated sulfuric acid, and 157 g (1.0 mole) of 1-chloro-4-nitrobenzene.

  • Heating: Heat the well-stirred mixture to 80°C.

  • Bromination: Add 187 g of potassium bromate (B103136) in small portions over a period of 3 hours, maintaining the temperature at 80°C.

  • Reaction Completion: Continue stirring for an additional 2 hours after the final addition of potassium bromate.

  • Workup: Pour the warm reaction mixture onto 500 g of crushed ice. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and suck dry. The crude product can be purified by recrystallization from toluene (B28343) to afford pure 2-bromo-4-chloronitrobenzene.[1]

Logical Workflow and Diagrams

The multi-step synthesis from benzene provides a clear logical workflow for producing this compound, governed by the principles of electrophilic aromatic substitution and directing group effects.

Synthesis_Workflow cluster_0 Electrophilic Aromatic Substitution Benzene Benzene Chlorobenzene Chlorobenzene Benzene->Chlorobenzene Step 1: Chlorination (Cl₂, FeCl₃) pNitrochlorobenzene 1-Chloro-4-nitrobenzene Chlorobenzene->pNitrochlorobenzene Step 2: Nitration (HNO₃, H₂SO₄) Target 2-Bromo-4-chloro- 1-nitrobenzene pNitrochlorobenzene->Target Step 3: Bromination (KBrO₃, H₂SO₄)

References

In-Depth Technical Guide: 2-Bromo-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 63860-31-1

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-chloro-1-nitrobenzene, a key chemical intermediate. The document details its physicochemical properties, spectroscopic data, synthesis protocols, characteristic reactivity, and safety information, adhering to the core requirements of data presentation in structured tables and detailed experimental methodologies.

Compound Overview

This compound is an aromatic compound characterized by a benzene (B151609) ring substituted with a nitro group, a bromine atom, and a chlorine atom.[1] Its structure, featuring two different halogen substituents and a strong electron-withdrawing nitro group, makes it a versatile reagent and building block in organic synthesis.[1] It is particularly valuable as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] The nitro group significantly activates the benzene ring towards nucleophilic aromatic substitution, a key aspect of its chemical reactivity.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 63860-31-1[3]
Molecular Formula C₆H₃BrClNO₂[1]
Molecular Weight 236.45 g/mol [3]
Appearance Yellow to brown solid/crystalline powder[1][4]
Melting Point 49-50 °C[3]
Boiling Point 296.6 °C at 760 mmHg[3]
Solubility Moderately soluble in organic solvents (e.g., ethanol, dichloromethane); less soluble in water.[1]
Table 2: Spectroscopic Data
SpectroscopyData Availability
¹H NMR Data available from suppliers.[1]
¹³C NMR Data available from suppliers.[1]
Mass Spectrometry Data available from suppliers.[1]
Infrared (IR) FTIR spectra available.[1]
Raman Raman spectra available.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step electrophilic aromatic substitution sequence starting from a simpler benzene derivative. A common conceptual pathway begins with chlorobenzene (B131634).

Conceptual Synthesis Workflow

The logical pathway for the synthesis involves the sequential introduction of the nitro and bromo groups onto a chlorobenzene starting material. The directing effects of the substituents at each step are crucial for achieving the desired 2,4,1-substitution pattern.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination Chlorobenzene Chlorobenzene P_Nitrochlorobenzene 1-Chloro-4-nitrobenzene Chlorobenzene->P_Nitrochlorobenzene HNO₃, H₂SO₄ P_Nitrochlorobenzene_ref 1-Chloro-4-nitrobenzene Target This compound P_Nitrochlorobenzene_ref->Target Br₂, FeBr₃

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of a Related Compound

Reaction: Chlorination of p-Bromoacetanilide

Objective: To introduce a chlorine atom ortho to the activating acetamido group.

Materials:

  • p-Bromoacetanilide (5.35 g)

  • Concentrated Hydrochloric Acid (12 mL)

  • Glacial Acetic Acid (14 mL)

  • Sodium Chlorate (B79027) (1.39 g)

  • Water

  • 125 mL Boiling Flask

  • Ice Bath

  • Suction Filtration Apparatus (Büchner funnel, filter flask)

Procedure:

  • Suspend 5.35 g of p-bromoacetanilide in a mixture of 12 mL of concentrated HCl and 14 mL of glacial acetic acid within a 125 mL boiling flask.

  • Gently heat the solution on a steam bath until all the solid has dissolved.

  • Cool the resulting solution to 0 °C in an ice bath.

  • Prepare a solution of 1.39 g of sodium chlorate dissolved in 3.5 mL of water.

  • Slowly add the sodium chlorate solution to the cooled reaction mixture.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 1 hour.

  • Collect the precipitated product by suction filtration.[2]

  • Wash the product with cold water and allow it to dry.

Chemical Reactivity and Applications

The primary utility of this compound in drug development and scientific research stems from its reactivity as a chemical intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, particularly at the positions ortho and para to it. In this molecule, the carbon atoms attached to both the bromine and chlorine are activated.

In reactions with strong nucleophiles, such as alkoxides, the chlorine atom is preferentially substituted over the bromine atom.[4][5] This is because the greater electronegativity of chlorine polarizes the C-Cl bond more effectively, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This is a key principle in planning synthetic routes using this intermediate.

G cluster_0 SNAr Reaction Pathway Reactant This compound Intermediate Meisenheimer Complex (Anionic Intermediate) Reactant->Intermediate + EtO⁻ Nucleophile Sodium Ethoxide (NaOEt) Product 2-Bromo-4-ethoxy-1-nitrobenzene Intermediate->Product - Cl⁻ LeavingGroup Chloride (Cl⁻)

Caption: Nucleophilic aromatic substitution (SNAr) of the title compound.

Role in Pharmaceutical and Agrochemical Synthesis

This compound serves as a building block for more complex molecules. By leveraging the differential reactivity of the halogen atoms and the potential for reduction of the nitro group to an amine, chemists can sequentially introduce various functionalities. This makes it a valuable precursor in the synthesis of targeted therapies and other bioactive molecules.[2]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 3: GHS Hazard Information
Hazard ClassCodeDescription
Acute Toxicity, Oral H302Harmful if swallowed
Skin Corrosion/Irritation H315Causes skin irritation
Serious Eye Damage/Irritation H319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation

Source: Aggregated GHS information.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

This guide is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive risk assessment prior to use. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-depth Technical Guide to 2-Bromo-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2-Bromo-4-chloro-1-nitrobenzene, a key chemical intermediate in various industrial and research applications. Its unique molecular structure, featuring a combination of bromine, chlorine, and nitro functional groups, makes it a versatile building block in organic synthesis.[1] This guide covers its molecular properties, a detailed synthesis protocol, and its significance in the development of pharmaceuticals and advanced materials.

Molecular Structure and Properties

This compound is an aromatic organic compound. Its structure consists of a central benzene (B151609) ring substituted with a nitro group (NO₂) at position 1, a bromine atom (Br) at position 2, and a chlorine atom (Cl) at position 4.[2] This specific arrangement of electron-withdrawing and directing groups dictates its reactivity in chemical transformations.

The diverse reactivity endowed by its functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the creation of targeted therapies in medicinal chemistry and in the production of agrochemicals and dyes.[1]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 63860-31-1[1]
Molecular Formula C₆H₃BrClNO₂[1][3]
Molecular Weight 236.45 g/mol [1][3]
Appearance White to light yellow crystal or crystalline powder[4]
Melting Point 59-62 °C[4]
Boiling Point ~290 °C[4]
Solubility Slightly soluble in water; Soluble in ethanol, ether[4]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound from benzene is a multi-step process involving sequential electrophilic aromatic substitution reactions. The following protocol outlines a common synthetic route.[5]

To synthesize this compound starting from benzene.

  • Benzene (C₆H₆)

  • Chlorine gas (Cl₂)

  • Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃) as a Lewis acid catalyst

  • Concentrated Nitric acid (HNO₃)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) as a Lewis acid catalyst

  • Appropriate solvents for workup and purification (e.g., dichloromethane, ethanol)

  • Standard laboratory glassware and safety equipment

The synthesis involves three primary stages:

  • Chlorination of Benzene: Introduction of a chlorine atom to the benzene ring.

  • Nitration of Chlorobenzene (B131634): Introduction of a nitro group. The chloro group is an ortho-, para-director.

  • Bromination of 1-chloro-4-nitrobenzene (B41953): Introduction of a bromine atom. The directing effects of the existing chloro and nitro groups guide the bromine to the desired position.[5]

Step 1: Chlorination of Benzene to form Chlorobenzene

  • Set up a round-bottom flask equipped with a reflux condenser and a gas inlet tube in a well-ventilated fume hood.

  • Add benzene to the flask along with a catalytic amount of a Lewis acid, such as FeCl₃.

  • Bubble chlorine gas (Cl₂) through the benzene mixture. The reaction is an electrophilic aromatic substitution.

  • Monitor the reaction progress using an appropriate technique (e.g., GC-MS).

  • Upon completion, quench the reaction by adding water. Separate the organic layer, wash it with a dilute base (e.g., NaHCO₃ solution) and then with water, dry it over an anhydrous salt (e.g., MgSO₄), and purify by distillation to obtain chlorobenzene.

Step 2: Nitration of Chlorobenzene to form 1-chloro-4-nitrobenzene

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in an ice bath.

  • Slowly add chlorobenzene to the cold nitrating mixture with constant stirring. The chlorine atom on the benzene ring directs the incoming nitro group primarily to the para position, with some ortho isomer as a byproduct.[5]

  • After the addition is complete, allow the reaction to proceed at room temperature for a specified time.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid product, wash it thoroughly with cold water to remove residual acids, and dry it. The primary product will be p-nitrochlorobenzene (1-chloro-4-nitrobenzene).

Step 3: Bromination of 1-chloro-4-nitrobenzene

  • In a suitable flask, dissolve 1-chloro-4-nitrobenzene in an appropriate solvent.

  • Add a Lewis acid catalyst, such as FeBr₃.

  • Slowly add liquid bromine (Br₂) to the mixture. The chloro group directs ortho to itself, and the nitro group directs meta to itself. Both effects guide the incoming bromine electrophile (Br⁺) to the position ortho to the chlorine and meta to the nitro group.[5]

  • Heat the reaction mixture under reflux for several hours until the reaction is complete.

  • Cool the mixture and quench the reaction. Work up the product by washing with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine, followed by washing with water.

  • Isolate the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Visualization of Synthesis Pathway

The logical flow of the synthesis from the starting material, benzene, to the final product is illustrated in the diagram below.

Synthesis_Pathway Benzene Benzene Chlorobenzene Chlorobenzene Benzene->Chlorobenzene + Cl₂ / FeCl₃ (Chlorination) pNitrochlorobenzene 1-chloro-4-nitrobenzene Chlorobenzene->pNitrochlorobenzene + HNO₃ / H₂SO₄ (Nitration) FinalProduct This compound pNitrochlorobenzene->FinalProduct + Br₂ / FeBr₃ (Bromination)

Caption: Synthetic route to this compound.

Applications in Research and Drug Development

This compound serves as a crucial starting material or intermediate in the synthesis of a wide range of high-value organic compounds.

  • Pharmaceuticals: It is a key building block for creating complex molecules with potential biological activity. Its reactive sites allow for the introduction of various functional groups, which is essential for developing novel drug candidates and targeted therapies.[1]

  • Agrochemicals: The compound is utilized in the production of new pesticides and herbicides.

  • Material Science: It is employed in the development of specialty polymers and other materials, where it can enhance properties like thermal stability and chemical resistance.[1] It also finds applications in the fabrication of electronic materials.[1]

The strategic importance of this compound lies in its ability to facilitate the construction of complex molecular architectures required for modern chemical and pharmaceutical innovation.

References

Physical properties of 2-Bromo-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2-Bromo-4-chloro-1-nitrobenzene

This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes a summary of its physical characteristics, detailed experimental protocols for property determination, and a visualization of its common synthesis pathway.

Core Physical and Chemical Properties

This compound is a halogenated nitroaromatic compound.[1] Its distinct structure, featuring bromine, chlorine, and nitro functional groups, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]

Data Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₆H₃BrClNO₂[1][3][4]
Molecular Weight 236.45 g/mol [1][3][5][6]
Appearance White to light yellow crystal or crystalline powder[4][7]
Melting Point 49-64 °C[4][7][8]
Boiling Point ~253.4 - 290 °C at 760 mmHg[7][8]
Density ~1.827 g/cm³[8]
Flash Point 107.053 °C[8]
Vapor Pressure 0.029 mmHg at 25°C[8]
Solubility Slightly soluble in water; Soluble in ethanol, ether, and other non-polar solvents.[7]
CAS Number 63860-31-1[1][9][10]

Synthesis Pathway

This compound is typically synthesized through a multi-step process starting from benzene. The logical flow involves sequential halogenation and nitration reactions, where the directing effects of the substituents on the aromatic ring guide the position of incoming groups.

Synthesis_Workflow cluster_0 Synthesis of this compound Benzene Benzene Chlorobenzene Chlorobenzene Benzene->Chlorobenzene Cl₂ / FeCl₃ (Chlorination) pNitrochlorobenzene 1-Chloro-4-nitrobenzene Chlorobenzene->pNitrochlorobenzene HNO₃ / H₂SO₄ (Nitration) FinalProduct This compound pNitrochlorobenzene->FinalProduct Br₂ / FeBr₃ (Bromination)

Caption: Multi-step synthesis of this compound from benzene.

Experimental Protocols

The determination of the physical properties listed above follows standard laboratory procedures. While specific internal standard operating procedures may vary, the fundamental methodologies are outlined below.

Melting Point Determination

The melting point is determined using a digital melting point apparatus (e.g., a Mel-Temp Pro).

  • Sample Preparation: A small amount of the dry crystalline this compound is packed into a capillary tube to a depth of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The sample is heated at a steady rate.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.[11]

Boiling Point Determination

The boiling point is typically measured via distillation at atmospheric pressure.

  • Apparatus Setup: A distillation flask is filled with the compound, along with boiling chips to ensure smooth boiling. A condenser and a thermometer are attached. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

  • Heating: The flask is heated gently.

  • Measurement: As the liquid boils, the vapor rises and condenses in the condenser. The temperature is recorded when it stabilizes, indicating the point at which the vapor and liquid are in equilibrium. This stable temperature is the boiling point.

Solubility Assessment

A qualitative assessment of solubility is performed as follows:

  • Preparation: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of a solvent (e.g., 1 mL of water, ethanol, or ether).

  • Observation: The mixture is agitated vigorously at room temperature.

  • Classification: The solubility is determined by visual inspection. If the solid dissolves completely, it is classified as "soluble." If it does not dissolve, it is "insoluble." If only a small portion dissolves, it is "slightly soluble."[7]

Purity and Structural Confirmation

Purity and identity are often confirmed using chromatographic and spectroscopic methods.

  • Gas Chromatography (GC): An assay of the compound's purity can be determined using GC.[4] The sample is vaporized and passed through a column, and its retention time is compared to a standard. The area under the peak corresponds to its relative concentration.

  • Infrared (IR) Spectroscopy: This technique is used to confirm the presence of key functional groups (e.g., C-NO₂, C-Cl, C-Br, aromatic C-H) by identifying their characteristic absorption frequencies, thus verifying the molecular structure.[11]

References

Solubility Profile of 2-Bromo-4-chloro-1-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the solubility of 2-Bromo-4-chloro-1-nitrobenzene in common laboratory solvents, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility, predictive measures based on physicochemical properties, and a detailed experimental protocol for determining solubility.

Physicochemical Properties and Solubility Prediction

This compound is a halogenated aromatic compound.[1] Its molecular structure, featuring a non-polar benzene (B151609) ring and a polar nitro group, gives it an amphiphilic nature.[1] Key physical properties that influence its solubility are listed below.

PropertyValueImplication for Solubility
Molecular Formula C₆H₃BrClNO₂-
Molecular Weight 236.45 g/mol -
Melting Point 49-50 °CAffects the energy required for dissolution.
LogP ~3.53A positive LogP value indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones, suggesting poor water solubility and better solubility in non-polar organic solvents.[2]
Hydrogen Bond Donors 0The absence of hydrogen bond donors limits its ability to form strong interactions with protic solvents like water.[2]
Hydrogen Bond Acceptors 2The oxygen atoms of the nitro group can act as hydrogen bond acceptors, allowing for some interaction with polar solvents.[2]

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This rule suggests that a solute will dissolve best in a solvent that has a similar polarity. Given the LogP value and structural features of this compound, it is predicted to be more soluble in non-polar and moderately polar organic solvents than in highly polar solvents like water.

Qualitative Solubility Data

While specific quantitative data is scarce, the available literature provides a consistent qualitative description of the solubility of this compound.

SolventPolarityQualitative SolubilityReference
Water HighInsoluble / Slightly Soluble[1][3]
Ethanol Polar ProticSoluble[3]
Methanol Polar ProticSoluble (inferred from recrystallization data)[1]
Diethyl Ether Non-polarSoluble[3]

The solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and non-polar aromatic solvents (e.g., toluene) is expected to be good, based on general principles of solubility. However, experimental verification is recommended.

Experimental Protocol for Solubility Determination

The following is a general experimental procedure for the gravimetric determination of the solubility of a solid compound like this compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent(s)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Beakers

  • Pipettes

  • Evaporating dish or pre-weighed vial

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

    • Filter the collected supernatant through a syringe filter into a pre-weighed container (e.g., an evaporating dish or a clean vial). This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the filtered solution. This can be done at room temperature in a fume hood, or by gentle heating if the compound is thermally stable.

    • Once the solvent has completely evaporated, weigh the container with the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight.

    • The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the solvent sample taken.

Safety Precautions:

  • Handle this compound in a well-ventilated area, such as a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis start Start add_solute Add excess solute to solvent start->add_solute equilibrate Equilibrate at controlled temperature add_solute->equilibrate settle Allow solid to settle equilibrate->settle collect Collect supernatant settle->collect filter Filter supernatant collect->filter evaporate Evaporate solvent filter->evaporate weigh Weigh dried solute evaporate->weigh calculate Calculate solubility weigh->calculate end_node End calculate->end_node

Experimental workflow for determining the solubility of a solid compound.

This technical guide provides a foundational understanding of the solubility of this compound. For applications requiring precise solubility data, it is imperative to perform experimental determinations as outlined in the provided protocol.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-4-chloro-1-nitrobenzene. Due to the limited availability of experimental spectra in public databases, this paper presents high-quality predicted NMR data. The guide details the methodologies for spectral acquisition, offers a thorough interpretation of the spectra based on fundamental principles of substituent effects, and presents the data in a clear, tabular format for ease of reference.

Predicted NMR Data

The ¹H and ¹³C NMR spectra of this compound were predicted using the online NMR prediction tool, NMRDB.org. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound shows three distinct signals in the aromatic region, consistent with the three protons on the substituted benzene (B151609) ring.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-68.11Doublet (d)2.4
H-57.77Doublet of Doublets (dd)8.7, 2.4
H-37.65Doublet (d)8.7
¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum displays six unique signals, corresponding to the six carbon atoms of the benzene ring. The chemical shifts are influenced by the attached substituents.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-NO₂)149.1
C-4 (C-Cl)137.5
C-5134.1
C-3128.9
C-6124.9
C-2 (C-Br)119.8

Spectral Interpretation and Substituent Effects

The assignment of the predicted chemical shifts is based on the well-established electronic effects of the nitro (-NO₂), bromo (-Br), and chloro (-Cl) substituents on the aromatic ring.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group through both resonance and inductive effects. It strongly deshields the ortho and para positions.[1] This effect is most pronounced on C-1, the carbon directly attached to the nitro group, which is predicted to have the highest chemical shift in the ¹³C spectrum. In the ¹H spectrum, the proton ortho to the nitro group (H-6) is the most deshielded.[2]

  • Halogens (-Br, -Cl): Both bromine and chlorine are electronegative and withdraw electron density through the inductive effect, leading to a deshielding of the attached carbon.[3][4] However, they can also donate electron density through resonance. In ¹³C NMR, the inductive effect is generally dominant for halogens.[3][4]

The interplay of these effects leads to the predicted chemical shifts. The strong deshielding effect of the nitro group at C-1 and the deshielding by the chlorine at C-4 result in their high chemical shift values. The carbon bearing the bromine (C-2) is also deshielded. The proton chemical shifts follow a predictable pattern based on their proximity to the electron-withdrawing nitro group and the coupling patterns arising from their neighboring protons.

Experimental Protocols

The following section outlines a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of halogenated nitroaromatic compounds.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Sample Purity: The this compound sample should be of high purity to avoid extraneous signals in the spectrum.

  • Solvent Selection: A suitable deuterated solvent that fully dissolves the compound is essential. Chloroform-d (CDCl₃) is a common choice for similar aromatic compounds.

  • Concentration: For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 10-50 mg in the same volume of solvent is recommended.

  • Procedure:

    • Weigh the desired amount of the sample and transfer it to a clean, dry vial.

    • Add the deuterated solvent and gently agitate or sonicate to ensure complete dissolution.

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5][6][7]

    • Cap the NMR tube securely.

NMR Spectrometer Parameters

The following are typical acquisition parameters for ¹H and ¹³C NMR of small organic molecules on a standard NMR spectrometer (e.g., 400 MHz).

¹H NMR Acquisition:

  • Pulse Angle: A 30-45 degree flip angle.

  • Acquisition Time: Approximately 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Spectral Width: A spectral width of about 12-16 ppm, centered around 6-7 ppm.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled pulse sequence.

  • Pulse Angle: A 30-45 degree flip angle.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans is required, typically ranging from 1024 to 4096, depending on the sample concentration.

  • Spectral Width: A spectral width of about 200-250 ppm to encompass the full range of aromatic and substituted carbon signals.[8]

Visualizations

Experimental Workflow for NMR Spectroscopy

The following diagram illustrates the general workflow for obtaining an NMR spectrum, from sample preparation to data analysis.

experimental_workflow Experimental Workflow for NMR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Set Up Acquisition Parameters insert->setup acquire Acquire FID setup->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase and Baseline Correction ft->phase integrate Integrate and Pick Peaks phase->integrate assign Assign Signals integrate->assign

Caption: A generalized workflow for NMR spectroscopy.

Substituent Effects on Aromatic Chemical Shifts

This diagram illustrates the logical relationship between the electronic properties of the substituents and their influence on the chemical shifts of the aromatic protons and carbons in this compound.

substituent_effects Influence of Substituents on NMR Chemical Shifts substituents Substituents (-NO₂, -Br, -Cl) withdrawing Electron-Withdrawing Effects substituents->withdrawing inductive Inductive Effect (-I) withdrawing->inductive resonance Resonance Effect (-M for NO₂) withdrawing->resonance deshielding Deshielding of Ring Protons and Carbons inductive->deshielding resonance->deshielding downfield_shift Downfield Shift in NMR Spectrum (Higher ppm values) deshielding->downfield_shift

Caption: Substituent effects on NMR chemical shifts.

References

Mass Spectrometry of 2-Bromo-4-chloro-1-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 2-Bromo-4-chloro-1-nitrobenzene. The information presented herein is crucial for the identification, characterization, and quantification of this compound in various matrices. This guide details predicted fragmentation patterns under electron ionization (EI), a comprehensive experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and visual representations of the fragmentation pathway and experimental workflow.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Data

The mass spectrum of this compound is characterized by a distinct molecular ion peak cluster and several key fragment ions. Due to the presence of bromine and chlorine, the isotopic distribution of these halogens significantly influences the appearance of the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M, M+2, and M+4 pattern for ions containing both atoms.

The molecular formula for this compound is C₆H₃BrClNO₂.[1] The nominal molecular weight is 235 u (using ⁷⁹Br and ³⁵Cl).

Table 1: Predicted Mass Spectral Data for this compound
m/z (Nominal)Proposed Fragment IonFormula of FragmentComments
235, 237, 239[M]⁺[C₆H₃⁷⁹Br³⁵ClNO₂]⁺Molecular ion peak cluster. The relative intensities of the M, M+2, and M+4 peaks are determined by the isotopic abundances of Br and Cl.
189, 191, 193[M - NO₂]⁺[C₆H₃⁷⁹Br³⁵Cl]⁺Loss of a nitro group (NO₂), a common fragmentation pathway for nitroaromatic compounds.
160, 162[M - Br]⁺[C₆H₃³⁵ClNO₂]⁺Loss of a bromine radical.
205, 207[M - NO]⁺[C₆H₃⁷⁹Br³⁵ClNO]⁺Loss of nitric oxide (NO), another characteristic fragmentation of nitroaromatics.
110[C₆H₃³⁵Cl]⁺[C₆H₃³⁵Cl]⁺Resulting from the loss of both the nitro group and bromine.
154, 156[C₆H₃⁷⁹Br]⁺[C₆H₃⁷⁹Br]⁺Resulting from the loss of both the nitro group and chlorine.
75[C₆H₃]⁺[C₆H₃]⁺Benzylidyne cation, a common fragment in the spectra of benzene (B151609) derivatives.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard and effective method for the analysis of semi-volatile compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Extraction (if applicable): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.

Gas Chromatography (GC) Conditions
  • Injector: Split/Splitless injector

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Final hold: Hold at 280 °C for 5 minutes

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI)[2]

  • Ionization Energy: 70 eV[3]

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: Scan from m/z 50 to 300

  • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

Data Analysis
  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern, identifying the molecular ion cluster and major fragment ions as detailed in Table 1.

  • Compare the observed isotopic patterns with theoretical patterns for bromine- and chlorine-containing fragments to confirm their elemental composition.

Visualizations

Predicted Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway M [C₆H₃BrClNO₂]⁺ m/z = 235, 237, 239 F1 [C₆H₃BrCl]⁺ m/z = 189, 191, 193 M->F1 - NO₂ F2 [C₆H₃ClNO₂]⁺ m/z = 160, 162 M->F2 - Br F3 [C₆H₃BrClNO]⁺ m/z = 205, 207 M->F3 - NO F4 [C₆H₃Cl]⁺ m/z = 110 F1->F4 - Br F5 [C₆H₃Br]⁺ m/z = 154, 156 F1->F5 - Cl F6 [C₆H₃]⁺ m/z = 75 F4->F6 - Cl F5->F6 - Br

Caption: Predicted EI fragmentation of this compound.

Experimental Workflow

The diagram below outlines the general workflow for the GC-MS analysis of this compound.

Caption: General workflow for GC-MS analysis.

References

In-Depth FT-IR Spectrum Analysis of 2-Bromo-4-chloro-1-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Bromo-4-chloro-1-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Understanding the vibrational modes of this compound is crucial for its identification, purity assessment, and the monitoring of chemical reactions in which it participates. This document outlines the expected spectral features, provides a detailed experimental protocol for sample analysis, and presents a logical workflow for spectral interpretation.

Predicted FT-IR Spectral Data for this compound

While a publicly available, fully assigned experimental FT-IR spectrum for this compound is not readily accessible, a reliable interpretation can be constructed based on the well-established characteristic absorption frequencies of its constituent functional groups. The predicted significant infrared absorption bands, their corresponding vibrational modes, and the rationale for their assignment are summarized in the table below.

Wavenumber Range (cm⁻¹)Predicted IntensityVibrational AssignmentRationale and Expected Features
3100 - 3000Medium to WeakAromatic C-H StretchThe C-H stretching vibrations of the benzene (B151609) ring are expected in this region. Given the trisubstituted nature of the ring, multiple weak bands may be observed.
1600 - 1585MediumAromatic C=C StretchThese bands arise from the stretching vibrations of the carbon-carbon double bonds within the aromatic ring and are characteristic of aromatic compounds.
1550 - 1475StrongAsymmetric NO₂ StretchAromatic nitro compounds exhibit a strong absorption band in this region corresponding to the asymmetric stretching of the N-O bonds. This is often one of the most prominent peaks in the spectrum.[1]
1475 - 1450MediumAromatic C=C StretchFurther skeletal vibrations of the aromatic ring.
1360 - 1290StrongSymmetric NO₂ StretchThe symmetric stretching of the N-O bonds in the nitro group results in another strong absorption band at a lower frequency than the asymmetric stretch.[1]
1100 - 1000StrongC-Cl StretchThe stretching vibration of the carbon-chlorine bond in aromatic compounds typically appears in this region. The exact position can be influenced by the substitution pattern on the ring.
900 - 680StrongAromatic C-H Out-of-Plane BendThe position of these strong bands is highly indicative of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene, specific patterns of bands are expected.
700 - 600Medium to StrongC-Br StretchThe carbon-bromine bond stretching vibration is expected in this lower frequency region of the mid-IR spectrum.
Below 600Medium to WeakNO₂ Bending ModesThe bending vibrations (scissoring, rocking, wagging) of the nitro group can appear in the fingerprint region at lower wavenumbers.

Experimental Protocol for FT-IR Analysis of a Solid Sample

Obtaining a high-quality FT-IR spectrum of a solid compound like this compound is critical for accurate interpretation. The following protocol details the Potassium Bromide (KBr) pellet method, a widely used technique for solid sample analysis.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry, infrared-grade KBr. The KBr should be stored in a desiccator to prevent moisture absorption, which can interfere with the spectrum.

    • Combine the sample and KBr in an agate mortar.

  • Grinding and Mixing:

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer the powdered mixture into the collar of a clean, dry pellet-forming die.

    • Level the surface of the powder and place the plunger into the die.

    • Place the die assembly into a hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good mixing and pressing.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the FT-IR spectrum of the sample pellet. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Label the significant peaks and proceed with the interpretation based on the characteristic functional group frequencies.

Visualization of the FT-IR Interpretation Workflow

The logical process for interpreting the FT-IR spectrum of this compound can be visualized as a workflow. This diagram illustrates the steps from sample preparation to the final structural confirmation.

FT_IR_Interpretation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation cluster_confirm Confirmation Sample Solid Sample: This compound Grind Grind & Mix Sample->Grind KBr Dry KBr Powder KBr->Grind Press Press into Pellet Grind->Press FTIR FT-IR Spectrometer Press->FTIR Spectrum Acquire Spectrum (4000-400 cm⁻¹) FTIR->Spectrum Identify_CH Identify Aromatic C-H (~3100-3000 cm⁻¹) Spectrum->Identify_CH Identify_NO2 Identify NO₂ Stretches (Asym: ~1530 cm⁻¹, Sym: ~1350 cm⁻¹) Spectrum->Identify_NO2 Identify_Aromatic Identify Aromatic C=C (~1600-1450 cm⁻¹) Spectrum->Identify_Aromatic Identify_Halogen Identify C-X Stretches (C-Cl: ~1050 cm⁻¹, C-Br: ~650 cm⁻¹) Spectrum->Identify_Halogen Fingerprint Analyze Fingerprint Region (Substitution Pattern) Spectrum->Fingerprint Structure Confirm Structure of This compound Identify_CH->Structure Identify_NO2->Structure Identify_Aromatic->Structure Identify_Halogen->Structure Fingerprint->Structure Functional_Group_Influence cluster_substituents Substituents cluster_vibrations Affected Vibrations Benzene Benzene Ring CH_Vib Aromatic C-H Vibrations Benzene->CH_Vib CC_Vib Ring C=C Vibrations Benzene->CC_Vib Nitro Nitro Group (NO₂) Nitro->Benzene Strong -I, -M Effect Bromo Bromo Group (Br) Bromo->Benzene -I, +M Effect Chloro Chloro Group (Cl) Chloro->Benzene -I, +M Effect

References

A Technical Guide to the IUPAC Nomenclature of Substituted Nitrobenzene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted nitrobenzene (B124822) compounds. It details the systematic naming conventions, addresses complexities arising from multiple substitutions, and presents relevant physicochemical data and experimental protocols.

Fundamental IUPAC Rules for Nitrobenzene Derivatives

The systematic naming of substituted nitrobenzenes follows a hierarchical set of rules designed for clarity and universal understanding. The foundation of this nomenclature lies in treating the nitro group (–NO₂) as a substituent on a parent benzene (B151609) ring.

1.1 The Nitro Group as a Substituent In IUPAC nomenclature, the nitro group is always considered a substituent and is designated by the prefix "nitro-".[1] It does not have priority over most other functional groups and is therefore not indicated by a suffix.[2][3]

1.2 Monosubstituted Nitrobenzene When a single nitro group is attached to a benzene ring, the compound is simply named nitrobenzene .[4][5] There is no need to specify the position with a number, as all positions on the monosubstituted ring are equivalent.[6]

1.3 Disubstituted Nitrobenzenes For benzene rings with two substituents, including at least one nitro group, their relative positions must be indicated. This can be done using numerical locants or the prefixes ortho-, meta-, and para-.

  • Numerical Locants : The carbon atoms of the benzene ring are numbered to assign the lowest possible numbers to the substituents.[7]

  • Ortho-, Meta-, Para- (o-, m-, p-) : These prefixes are used to describe the 1,2-, 1,3-, and 1,4- relationships between two substituents, respectively.[4][5]

Examples:

  • 1,2-Dinitrobenzene or o-Dinitrobenzene

  • 1-Chloro-3-nitrobenzene or m-Chloronitrobenzene

  • 1-Methyl-4-nitrobenzene or p-Nitrotoluene

1.4 Polysubstituted Nitrobenzenes When three or more substituents are present on the benzene ring, the following rules apply:

  • Lowest Locant Rule : The ring is numbered to give the set of substituents the lowest possible locants.[7][8][9]

  • Alphabetical Order : The substituents are listed alphabetically in the name.[9][10] If numbering choices are equivalent, the substituent that comes first alphabetically is assigned the lower number.[6]

Example: For a benzene ring with chloro, methyl, and nitro groups, the name 2-Chloro-1-methyl-4-nitrobenzene is correct because the locant set (1,2,4) is lower than other possibilities like (1,2,5) or (1,3,4).[9]

Nomenclature with Principal Functional Groups

When a substituent is present that has a higher priority than the nitro group, that group defines the parent name of the molecule, and its carbon is assigned the locant C-1.[6][9][11] The nitro group is then named as a prefix with its corresponding locant. The priority of functional groups is established by IUPAC and generally follows an order based on the oxidation state of the carbon atom.[11][12]

// High Priority Nodes node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carboxylic_Acid [label="Carboxylic Acids\n(-COOH)"]; Ester [label="Esters\n(-COOR)"]; Aldehyde [label="Aldehydes\n(-CHO)"]; Ketone [label="Ketones\n(-COR)"]; Alcohol [label="Alcohols\n(-OH)"]; Amine [label="Amines\n(-NH2)"];

// Low Priority Nodes (Always Prefixes) node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkoxy [label="Alkoxy Ethers\n(-OR)"]; Alkyl [label="Alkyl Groups\n(-R)"]; Nitro [label="Nitro\n(-NO2)"]; Halogen [label="Halogens\n(-X)"];

// Priority Flow Carboxylic_Acid -> Ester -> Aldehyde -> Ketone -> Alcohol -> Amine -> Alkoxy -> Alkyl -> Nitro -> Halogen; } IUPAC functional group priority relative to the nitro group.

Common parent names derived from higher-priority groups include:

  • Phenol : When an -OH group is present. Example: 2-Nitrophenol .

  • Aniline : When an -NH₂ group is present. Example: 4-Nitroaniline .

  • Benzoic acid : When a -COOH group is present. Example: 3-Nitrobenzoic acid .[6]

  • Benzaldehyde : When a -CHO group is present. Example: 2-Nitrobenzaldehyde .

Physical and Chemical Properties

The physicochemical properties of nitrobenzene and its derivatives are critical for their application in synthesis and drug development. Nitrobenzene is a pale yellow oily liquid with an odor resembling bitter almonds.[13][14]

Table 1: Physical Properties of Nitrobenzene

Property Value
Chemical Formula C₆H₅NO₂
Molar Mass 123.11 g/mol
Appearance Pale yellow, oily liquid[14][15]
Odor Bitter almonds, shoe polish[13]
Density 1.20 g/cm³ at 20 °C
Boiling Point 210.9 °C[15]
Solubility in Water 1.9 g/L at 20 °C[14]

| Solubility in Organic Solvents | Soluble in alcohol, ether, and benzene[14][15] |

The presence of substituents can significantly influence the properties of the nitro group and the aromatic ring. Quantum chemistry modeling and analysis of crystal structures from the Cambridge Structural Database (CSD) have shown that both the nature of a para-substituent and the twist angle of the nitro group affect the ring's aromaticity.[16]

Table 2: Influence of para-Substituents on Nitro Group Properties

Parameter Observation
ONO Angle Deformations are typically small, with a mean value around 123.4 degrees.[16]
NO₂ Twist Angle The nitro group is often not perfectly planar with the benzene ring due to intermolecular interactions in crystals, with a mean twist angle of 7.3 degrees.[16]
Aromaticity (HOMA index) Aromatic character depends on both the twist of the nitro group and the electronic effects of the para-substituent.[16]

| Atomic Charges | For nitrobenzene derivatives, the charge at the nitrogen atom of the nitro group changes less than at the oxygen atoms upon substitution.[16] |

Experimental Protocols

The synthesis of substituted nitrobenzenes is a fundamental process in organic chemistry, often serving as a precursor for other functional groups, such as amines.

4.1 Synthesis of Nitrobenzene via Electrophilic Aromatic Substitution

This protocol describes the nitration of benzene using a mixture of concentrated nitric and sulfuric acids. Sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile.[17][18]

Methodology:

  • Preparation of Nitrating Mixture : In a round-bottom flask placed in an ice bath, slowly add 8 mL of concentrated sulfuric acid (H₂SO₄) to 7 mL of concentrated nitric acid (HNO₃) with continuous stirring.[18] This process is highly exothermic and requires careful temperature control.

  • Addition of Benzene : To the cooled nitrating mixture, add 6 mL of benzene dropwise. The temperature of the reaction mixture must be maintained below 50-60 °C to prevent dinitration.[17][18]

  • Reaction : After the addition of benzene is complete, heat the mixture to 60 °C for approximately 45-60 minutes with continuous stirring to ensure the reaction goes to completion.[17][18]

  • Work-up and Purification :

    • Cool the reaction mixture and transfer it to a separatory funnel. The lower layer consists of the acids, and the upper layer is the crude nitrobenzene.[18]

    • Separate the organic layer and wash it sequentially with water, a dilute sodium carbonate (Na₂CO₃) solution to neutralize any remaining acid, and finally with water again.[15]

    • Dry the crude product over anhydrous calcium chloride.

    • Purify the final product by distillation, collecting the fraction that boils at 206-211 °C.[17]

4.2 Synthesis of m-Chloronitrobenzene via Sandmeyer Reaction

This protocol details the synthesis of m-chloronitrobenzene from m-nitroaniline, a common method for introducing a chloro group onto an aromatic ring.

Methodology:

  • Diazotization of m-Nitroaniline :

    • Dissolve 4 moles of m-nitroaniline in a mixture of concentrated hydrochloric acid and hot water.[19]

    • Cool the solution to below 1 °C in a freezing mixture.

    • Add a solution of 4 moles of sodium nitrite (B80452) (NaNO₂) in water dropwise with constant stirring, maintaining the low temperature. This forms the diazonium salt.[19]

  • Preparation of Cuprous Chloride (CuCl) :

    • Prepare a solution of cuprous chloride by reacting copper sulfate (B86663) and sodium chloride with a reducing agent like sodium bisulfite.[19]

    • Suspend the precipitated CuCl in concentrated hydrochloric acid.

  • Sandmeyer Reaction :

    • Slowly add the cold diazonium salt solution to the cuprous chloride suspension. Nitrogen gas will evolve.

  • Work-up and Purification :

    • After the reaction subsides, the crude m-chloronitrobenzene can be isolated.

    • Purification is typically achieved by steam distillation.[19] Alternatively, the product can be extracted into benzene, washed with dilute alkali, and distilled under reduced pressure.[19]

References

The Reactivity of Halogenated Nitrobenzenes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical behavior, synthetic applications, and biological relevance of halogenated nitrobenzenes for professionals in research and drug development.

Halogenated nitrobenzenes are a class of aromatic compounds of significant interest in organic synthesis and medicinal chemistry. The interplay between the electron-withdrawing nitro group and the halogen substituent(s) imparts unique reactivity to the aromatic ring, making these compounds valuable precursors for the synthesis of a wide range of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core principles governing the reactivity of halogenated nitrobenzenes, detailed experimental protocols for their key transformations, and a summary of their applications in drug discovery.

Core Principles of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The predominant reaction pathway for halogenated nitrobenzenes is nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring towards attack by nucleophiles.[1][2] The SNAr mechanism proceeds via a two-step addition-elimination pathway.

First, a nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][3] The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization stabilizes the intermediate, thereby lowering the activation energy for its formation.[3][4] The reaction is completed by the elimination of the halide ion, which restores the aromaticity of the ring and yields the substituted product.[1][5]

The position of the nitro group relative to the halogen is critical. For effective activation, the nitro group must be positioned ortho or para to the leaving group.[3][6] A meta-positioned nitro group does not allow for the direct delocalization of the negative charge from the site of nucleophilic attack, and therefore provides significantly less stabilization to the Meisenheimer complex, rendering the compound much less reactive towards nucleophilic substitution.[3]

The nature of the halogen also influences the reaction rate. While typically the C-F bond is the strongest, fluorine is often the best leaving group in SNAr reactions. This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group.[5][7] The high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[7] The general reactivity order for halogens in SNAr reactions is F > Cl > Br > I.

Quantitative Data on SNAr Reactions

The following tables summarize quantitative data from various nucleophilic aromatic substitution reactions involving halogenated nitrobenzenes, providing a comparative overview of reaction conditions and yields.

Table 1: Nucleophilic Aromatic Substitution Reactions of 4-Ethoxy-2-fluoro-1-nitrobenzene [1]

NucleophileReagents & ConditionsSolventTime (h)Temp (°C)Yield (%)
PiperidinePiperidine (2 eq.), K₂CO₃ (2 eq.)DMF128095
MorpholineMorpholine (2 eq.), Et₃N (2 eq.)DMSO109092
AnilineAniline (1.5 eq.), NaH (1.5 eq.)THF246085
4-Methoxyphenol4-Methoxyphenol (1.2 eq.), K₂CO₃ (2 eq.)Acetonitrile16Reflux88

Table 2: Nucleophilic Aromatic Substitution Reaction of 1-Fluoro-4-nitrobenzene with Pyrrolidine [8]

Pressure (bar)Temperature (°C)Conversion (%)
6040~25
12040~35
18040~45

Experimental Protocols

Detailed methodologies for key experiments involving halogenated nitrobenzenes are provided below. These protocols are representative examples and may require optimization for specific substrates and scales.

General Procedure for SNAr with Amine Nucleophiles[9]
  • Dissolve the halogenated nitrobenzene (B124822) (1.0 eq) in a suitable solvent such as DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add a base such as K₂CO₃ or Et₃N (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (B1210297) (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for SNAr with Thiol Nucleophiles[9]
  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of the halogenated nitrobenzene (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

General Procedure for SNAr with Alcohol/Phenol (B47542) Nucleophiles[9]
  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.

  • Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add the halogenated nitrobenzene (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizing Reaction Mechanisms and Workflows

Diagrams illustrating the SNAr mechanism and a typical experimental workflow are provided below using the DOT language for Graphviz.

Experimental_Workflow start Start: Reactant Preparation dissolve Dissolve Halogenated Nitrobenzene in Solvent start->dissolve add_reagents Add Nucleophile and Base dissolve->add_reagents reaction Stir at Defined Temperature add_reagents->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quench & Extract) monitor->workup Reaction Complete dry_concentrate Dry and Concentrate Organic Phase workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End: Pure Product characterize->end

References

The Versatility of 2-Bromo-4-chloro-1-nitrobenzene: An In-depth Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chloro-1-nitrobenzene is a pivotal synthon in modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its trifunctional nature, featuring nitro, bromo, and chloro substituents on a benzene (B151609) ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its key characteristics, reactivity, and applications, with a focus on its role in the synthesis of pharmaceutical and agrochemical intermediates.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective utilization in synthesis. The following tables summarize its key quantitative data.

PropertyValue
CAS Number 63860-31-1
Molecular Formula C₆H₃BrClNO₂
Molecular Weight 236.45 g/mol
Appearance Brown crystallization
Melting Point 67-70 °C
Boiling Point 242.5±20.0 °C (Predicted)
Density 2.048 g/mL at 25 °C
Spectroscopic DataInterpretation
¹H NMR The proton NMR spectrum is expected to show three aromatic protons with distinct chemical shifts and coupling patterns due to the different electronic environments created by the three substituents.
¹³C NMR The carbon NMR spectrum will display six signals for the aromatic carbons, with the carbons attached to the nitro, bromo, and chloro groups being significantly deshielded.
IR Spectroscopy Characteristic peaks for the nitro group (asymmetric and symmetric stretching), C-Br, C-Cl, and aromatic C-H and C=C bonds will be present.
Mass Spectrometry The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine and chlorine.

Core Reactivity and Applications as a Synthon

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The nitro group is a strong electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution and serving as a precursor to an amino group. The bromo and chloro substituents act as leaving groups in various cross-coupling and substitution reactions.

Reduction of the Nitro Group: Synthesis of 2-Bromo-4-chloroaniline

The reduction of the nitro group to an amine is a cornerstone transformation, yielding the valuable intermediate 2-bromo-4-chloroaniline, which is a precursor for many pharmaceutical and agrochemical compounds.[1]

Experimental Protocol: Reduction using Tin(II) Chloride

This protocol outlines a common and effective method for the reduction of the nitro group.

  • Materials:

    • This compound

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium hydroxide (B78521) (NaOH) solution

    • Ethyl acetate

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Deionized water

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.

    • Add concentrated hydrochloric acid to the solution.

    • To the stirred solution, add tin(II) chloride dihydrate (3.0-5.0 eq) portion-wise. The reaction may be exothermic.

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude 2-bromo-4-chloroaniline.

    • The crude product can be further purified by recrystallization or column chromatography.

Reduction_Workflow start This compound reagents SnCl2·2H2O, HCl start->reagents 1. reaction Reduction of Nitro Group reagents->reaction 2. workup Neutralization & Extraction reaction->workup 3. product 2-Bromo-4-chloroaniline workup->product 4.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, due to the nitro group, facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom is generally a better leaving group than bromine in SNAr reactions under many conditions.[2][3] This allows for the selective introduction of various nucleophiles.

Experimental Protocol: Reaction with Sodium Methoxide (B1231860)

This protocol provides a general procedure for the substitution of the chloro group with a methoxy (B1213986) group.

  • Materials:

    • This compound

    • Sodium methoxide (NaOMe)

    • Anhydrous methanol (B129727) (MeOH) or a polar aprotic solvent like DMF

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous methanol or DMF in a round-bottom flask under an inert atmosphere.

    • Add sodium methoxide (1.1-1.5 eq) to the solution.

    • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent to yield the crude product, 2-bromo-4-methoxy-1-nitrobenzene.

    • Purify the product by column chromatography or recrystallization.

SNAr_Mechanism reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu⁻ nucleophile Nu⁻ product Substituted Product intermediate->product - Cl⁻ leaving_group Cl⁻

Suzuki-Miyaura Cross-Coupling

The bromine atom in this compound can selectively participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. This reaction is a powerful tool for the synthesis of biaryl compounds.[4][5][6]

Experimental Protocol: Coupling with Phenylboronic Acid

The following is a general procedure for the Suzuki-Miyaura coupling.

  • Materials:

    • This compound

    • Phenylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Procedure:

    • To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

    • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and dilute with water and an organic solvent.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product, 4-chloro-1-nitro-2-phenylbenzene, by column chromatography.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArBr Ar-Br ArBr->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Transmetal Base Base Base->Transmetal

Applications in Drug Discovery and Agrochemicals

This compound is a key starting material in the synthesis of various bioactive molecules. For instance, its derivatives are used in the preparation of clozapine (B1669256) analogues, which are investigated for their antipsychotic properties.[7][8] In the agrochemical sector, this synthon is utilized to construct complex heterocyclic structures that are the core of modern pesticides and herbicides.[9][10]

Conclusion

This compound is a highly valuable and versatile synthon for organic synthesis. Its well-defined reactivity allows for the selective functionalization of the aromatic ring through nitro group reduction, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. This trifunctional building block provides a reliable and efficient pathway for the synthesis of a wide array of complex molecules, making it an indispensable tool for researchers in the pharmaceutical and agrochemical industries. The detailed protocols and mechanistic insights provided in this guide aim to facilitate its effective application in innovative synthetic endeavors.

References

Thermochemical Profile of 2-Bromo-4-chloro-1-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available thermochemical data for 2-Bromo-4-chloro-1-nitrobenzene. Due to the limited availability of direct experimental thermochemical values for this specific compound, this document focuses on providing key physical properties, a comparative analysis of thermochemical data for structurally related compounds, and detailed experimental protocols for the determination of such data.

Physicochemical Properties of this compound

While specific experimental thermochemical data such as enthalpy of formation remains scarce in publicly accessible literature, several key physicochemical properties have been reported. These are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₃BrClNO₂[1]
Molecular Weight236.45 g/mol [2]
AppearanceWhite to light yellow crystal or crystalline powder[1]
Melting Point59-62 °C[1]
Boiling Point~290 °C[1]
SolubilitySlightly soluble in water; soluble in ethanol, ether, and other non-polar solvents.[1]

Thermochemical Data of Structurally Similar Compounds

To provide a valuable context for the thermochemical properties of this compound, this section presents experimental data for analogous halogenated nitrobenzene (B124822) compounds. The data, sourced from the NIST WebBook and other peer-reviewed literature, is summarized in Table 2. This comparative data can be instrumental for estimations and computational modeling.

Table 2: Standard Molar Enthalpy of Formation in the Solid Phase (ΔfH°solid) for Selected Halogenated Nitrobenzenes at 298.15 K

CompoundCAS NumberΔfH°solid (kJ/mol)
1-Chloro-2-nitrobenzene88-73-3-43.5
1-Chloro-4-nitrobenzene (B41953)100-00-5-65.3
1-Bromo-4-nitrobenzene586-78-7-29.9
1,4-Dibromo-2-nitrobenzeneNot Available+1.5
1,2-Dichloro-4-nitrobenzene99-54-7-84.1
1,4-Dichloro-benzene106-46-7-63.2
1,3-Dibromo-benzene108-36-1+30.1
1,4-Dibromo-benzene106-37-6+29.3

Note: The data presented is for comparative purposes and is sourced from the NIST Chemistry WebBook and related publications.[3][4][5][6][7][8][9][10][11][12]

Experimental Protocols for Thermochemical Data Determination

The determination of accurate thermochemical data relies on precise and well-established experimental techniques. The following sections detail the methodologies for key experiments.

Combustion Calorimetry

Combustion calorimetry is a primary method for determining the enthalpy of combustion, from which the enthalpy of formation can be derived.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetric Measurement cluster_analysis Data Analysis Sample Weigh Sample Pelletize Pelletize Sample Sample->Pelletize Crucible Place in Crucible Pelletize->Crucible Fuse Attach Fuse Wire Crucible->Fuse PlaceInBomb Place Crucible in Bomb AddWater Add Distilled Water PlaceInBomb->AddWater SealBomb Seal Bomb AddWater->SealBomb Pressurize Pressurize with Oxygen SealBomb->Pressurize PlaceInCalorimeter Place Bomb in Calorimeter Equilibrate Equilibrate System PlaceInCalorimeter->Equilibrate Ignite Ignite Sample Equilibrate->Ignite RecordTemp Record Temperature Rise Ignite->RecordTemp CorrectTemp Apply Corrections to ΔT CalcEnergy Calculate Energy of Combustion CorrectTemp->CalcEnergy CalcEnthalpy Calculate Enthalpy of Combustion CalcEnergy->CalcEnthalpy DeriveFormation Derive Enthalpy of Formation CalcEnthalpy->DeriveFormation

Figure 1: Experimental workflow for combustion calorimetry.

Methodology:

  • Sample Preparation: A precisely weighed sample of the compound (typically in pellet form) is placed in a crucible. A fuse wire is attached to facilitate ignition.

  • Bomb Assembly: The crucible is placed inside a high-pressure vessel known as a "bomb." A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere with water vapor. The bomb is then sealed and pressurized with pure oxygen to approximately 3 MPa.

  • Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium. The sample is then ignited electrically. The temperature of the water is meticulously recorded before, during, and after the combustion to determine the temperature rise.

  • Data Analysis: The raw temperature change is corrected for heat exchange with the surroundings and the heat released by the ignition wire. The energy of combustion is calculated using the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid). This value is then used to calculate the standard enthalpy of combustion and, subsequently, the standard enthalpy of formation.[13]

Knudsen Effusion Method

The Knudsen effusion method is utilized to determine the vapor pressure of a substance, from which the enthalpy of sublimation can be derived.

Methodology:

  • Sample Preparation: A small amount of the solid sample is placed into a Knudsen cell, a small container with a precisely machined, small orifice.

  • Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a specific, constant temperature.

  • Measurement: As the substance sublimes, the vapor effuses through the orifice. The rate of mass loss of the cell is measured over time using a highly sensitive microbalance.

  • Data Analysis: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation, which relates vapor pressure to the rate of effusion, the area of the orifice, the temperature, and the molar mass of the substance. By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.[14][15][16][17][18]

Synthesis and Decomposition Pathways

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step electrophilic aromatic substitution starting from benzene.

G Benzene Benzene Chlorobenzene Chlorobenzene Benzene->Chlorobenzene Cl₂, FeCl₃ (Chlorination) p_Nitrochlorobenzene 1-Chloro-4-nitrobenzene Chlorobenzene->p_Nitrochlorobenzene HNO₃, H₂SO₄ (Nitration) Target This compound p_Nitrochlorobenzene->Target Br₂, FeBr₃ (Bromination)

Figure 2: Synthetic pathway for this compound.

The synthesis involves three primary steps:

  • Chlorination: Benzene is treated with chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃), to produce chlorobenzene.

  • Nitration: Chlorobenzene is then nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The chloro group is an ortho-, para-director, leading to the formation of 1-chloro-4-nitrobenzene as the major product.

  • Bromination: Finally, 1-chloro-4-nitrobenzene is brominated with bromine and a Lewis acid catalyst like ferric bromide (FeBr₃). The nitro group is a meta-director, and the chloro group is an ortho-, para-director. Their combined directing effects favor the substitution of bromine at the position ortho to the chlorine and meta to the nitro group, yielding the desired this compound.[19]

Plausible Thermal Decomposition Pathway

G Start This compound Radicals 2-Bromo-4-chlorophenyl radical + NO₂ radical Start->Radicals Δ (Heat) C-NO₂ Bond Cleavage Products Further Decomposition Products Radicals->Products

References

Methodological & Application

Synthesis of 2-Bromo-4-chloro-1-nitrobenzene from Benzene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the multi-step synthesis of 2-Bromo-4-chloro-1-nitrobenzene, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The described synthetic pathway commences with benzene (B151609) and proceeds through chlorination, nitration, and bromination steps. This protocol emphasizes safety, efficiency, and regioselectivity to ensure a high yield of the desired product.

Synthetic Strategy

The synthesis of this compound from benzene is a three-step process that leverages fundamental principles of electrophilic aromatic substitution. The sequence of reactions is critical to achieve the desired substitution pattern due to the directing effects of the functional groups introduced at each stage.

The overall transformation is as follows:

Benzene → Chlorobenzene (B131634) → 4-Chloronitrobenzene → this compound

This synthetic route is governed by the ortho-, para-directing nature of the chloro group and the meta-directing nature of the nitro group. Chlorination of benzene is the initial step, followed by nitration. The chloro group on chlorobenzene directs the incoming nitro group primarily to the para position, yielding the key intermediate, 4-chloronitrobenzene. Subsequent bromination of 4-chloronitrobenzene is directed by both the chloro and nitro substituents. The chloro group directs ortho and para, while the nitro group directs meta. The cumulative effect results in the bromine atom being introduced at the position ortho to the chloro group and meta to the nitro group, yielding the target molecule, this compound.

Experimental Protocols

Safety Precautions: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Benzene is a known carcinogen and should be handled with extreme caution. Concentrated acids and bromine are corrosive and toxic; handle with appropriate care.

Step 1: Chlorination of Benzene to Chlorobenzene

This step involves the electrophilic substitution of a hydrogen atom on the benzene ring with a chlorine atom, catalyzed by a Lewis acid such as iron(III) chloride.

Materials:

  • Benzene

  • Chlorine gas (Cl₂)

  • Iron(III) chloride (FeCl₃), anhydrous

Equipment:

  • Round-bottom flask

  • Gas inlet tube

  • Reflux condenser

  • Gas trap (e.g., containing sodium hydroxide (B78521) solution)

  • Separatory funnel

Procedure:

  • Set up the reaction apparatus in a fume hood. Place anhydrous iron(III) chloride into a dry round-bottom flask containing benzene.

  • Bubble dry chlorine gas through the benzene at a steady rate. The reaction is exothermic and the temperature should be maintained between 20-30°C, using a water bath for cooling if necessary.

  • Continue the flow of chlorine gas until the desired weight increase corresponding to the consumption of benzene is achieved.

  • The reaction mixture will turn dark due to the formation of the iron(III) chloride complex.

  • Upon completion, wash the reaction mixture with dilute sodium hydroxide solution to remove any unreacted chlorine and hydrogen chloride gas, followed by a water wash.

  • Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation to obtain pure chlorobenzene.

Step 2: Nitration of Chlorobenzene to 4-Chloronitrobenzene

This reaction introduces a nitro group onto the chlorobenzene ring. The para-isomer is the major product and can be separated from the ortho-isomer by crystallization.

Materials:

  • Chlorobenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Thermometer

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool the mixture in an ice bath to below 10°C.

  • Slowly add chlorobenzene dropwise to the stirred nitrating mixture, ensuring the temperature is maintained between 20-30°C.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture onto crushed ice with stirring. The nitrochlorobenzene isomers will precipitate as a solid.

  • Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral.

  • The crude product is a mixture of ortho- and para-isomers. The desired 4-chloronitrobenzene can be purified by recrystallization from ethanol (B145695), as the para-isomer is less soluble and will crystallize out upon cooling.

Step 3: Bromination of 4-Chloronitrobenzene to this compound

The final step involves the regioselective bromination of 4-chloronitrobenzene to yield the target product.

Materials:

  • 4-Chloronitrobenzene

  • Bromine (Br₂)

  • Iron powder (Fe) or anhydrous Iron(III) bromide (FeBr₃)

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 4-chloronitrobenzene in a suitable inert solvent like carbon tetrachloride.

  • Add a catalytic amount of iron powder or anhydrous iron(III) bromide to the solution.

  • From a dropping funnel, add bromine dropwise to the stirred solution at room temperature. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling, wash the reaction mixture with a solution of sodium bisulfite to remove excess bromine, followed by a wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents and Reaction Conditions

StepReactantsCatalystSolventTemperature (°C)Time (h)
1. Chlorination Benzene, ChlorineFeCl₃None20-30Varies
2. Nitration Chlorobenzene, HNO₃, H₂SO₄H₂SO₄None20-301-2
3. Bromination 4-Chloronitrobenzene, BromineFe or FeBr₃CCl₄Reflux2-3

Table 2: Product Yields and Physical Properties

ProductMolecular FormulaMolar Mass ( g/mol )Typical Yield (%)AppearanceMelting Point (°C)Boiling Point (°C)
Chlorobenzene C₆H₅Cl112.56~80-85Colorless liquid-45132
4-Chloronitrobenzene C₆H₄ClNO₂157.56~65-70 (of para-isomer)Pale yellow solid83-86242
This compound C₆H₃BrClNO₂236.45~75-85Yellow crystalline solid58-61~285

Signaling Pathways and Experimental Workflows

The logical progression of the synthesis is dictated by the directing effects of the substituents on the benzene ring. This workflow ensures the desired regiochemistry of the final product.

Synthesis_Workflow Benzene Benzene Chlorobenzene Chlorobenzene Benzene->Chlorobenzene Cl₂, FeCl₃ (Chlorination) p_Nitrochlorobenzene 4-Chloronitrobenzene Chlorobenzene->p_Nitrochlorobenzene HNO₃, H₂SO₄ (Nitration) Final_Product 2-Bromo-4-chloro- 1-nitrobenzene p_Nitrochlorobenzene->Final_Product Br₂, FeBr₃ (Bromination)

Caption: Synthetic workflow for this compound.

The following diagram illustrates the directing effects of the substituents in the key bromination step.

Directing_Effects cluster_intermediate 4-Chloronitrobenzene cluster_ring Intermediate c1 c2 Cl Cl c1->Cl c3 c4 c5 NO2 NO₂ c4->NO2 c6 Cl->c2 Cl->c4 para (blocked) Cl->c6 ortho NO2->c2 meta NO2->c6 meta Br_plus Br⁺ Br_plus->c2 Electrophilic Attack

Caption: Directing effects in the bromination of 4-chloronitrobenzene.

Application Note: Regioselective Nitration of 1-Bromo-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitration of 1-bromo-3-chlorobenzene (B44181) is an electrophilic aromatic substitution reaction that introduces a nitro (-NO₂) group onto the benzene (B151609) ring. The position of this new substituent is directed by the existing bromine and chlorine atoms. Both halogens are ortho-, para-directing groups, which means they direct incoming electrophiles to the positions ortho and para relative to themselves. However, they are also deactivating groups, making the reaction slower than the nitration of benzene.[1] Due to the positions of the bromine and chlorine atoms in 1-bromo-3-chlorobenzene, the potential products are 1-bromo-3-chloro-2-nitrobenzene, 1-bromo-3-chloro-4-nitrobenzene, and 2-bromo-1-chloro-3-nitrobenzene. The regioselectivity is influenced by the combined directing effects of both halogen substituents.

Experimental Protocol

This protocol details the necessary reagents, equipment, and steps for the nitration of 1-bromo-3-chlorobenzene.

Materials and Reagents:

Material/ReagentSpecification
1-bromo-3-chlorobenzene>98% purity
Concentrated Nitric Acid70%
Concentrated Sulfuric Acid98%
Dichloromethane (B109758) (DCM)ACS Grade
Saturated Sodium Bicarbonate Solution
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate
Ethanol (B145695) (for recrystallization)95%
Ice

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Beakers

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a 100 mL round-bottom flask, carefully add 15 mL of concentrated sulfuric acid. Place the flask in an ice bath and allow it to cool to below 10°C. While stirring, slowly add 15 mL of concentrated nitric acid to the sulfuric acid. Maintain the temperature of the mixture below 15°C during the addition.

  • Reaction: To the cooled nitrating mixture, add 5.0 g of 1-bromo-3-chlorobenzene dropwise using a dropping funnel over a period of 30 minutes. Ensure the temperature of the reaction mixture is maintained between 10-20°C throughout the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up: Carefully pour the reaction mixture over 100 g of crushed ice in a beaker. This will cause the crude product to precipitate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the dichloromethane using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the purified nitro-1-bromo-3-chlorobenzene isomers.[1]

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Data Presentation

Table 1: Reagent and Product Quantities

CompoundMolecular Weight ( g/mol )AmountMoles
1-bromo-3-chlorobenzene191.455.0 g0.026
Concentrated Nitric Acid63.0115 mL~0.24
Concentrated Sulfuric Acid98.0815 mL~0.28
Nitro-1-bromo-3-chlorobenzene (Product)236.45Theoretical Yield: 6.15 g0.026

Visualizations

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_H2SO4 Cool H₂SO₄ in Ice Bath prep_HNO3 Slowly Add HNO₃ prep_H2SO4->prep_HNO3 Stirring add_reactant Add 1-bromo-3-chlorobenzene (10-20°C) prep_HNO3->add_reactant stir_rt Stir at Room Temperature (1-2 hours) add_reactant->stir_rt quench Pour onto Ice stir_rt->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize final_product Final Product recrystallize->final_product Yields Purified Product

Caption: Workflow for the nitration of 1-bromo-3-chlorobenzene.

References

Application Notes and Protocols for the Utilization of 2-Bromo-4-chloro-1-nitrobenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-bromo-4-chloro-1-nitrobenzene, a versatile building block in the preparation of pharmaceutical intermediates. The strategic positioning of its functional groups—a nitro group and two distinct halogens—offers a platform for a variety of selective chemical transformations. This document details protocols for key reactions, presents quantitative data for expected outcomes, and illustrates the logical workflows for synthetic planning.

Overview of Synthetic Transformations

This compound serves as a key starting material for introducing substituted aniline (B41778) and biaryl moieties, which are prevalent in a wide range of pharmacologically active compounds. The primary transformations involving this intermediate are:

  • Palladium-Catalyzed Cross-Coupling Reactions: The differential reactivity of the C-Br and C-Cl bonds allows for selective Suzuki-Miyaura and Buchwald-Hartwig amination reactions, primarily at the more reactive bromide position.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, enabling the substitution of the halogen atoms.

  • Reduction of the Nitro Group: The nitro functionality can be selectively reduced to an amine, providing a key precursor for further derivatization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are foundational in modern drug discovery. For this compound, the greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for selective functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds, typically to create biaryl structures.

This protocol describes the selective coupling of an arylboronic acid at the C-2 position of this compound.

Reaction Scheme:

Materials:

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 236.5 mg), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.08 mmol, 21.0 mg).

  • Add 1,4-dioxane (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (30 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation:

Arylboronic AcidProductTypical Yield (%)
Phenylboronic acid2-Phenyl-4-chloro-1-nitrobenzene85-95
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-chloro-1-nitrobenzene80-90
3-Thienylboronic acid2-(Thiophen-3-yl)-4-chloro-1-nitrobenzene75-85

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification A This compound F Reaction Setup & Degassing A->F B Arylboronic Acid B->F C Pd(OAc)2 / PPh3 C->F D K2CO3 D->F E 1,4-Dioxane / H2O E->F G Heating (90 °C, 12h) F->G H Extraction G->H I Column Chromatography H->I J 2-Aryl-4-chloro-1-nitrobenzene I->J

Suzuki-Miyaura Coupling Experimental Workflow
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for the synthesis of many pharmaceutical compounds.

This protocol outlines the selective amination at the C-2 position of this compound.

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (B28343) (anhydrous)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 236.5 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and Xantphos (0.03 mmol, 17.3 mg).

  • Add sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and the amine (1.2 mmol).

  • Stir the reaction mixture at 100 °C for 16-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation:

AmineProductTypical Yield (%)
Morpholine4-(4-Chloro-2-nitrophenyl)morpholine80-90
AnilineN-(4-Chloro-2-nitrophenyl)aniline75-85
BenzylamineN-(Benzyl)-4-chloro-2-nitroaniline70-80

Logical Relationship Diagram:

Buchwald_Hartwig_Logic A This compound C Catalyst System Selection A->C B Amine (Primary or Secondary) B->C D Pd2(dba)3 + Xantphos C->D E Base Selection D->E F NaOtBu E->F G Reaction Conditions F->G H Anhydrous Toluene, 100 °C G->H I Successful C-N Bond Formation H->I

Decision Logic for Buchwald-Hartwig Amination

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitro group facilitates the displacement of a halide by a nucleophile. In the case of this compound, the chlorine atom is preferentially substituted due to the greater polarization of the C-Cl bond and stabilization of the Meisenheimer intermediate.

This protocol details the reaction with an amine nucleophile.

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., Piperidine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 mmol, 236.5 mg) in DMF (5 mL) in a round-bottom flask.

  • Add the amine (1.2 mmol) and potassium carbonate (2.0 mmol, 276 mg).

  • Heat the mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from ethanol (B145695) if necessary.

Data Presentation:

NucleophileProductTypical Yield (%)
Piperidine1-(2-Bromo-4-nitrophenyl)piperidine>90
Morpholine4-(2-Bromo-4-nitrophenyl)morpholine>90
Sodium Methoxide2-Bromo-1-methoxy-4-nitrobenzene>95

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common transformation in the synthesis of pharmaceutical intermediates.

This protocol describes the reduction of the nitro group to an amine using tin(II) chloride. This method is often preferred as it is less likely to cause dehalogenation compared to some catalytic hydrogenation methods.

Reaction Scheme:

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution

Procedure:

  • Suspend this compound (1.0 mmol, 236.5 mg) in ethanol (10 mL).

  • Add a solution of tin(II) chloride dihydrate (4.0 mmol, 892 mg) in concentrated HCl (2 mL).

  • Heat the mixture to reflux (approximately 80 °C) for 1-2 hours, until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully neutralize with a 5 M NaOH solution until the pH is basic.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary.

Data Presentation:

Reducing AgentProductTypical Yield (%)
SnCl₂·2H₂O / HCl2-Bromo-4-chloroaniline85-95
Fe / NH₄Cl2-Bromo-4-chloroaniline80-90
H₂ / Pd/C2-Bromo-4-chloroaniline70-80 (potential for dehalogenation)

Signaling Pathway Analogy:

Nitro_Reduction_Pathway A This compound C Electron Transfer A->C Activation B Reducing Agent (e.g., SnCl2) B->C D Nitroso Intermediate C->D E Hydroxylamine Intermediate D->E Further Reduction F 2-Bromo-4-chloroaniline E->F Final Reduction

Application of 2-Bromo-4-chloro-1-nitrobenzene in Agrochemical Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Bromo-4-chloro-1-nitrobenzene is a versatile chemical intermediate with significant applications in the synthesis of a wide range of agrochemicals.[1] Its unique substitution pattern, featuring bromo, chloro, and nitro functional groups on a benzene (B151609) ring, provides multiple reactive sites for the construction of complex molecules with desired biological activities. This application note provides a detailed account of its use in the synthesis of agrochemicals, focusing on a key derivative, 4-bromo-2-chloroaniline (B1269894), and its subsequent transformation into potent herbicidal agents. Experimental protocols, quantitative data, and pathway visualizations are presented to guide researchers in the field of agrochemical development.

From Intermediate to Active Ingredient: A Synthetic Pathway

A primary application of this compound in agrochemical research is its conversion to 4-bromo-2-chloroaniline. This transformation is a critical step as the resulting aniline (B41778) derivative serves as a versatile building block for a variety of pesticide classes. The most common method for this conversion is the reduction of the nitro group.

Experimental Protocol: Synthesis of 4-Bromo-2-chloroaniline from this compound

A general procedure for the reduction of a nitroaromatic compound to an aniline derivative involves the use of a reducing agent such as iron powder in the presence of an acid, or catalytic hydrogenation.

  • Materials: this compound, iron powder, hydrochloric acid, ethanol (B145695), water, sodium bicarbonate, ethyl acetate, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of this compound (1 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and water is prepared.

    • A catalytic amount of concentrated hydrochloric acid is added dropwise to the stirred suspension.

    • The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the iron sludge.

    • The filtrate is neutralized with a saturated solution of sodium bicarbonate.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 4-bromo-2-chloroaniline.

    • The crude product can be further purified by column chromatography or recrystallization.

The resulting 4-bromo-2-chloroaniline is a key precursor for the synthesis of various agrochemicals, particularly herbicides.

Application in the Synthesis of Diphenyl Ether Herbicides

Diphenyl ether herbicides are a significant class of agrochemicals that act by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). The synthesis of these herbicides often involves the condensation of a substituted phenol (B47542) with a substituted nitrobenzene. While direct use of this compound in this condensation is less common, its derivative, 4-bromo-2-chloroaniline, can be utilized to construct the phenoxy portion of the diphenyl ether molecule.

Logical Workflow for Agrochemical Synthesis

Agrochemical_Synthesis A This compound B Reduction A->B Fe / HCl C 4-Bromo-2-chloroaniline B->C D Further Synthetic Steps (e.g., Diazotization, Substitution) C->D E Substituted Phenol Intermediate D->E F Condensation with Substituted Nitrobenzene E->F G Active Diphenyl Ether Herbicide F->G

Caption: Synthetic pathway from this compound to a diphenyl ether herbicide.

Herbicidal Activity of a Representative Diphenyl Ether Derivative

To illustrate the application, we consider a representative diphenyl ether herbicide synthesized from a related aniline precursor. The herbicidal activity of these compounds is typically evaluated against a panel of weed species.

Table 1: Herbicidal Activity of a Representative Diphenyl Ether Herbicide

CompoundTarget WeedApplication Rate (g/ha)Efficacy (%)Reference
Compound G4Abutilon theophrasti (Velvetleaf)7595[2]
Compound G4Amaranthus retroflexus (Redroot pigweed)7598[2]
Compound G4Echinochloa crus-galli (Barnyardgrass)15085[2]
Oxyfluorfen (Commercial Standard)Abutilon theophrasti (Velvetleaf)7592[2]

Experimental Protocol: In-vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

The primary mode of action for diphenyl ether herbicides is the inhibition of the PPO enzyme. The following protocol outlines a typical in-vitro assay to determine the inhibitory activity.

  • Materials: Isolated PPO enzyme (from a plant source like etiolated corn seedlings), protoporphyrinogen IX (substrate), test compounds dissolved in a suitable solvent (e.g., DMSO), buffer solution (e.g., Tris-HCl with Triton X-100), spectrophotometer.

  • Procedure:

    • The PPO enzyme is pre-incubated with various concentrations of the test compound in the buffer solution for a specific time at a controlled temperature.

    • The enzymatic reaction is initiated by the addition of the substrate, protoporphyrinogen IX.

    • The rate of protoporphyrin IX formation (the product of the reaction) is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 630 nm) over time using a spectrophotometer.

    • The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.

    • The IC50 value (the concentration of the inhibitor required to cause 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 2: In-vitro PPO Inhibitory Activity of a Representative Diphenyl Ether Herbicide

CompoundIC50 (μmol/L)Reference
Compound G40.0468[2]
Oxyfluorfen (Commercial Standard)0.150[2]

Signaling Pathway Inhibition

Diphenyl ether herbicides disrupt the chlorophyll (B73375) and heme biosynthesis pathway by inhibiting the PPO enzyme. This leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and ultimately plant death.

Diagram of the PPO Inhibition Signaling Pathway

PPO_Inhibition Glutamate Glutamate ALA 5-Aminolevulinic acid (ALA) Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Protoporphyrinogen_IX Protoporphyrinogen IX Porphobilinogen->Protoporphyrinogen_IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Accumulation + Light/O2 Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Diphenyl_Ether Diphenyl Ether Herbicide Diphenyl_Ether->PPO Inhibition Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Cell_Death Cell Death ROS->Cell_Death

Caption: Mechanism of action of diphenyl ether herbicides via PPO inhibition.

Conclusion

This compound is a valuable starting material in the synthesis of agrochemicals. Its conversion to key intermediates like 4-bromo-2-chloroaniline opens up synthetic routes to a variety of potent active ingredients, including diphenyl ether herbicides. The data presented herein demonstrates the high efficacy of such derivatives, which is attributed to their potent inhibition of the PPO enzyme. The provided protocols and diagrams serve as a resource for researchers engaged in the discovery and development of new crop protection solutions.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Bromo-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chloro-1-nitrobenzene is a versatile building block in organic synthesis, particularly in the construction of complex aromatic compounds targeted for pharmaceutical and agrochemical applications. Its benzene (B151609) ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of a strong electron-withdrawing nitro group. This activation, coupled with the presence of two different halogen substituents (bromine and chlorine), offers a platform for selective functionalization, making it a valuable intermediate in the synthesis of novel molecular entities.

This document provides a detailed overview of the principles governing SNAr reactions on this compound, quantitative data from representative reactions, and detailed experimental protocols for its derivatization.

Reaction Principles: Regioselectivity and Leaving Group Ability

In nucleophilic aromatic substitution reactions, the incoming nucleophile attacks an electron-deficient carbon on the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of the nitro group at the 1-position of this compound delocalizes the negative charge of this intermediate, thereby stabilizing it and facilitating the reaction.

The nitro group strongly activates the positions ortho and para to it. In the case of this compound, the bromine atom is at the ortho position (C2) and the chlorine atom is at the para position (C4). The regioselectivity of the substitution is determined by two main factors: the position of the halogen relative to the nitro group and the inherent reactivity of the halogen as a leaving group in SNAr reactions.

For SNAr reactions, the leaving group ability of halogens is typically F > Cl > Br > I , which is the reverse of the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.

In this compound, both the ortho (bromo) and para (chloro) positions are activated. However, the substitution of the chlorine atom at the C4 position is predominantly observed . This is attributed to a combination of the high electronegativity of chlorine favoring nucleophilic attack and the effective stabilization of the Meisenheimer complex when the attack occurs at the para position. Resonance structures of the intermediate show that the negative charge can be delocalized onto the oxygen atoms of the nitro group, a stabilizing effect that is more pronounced for the para attack. For instance, the reaction with sodium ethoxide yields 3-bromo-4-ethoxynitrobenzene, confirming the selective displacement of the chloro group.[1]

Data Presentation: Representative SNAr Reactions

The following tables summarize quantitative data for representative nucleophilic aromatic substitution reactions on this compound and analogous dihalo-nitroaromatic compounds.

Table 1: Reaction with Amine Nucleophiles

NucleophileSubstrateBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
Aniline2,4-Dinitrochlorobenzene-Toluene100-N-(2,4-dinitrophenyl)aniline-Analogous reaction[2]
p-Anisidine2,4-Dinitrochlorobenzene-Toluene100-N-(2,4-dinitrophenyl)-4-methoxyaniline-Analogous reaction[2]
N-Methylaniline2,4-Dinitrochlorobenzene-Toluene100-N-methyl-N-(2,4-dinitrophenyl)aniline-Analogous reaction[2]

Table 2: Reaction with Alkoxide and Phenoxide Nucleophiles

NucleophileSubstrateBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
Sodium Methoxide3,4-Dichloronitrobenzene (B32671)-MethanolReflux13-Chloro-4-methoxynitrobenzene-Analogous reaction[3]
Sodium EthoxideThis compound-Ethanol (B145695)Reflux-2-Bromo-4-ethoxy-1-nitrobenzeneNot specified[1][4][5]
Phenol5-Bromo-1,2,3-triazine (B172147)Cs2CO3THF4025-Phenoxy-1,2,3-triazine93Analogous reaction

Note: The reaction with sodium ethoxide is confirmed to selectively displace the chlorine atom. While a specific yield is not cited in the readily available literature, the reaction is reported to proceed. The data for 3,4-dichloronitrobenzene and 5-bromo-1,2,3-triazine are provided as analogous examples of SNAr with alkoxide and phenoxide nucleophiles, respectively.

Experimental Protocols

The following are detailed protocols for representative nucleophilic aromatic substitution reactions.

Protocol 1: Synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene (Representative Alkoxide Substitution)

This protocol is based on the established reactivity of this compound with alkoxides.[1][4][5]

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Dichloromethane (B109758) (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the pure 2-bromo-4-ethoxy-1-nitrobenzene.

Protocol 2: Synthesis of N-Aryl-2-bromo-4-nitroaniline (Representative Amine Substitution)

This is a general protocol for the reaction of this compound with a primary or secondary amine, based on procedures for similar substrates.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 eq)

  • Potassium carbonate (K2CO3, 2.0 eq)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF or DMSO.

  • Add the desired amine (1.2 eq) and potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to 80-120 °C and stir for 6-24 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-substituted-2-bromo-4-nitroaniline.

Visualizations

Reaction Mechanism

Caption: SNAr mechanism on this compound.

Note: The DOT script above is a template. To render a chemically accurate diagram, the IMG SRC attributes would need to be replaced with URLs to images of the chemical structures.

Experimental Workflow

experimental_workflow setup Reaction Setup (Substrate, Nucleophile, Base, Solvent) reaction Heating and Stirring (e.g., 80-120 °C, 6-24 h) setup->reaction workup Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis final_product Final Product analysis->final_product

Caption: General workflow for SNAr reactions.

Applications in Drug Development

The derivatives of this compound are valuable intermediates in medicinal chemistry. The ability to introduce a variety of nucleophiles at the C4 position allows for the synthesis of diverse libraries of compounds for biological screening. For example, the resulting 2-bromo-4-substituted-1-nitroaniline scaffold can be further modified through cross-coupling reactions at the bromine position or reduction of the nitro group to an amine, which can then be derivatized. An isomer, 4-bromo-1-chloro-2-nitrobenzene, is a known key intermediate in the synthesis of Vismodegib, a hedgehog pathway inhibitor used in cancer therapy. This highlights the importance of this class of compounds in the development of targeted therapeutics.

Conclusion

This compound is a highly useful and reactive intermediate for the synthesis of substituted nitroaromatic compounds via nucleophilic aromatic substitution. The predictable regioselectivity, favoring substitution at the C4-chloro position, allows for the targeted synthesis of a wide range of derivatives. The protocols and data provided herein serve as a valuable resource for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the selective Suzuki-Miyaura cross-coupling reaction of 2-Bromo-4-chloro-1-nitrobenzene. This versatile reaction enables the synthesis of a variety of 2-aryl-4-chloro-1-nitrobenzene derivatives, which are valuable intermediates in the development of novel pharmaceuticals and functional materials. The protocols outlined herein are based on established methodologies for structurally related compounds and provide a robust starting point for reaction optimization.

Introduction and Reaction Principle

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or its ester. In the case of this compound, the reaction allows for the selective substitution of the bromine atom. This selectivity is attributed to the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle. The electron-withdrawing nitro group further activates the aryl halide for this transformation.

The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Chloro-2-nitro-1,1'-biphenyl78
24-Methoxyphenylboronic acid4'-Methoxy-5-chloro-2-nitro-1,1'-biphenyl81
34-Methylphenylboronic acid4'-Methyl-5-chloro-2-nitro-1,1'-biphenyl79
44-Fluorophenylboronic acid4'-Fluoro-5-chloro-2-nitro-1,1'-biphenyl75
54-Chlorophenylboronic acid4',5-Dichloro-2-nitro-1,1'-biphenyl72
64-(Trifluoromethyl)phenylboronic acid5-Chloro-2-nitro-4'-(trifluoromethyl)-1,1'-biphenyl64

Experimental Protocols

The following is a detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is adapted from a procedure for a structurally similar substrate and may require optimization for specific boronic acids and reaction scales.[1]

Materials:

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the respective arylboronic acid (1.1 mmol), Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-4-chloro-1-nitrobenzene product.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound Arylboronic acid Pd(PPh3)4, K2CO3 inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir (e.g., 90 °C) solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition 2-Bromo-4-chloro- 1-nitrobenzene pd_complex Ar-Pd(II)Ln(Br) oxidative_addition->pd_complex transmetalation Transmetalation (Ar'B(OH)2, Base) pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)Ln(Ar') transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Reduction of 2-Bromo-4-chloro-1-nitrobenzene to 2-Bromo-4-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical reduction of the nitro group in 2-Bromo-4-chloro-1-nitrobenzene to synthesize 2-Bromo-4-chloroaniline. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds.[1] The presence of bromo and chloro substituents on the aromatic ring necessitates a chemoselective reduction method to avoid dehalogenation. This guide outlines three common and effective methods for this conversion: catalytic hydrogenation, reduction with iron in acidic medium, and reduction with stannous chloride. Detailed experimental protocols, a comparative data summary, and visual workflows are provided to assist researchers in selecting and performing the optimal procedure for their needs.

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. The resulting anilines are versatile intermediates, serving as precursors to a wide array of more complex molecules. In the context of this compound, the selective reduction of the nitro group is paramount to preserve the halogen substituents, which are often crucial for the biological activity or further functionalization of the target molecule. Common reduction methods such as catalytic hydrogenation with palladium on carbon (Pd/C) can sometimes lead to undesired hydrodehalogenation.[2] Therefore, careful selection of the reducing agent and reaction conditions is essential for a successful and high-yielding synthesis of 2-Bromo-4-chloroaniline. This document explores three widely used methods—catalytic hydrogenation with specialized catalysts, iron/acid reduction, and stannous chloride reduction—providing detailed protocols and comparative data.

Comparative Data of Reduction Methods

The following table summarizes the quantitative data for the different methods used in the reduction of this compound. The selection of a particular method may depend on factors such as available equipment, desired reaction scale, and tolerance of functional groups.

MethodReducing Agent/CatalystSolvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)Notes
Catalytic HydrogenationH₂, Raney NickelEthanol (B145695), Methanol25 - 802 - 2485 - 95Good for clean reactions and high yields. Requires specialized hydrogenation equipment.
Iron ReductionFe powder, HCl/AcOHEthanol, Water80 - 1002 - 680 - 90Cost-effective and suitable for large-scale synthesis. Work-up can be more involved.[3][4]
Stannous Chloride ReductionSnCl₂·2H₂O, HClEthanol, Ethyl Acetate70 - 1001 - 490 - 98Mild conditions and high chemoselectivity, often resulting in high yields.[5]

Experimental Protocols

Method 1: Catalytic Hydrogenation using Raney Nickel

This protocol describes the reduction of this compound using hydrogen gas and a Raney Nickel catalyst. This method is often preferred for its clean reaction profile and high yields, though it requires appropriate safety precautions and equipment for handling hydrogen gas.

Materials:

  • This compound

  • Raney Nickel (50% slurry in water)

  • Ethanol or Methanol

  • Hydrogen gas

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

  • Filter aid (e.g., Celite®)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable pressurized hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol or methanol.

  • Catalyst Addition: Carefully add Raney Nickel (5-10 wt% of the substrate) to the solution.

  • Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (up to 80 °C) until the reaction is complete. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-Bromo-4-chloroaniline.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Purification A Dissolve this compound in Solvent B Add Raney Nickel Catalyst A->B C Pressurize with Hydrogen B->C D Stir and Heat C->D E Filter to Remove Catalyst D->E F Concentrate the Filtrate E->F G Purify the Product F->G

Caption: Catalytic Hydrogenation Workflow.

Method 2: Reduction with Iron in Acidic Medium

This protocol details the use of iron powder in the presence of an acid (hydrochloric or acetic acid) to reduce the nitro group. This is a classical and cost-effective method suitable for larger-scale syntheses.[3][4]

Materials:

  • This compound

  • Iron powder (fine grade)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid (AcOH)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), ethanol, and water.

  • Addition of Iron and Acid: To the stirred suspension, add iron powder (3.0-5.0 eq) followed by the slow addition of concentrated HCl or glacial AcOH. The reaction is exothermic.

  • Reaction: Heat the reaction mixture to reflux (80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Neutralization and Extraction: Concentrate the filtrate to remove most of the ethanol. Add water to the residue and basify the solution with a saturated solution of sodium carbonate or sodium hydroxide to a pH of 8-9. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to yield the crude 2-Bromo-4-chloroaniline. Further purification can be achieved by recrystallization or column chromatography.

Workflow Diagram:

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Suspend Substrate and Iron in Solvent B Add Acid and Reflux A->B C Filter and Concentrate B->C D Neutralize and Extract C->D E Wash and Dry Organic Layer D->E F Remove Solvent E->F G Purify Product F->G

Caption: Iron Reduction Workflow.

Method 3: Reduction with Stannous Chloride

This protocol utilizes stannous chloride dihydrate (SnCl₂·2H₂O) in an acidic environment. This method is known for its mild reaction conditions and high chemoselectivity, often providing excellent yields of the desired aniline.[5]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Addition of Reducing Agent: To the stirred solution, add stannous chloride dihydrate (3.0-5.0 eq) portion-wise. If using ethanol, add concentrated HCl.

  • Reaction: Heat the reaction mixture to 70-100 °C and stir. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a 5 M sodium hydroxide solution until the pH is basic (pH > 8), which will precipitate tin salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the organic layer under reduced pressure to obtain the crude 2-Bromo-4-chloroaniline. The product can be further purified if necessary.

Workflow Diagram:

G cluster_0 Reaction cluster_1 Work-up and Extraction cluster_2 Purification A Dissolve Substrate in Solvent B Add SnCl2 and Acid A->B C Heat and Stir B->C D Quench with Ice C->D E Neutralize with NaOH D->E F Extract with Ethyl Acetate E->F G Wash and Dry F->G H Concentrate G->H I Purify H->I

Caption: Stannous Chloride Reduction Workflow.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • Catalytic hydrogenation with Raney Nickel and hydrogen gas should only be performed by trained personnel with the appropriate equipment. Raney Nickel is pyrophoric when dry.

  • The addition of acid to the reaction mixtures and the neutralization steps are exothermic and should be performed with caution and adequate cooling.

Conclusion

The reduction of this compound to 2-Bromo-4-chloroaniline can be achieved through several effective methods. The choice of the most suitable protocol depends on the specific requirements of the synthesis, including scale, available equipment, and desired purity. Catalytic hydrogenation offers a clean and high-yielding route but requires specialized apparatus. Iron reduction is a cost-effective alternative for large-scale production, while stannous chloride reduction provides a mild and highly chemoselective option. The detailed protocols and comparative data in these application notes are intended to guide researchers in successfully performing this important chemical transformation.

References

Application Notes and Protocols: The Role of 2-Bromo-4-chloro-1-nitrobenzene in the Synthesis of Vismodegib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of Vismodegib, a potent Hedgehog signaling pathway inhibitor, with a specific focus on the pivotal role of 2-Bromo-4-chloro-1-nitrobenzene as a key starting material. The following sections outline the synthetic strategy, detailed experimental protocols, and relevant biological context.

Introduction

Vismodegib is a first-in-class therapeutic agent approved for the treatment of advanced basal cell carcinoma.[1][2] It functions by selectively inhibiting the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of this pathway is a critical driver in the pathogenesis of basal cell carcinoma. The synthesis of Vismodegib involves a multi-step process, commencing with the strategic construction of a substituted biphenyl (B1667301) core. This compound serves as a crucial starting material for the introduction of one of the aromatic rings in the Vismodegib scaffold. The synthetic route typically involves a palladium-catalyzed cross-coupling reaction to form the key intermediate, 2-(2-chloro-5-nitrophenyl)pyridine (B1455133), followed by reduction of the nitro group and subsequent amidation to yield the final active pharmaceutical ingredient.

Synthetic Pathway Overview

The synthesis of Vismodegib from this compound can be conceptually divided into three main stages:

  • Palladium-Catalyzed Cross-Coupling: Formation of the C-C bond between this compound and a suitable pyridine (B92270) derivative to yield 2-(2-chloro-5-nitrophenyl)pyridine. Common methods for this transformation include the Suzuki, Stille, and Negishi coupling reactions.

  • Nitro Group Reduction: Conversion of the nitro group in 2-(2-chloro-5-nitrophenyl)pyridine to an amino group, affording 4-chloro-3-(pyridin-2-yl)aniline (B561131).

  • Amidation: Acylation of the resulting aniline (B41778) with 2-chloro-4-(methylsulfonyl)benzoyl chloride to produce Vismodegib.

G A This compound C Suzuki Coupling A->C B 2-(Pyridin-2-yl)boronic acid ester B->C D 2-(2-chloro-5-nitrophenyl)pyridine C->D Step 1 E Reduction D->E Step 2 F 4-chloro-3-(pyridin-2-yl)aniline E->F H Amidation F->H Step 3 G 2-chloro-4-(methylsulfonyl)benzoyl chloride G->H I Vismodegib H->I

Synthetic Workflow for Vismodegib

Experimental Protocols

Step 1: Synthesis of 2-(2-chloro-5-nitrophenyl)pyridine via Suzuki Coupling

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to synthesize the key intermediate.

Materials:

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), pyridine-2-boronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add Pd(dppf)Cl₂ (0.03 eq) to the flask under the inert atmosphere.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(2-chloro-5-nitrophenyl)pyridine as a solid.

Step 2: Synthesis of 4-chloro-3-(pyridin-2-yl)aniline

This protocol details the reduction of the nitro-intermediate to the corresponding aniline.

Materials:

Procedure:

  • To a round-bottom flask, add 2-(2-chloro-5-nitrophenyl)pyridine (1.0 eq), ethanol, and water.

  • Add iron powder (3.0 eq) and ammonium chloride (0.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the hot reaction mixture through a pad of celite, washing the filter cake with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-3-(pyridin-2-yl)aniline.

Step 3: Synthesis of Vismodegib (2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide)

This final step involves the amidation of the aniline intermediate.

Materials:

Procedure:

  • Dissolve 2-chloro-4-(methylsulfonyl)benzoic acid in dichloromethane and cool in an ice bath.

  • Slowly add thionyl chloride and stir at room temperature for 30 minutes.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain 2-chloro-4-(methylsulfonyl)benzoyl chloride.

  • Dissolve the crude acid chloride in anhydrous THF and cool in an ice bath.

  • In a separate flask, dissolve 4-chloro-3-(pyridin-2-yl)aniline (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the acid chloride to the aniline solution, followed by the dropwise addition of triethylamine (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into water and stir.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain Vismodegib.

Quantitative Data Summary

The following table summarizes the typical yields for each step in the synthesis of Vismodegib.

StepReactionStarting MaterialProductTypical Yield (%)
1Suzuki CouplingThis compound2-(2-chloro-5-nitrophenyl)pyridine70-85
2Nitro Reduction2-(2-chloro-5-nitrophenyl)pyridine4-chloro-3-(pyridin-2-yl)aniline~94[3]
3Amidation4-chloro-3-(pyridin-2-yl)anilineVismodegib~88

Note: Yields for Step 1 are estimated based on similar Suzuki coupling reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

Mechanism of Action: Hedgehog Signaling Pathway

Vismodegib exerts its therapeutic effect by inhibiting the Hedgehog (Hh) signaling pathway, which is aberrantly activated in many types of cancer, including basal cell carcinoma.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation Target_Genes Target Gene Transcription GLI_active->Target_Genes Promotes Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 Binds Vismodegib Vismodegib Vismodegib->SMO Inhibits

Vismodegib Inhibition of the Hedgehog Pathway

In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor inhibits the activity of Smoothened (SMO). Upon binding of the Hedgehog ligand to PTCH1, this inhibition is relieved, allowing SMO to activate downstream signaling cascades that ultimately lead to the activation of GLI transcription factors. Activated GLI proteins translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival. In many basal cell carcinomas, mutations in PTCH1 or SMO lead to constitutive activation of the pathway. Vismodegib directly binds to and inhibits SMO, thereby blocking the downstream signaling and suppressing tumor growth.[1]

References

Application Notes and Protocols for Safe Handling and Storage of 2-Bromo-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and safety information for the handling and storage of 2-Bromo-4-chloro-1-nitrobenzene (CAS No: 63860-31-1). Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of the compound.

Compound Identification and Properties

PropertyValueReference
CAS Number 63860-31-1[1]
Molecular Formula C₆H₃BrClNO₂[1]
Molecular Weight 236.45 g/mol [1]
Appearance Solid
Melting Point 49-50°C
Boiling Point 296.6°C at 760 mmHg
Storage Temperature 0-8°C or Room Temperature[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

GHS Pictograms:

Signal Word: Warning

Safe Handling Protocols

3.1. Engineering Controls

  • Work in a well-ventilated area, preferably in a certified chemical fume hood.[2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

3.2. Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

PPE TypeSpecification
Eye Protection Chemical safety goggles or a face shield.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.[2][3]
Skin and Body Protection A lab coat or other protective clothing to prevent skin contact.[2]
Respiratory Protection If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[2]

3.3. Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe dust.[2]

  • Wash hands thoroughly after handling.[2][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3]

  • Avoid the formation of dust and aerosols.[3]

Storage Procedures

  • Store in a cool, dry, and well-ventilated area.[2][3]

  • Keep the container tightly closed to prevent contamination and leakage.[2][3]

  • Store away from incompatible materials, such as strong oxidizing agents.[2]

  • Recommended storage temperatures vary by supplier, with some recommending 0-8°C and others room temperature. Consult the supplier's specific recommendations.[1]

Emergency Procedures

5.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical attention.[2][3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3]

5.2. Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as outlined in Section 3.2. Avoid breathing dust.

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation. Place in a suitable, labeled container for disposal.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

Experimental Workflow Visualization

The following diagram outlines the logical workflow for the safe handling and storage of this compound.

Safe_Handling_Workflow start Start: Obtain 2-Bromo-4-chloro- 1-nitrobenzene assess_hazards Assess Hazards (Review SDS) start->assess_hazards ppe Don Personal Protective Equipment (PPE) assess_hazards->ppe eng_controls Verify Engineering Controls (Fume Hood, Eyewash) ppe->eng_controls handling Handling Procedure: - Weighing - Reaction Setup eng_controls->handling storage Storage: - Tightly Sealed - Cool, Dry, Ventilated handling->storage Post-Experiment decontamination Decontamination: - Clean Work Area - Remove PPE handling->decontamination spill Spill or Exposure Event handling->spill storage->handling For Next Use storage->spill waste_disposal Waste Disposal: (Follow Institutional Guidelines) decontamination->waste_disposal end End of Procedure waste_disposal->end emergency_proc Follow Emergency Procedures (First Aid, Spill Cleanup) spill->emergency_proc emergency_proc->decontamination

Caption: Safe Handling and Storage Workflow for this compound.

References

Application Notes and Protocols: 2-Bromo-4-chloro-1-nitrobenzene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2-Bromo-4-chloro-1-nitrobenzene as a versatile building block in the synthesis of advanced materials. This compound, featuring bromo, chloro, and nitro functional groups, offers multiple reaction sites, making it a valuable precursor for creating complex molecular architectures with applications in organic electronics and polymer chemistry.

Application 1: Synthesis of Intermediates for Organic Light-Emitting Diodes (OLEDs)

This compound is a key starting material for the synthesis of intermediates used in the production of organic light-emitting diode (OLED) materials. The strategic placement of its functional groups allows for selective cross-coupling reactions to build larger, conjugated systems essential for electroluminescent devices.

One of the primary synthetic routes employed is the Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. In this context, the bromo substituent on the this compound backbone serves as the reactive site for the coupling reaction.

Experimental Protocol: Synthesis of 9-(5-chloro-2-nitrophenyl)phenanthrene

This protocol details the synthesis of an OLED intermediate via a Suzuki coupling reaction.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Phenanthren-9-ylboronic acid Phenanthren-9-ylboronic acid Phenanthren-9-ylboronic acid->Reaction Mixture Pd(PPh3)4 Pd(PPh₃)₄ Pd(PPh3)4->Reaction Mixture Catalyst Na2CO3 Na₂CO₃ Na2CO3->Reaction Mixture Base Toluene (B28343)/Ethanol/Water Toluene/Ethanol/H₂O Toluene/Ethanol/Water->Reaction Mixture Solvent 9-(5-chloro-2-nitrophenyl)phenanthrene 9-(5-chloro-2-nitrophenyl)phenanthrene Reaction Mixture->9-(5-chloro-2-nitrophenyl)phenanthrene 100°C, 16h

Fig. 1: Suzuki coupling workflow.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound63860-31-1236.4584.6
Phenanthren-9-ylboronic acid68663-13-8222.0484.6
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.8
Sodium Carbonate (2M solution)497-19-8105.99126
Toluene108-88-392.14189 mL
Ethanol64-17-546.0763 mL

Procedure:

  • Under a nitrogen atmosphere, combine this compound (20g, 84.6 mmol), phenanthren-9-ylboronic acid (18.8g, 84.6 mmol), 63 mL of a 2M aqueous sodium carbonate solution, 63 mL of ethanol, and 189 mL of toluene in a reaction vessel.

  • Add tetrakis(triphenylphosphine)palladium(0) (1g, 0.8 mmol) to the mixture.

  • Heat the reaction mixture to 100°C and maintain this temperature for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting solid.

  • Wash the solid with water and then with methanol.

  • Dry the solid to obtain the final product, 9-(5-chloro-2-nitrophenyl)phenanthrene.

Expected Outcome:

The procedure is expected to yield an off-white solid product. The yield and purity should be determined using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Application 2: Monomer for Specialty Polymers

This compound can be utilized as a monomer in the synthesis of specialty polymers. The presence of multiple reactive sites allows for its incorporation into polymer backbones through various polymerization techniques. The nitro group can be subsequently reduced to an amino group, providing a site for further functionalization or for influencing the polymer's electronic properties.

While specific examples of polymers synthesized directly from this compound are not extensively documented in publicly available literature, its structure lends itself to incorporation into polymer chains via cross-coupling reactions. For instance, it could be used in small amounts as a co-monomer to introduce specific functionalities into a polymer chain.

Conceptual Experimental Workflow: Polymerization via Suzuki Polycondensation

This conceptual workflow outlines how this compound could be used as a co-monomer in a Suzuki polycondensation reaction to synthesize a substituted polyfluorene, a class of polymers known for their applications in organic electronics.

G cluster_reactants Monomers cluster_reagents Reagents & Catalyst cluster_product Product Dibromo-fluorene Dibromo-fluorene Polymerization Polymerization Dibromo-fluorene->Polymerization Fluorene-diboronic ester Fluorene-diboronic ester Fluorene-diboronic ester->Polymerization This compound 2-Bromo-4-chloro- 1-nitrobenzene (Co-monomer) This compound->Polymerization Pd Catalyst Pd Catalyst Pd Catalyst->Polymerization Base Base Base->Polymerization Solvent Solvent Solvent->Polymerization Substituted Polyfluorene Substituted Polyfluorene Polymerization->Substituted Polyfluorene Heat

Fig. 2: Conceptual polymerization workflow.

General Protocol Outline:

  • In an inert atmosphere, dissolve the primary monomers (e.g., a dibromofluorene and a fluorene (B118485) diboronic ester) and a small percentage of this compound as a co-monomer in a suitable organic solvent (e.g., toluene or THF).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a phosphine (B1218219) ligand.

  • Add an aqueous solution of a base, such as sodium carbonate or potassium carbonate.

  • Heat the mixture to reflux for a specified period (typically 24-72 hours) to allow for polymerization to occur.

  • After cooling, the polymer is typically precipitated by adding the reaction mixture to a non-solvent like methanol.

  • The precipitated polymer is then filtered, washed, and dried.

  • The resulting polymer can be characterized by techniques such as gel permeation chromatography (GPC) to determine its molecular weight and polydispersity, and by spectroscopic methods (NMR, UV-Vis) to confirm its structure and optical properties. The thermal properties can be assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

The incorporation of the this compound unit would introduce a nitro group into the polymer side chain, which could then be chemically modified, for example, by reduction to an amine, to further tune the material's properties for specific applications.

Synthetic Versatility of 2-Bromo-4-chloro-1-nitrobenzene: A Gateway to Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

For researchers, medicinal chemists, and professionals in drug development, 2-Bromo-4-chloro-1-nitrobenzene stands as a versatile and highly valuable starting material for the synthesis of a diverse array of complex organic molecules. Its trifunctional nature, featuring bromo, chloro, and nitro substituents on an aromatic ring, provides a rich platform for a multitude of chemical transformations. This document offers a detailed guide to the synthetic routes available from this compound, complete with experimental protocols and quantitative data to facilitate its application in research and development.

The strategic positioning of the functional groups on the benzene (B151609) ring allows for selective and sequential reactions, making it an ideal scaffold for building molecular complexity. The electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution, while the differential reactivity of the bromo and chloro groups enables regioselective palladium-catalyzed cross-coupling reactions. Furthermore, the nitro group itself can be readily reduced and further functionalized, opening up additional avenues for molecular diversification.

Key Synthetic Transformations

The primary synthetic pathways leveraging this compound include:

  • Palladium-Catalyzed Cross-Coupling Reactions: The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in oxidative addition to palladium(0) allows for selective functionalization at the 2-position. Key examples include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

  • Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group facilitates the displacement of the chlorine atom at the 4-position by a variety of nucleophiles.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then undergo a wide range of subsequent reactions, such as diazotization, acylation, and alkylation.

  • Sequential Functionalization: The combination of these selective reactions allows for a stepwise and controlled introduction of different functionalities onto the aromatic ring, leading to the synthesis of highly substituted and complex molecules.

Data Summary of Synthetic Transformations

The following table summarizes the quantitative data for key reactions starting from this compound.

Reaction TypeCoupling Partner/NucleophileCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling Phenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/Ethanol/H₂O10012>95
Buchwald-Hartwig Amination Aniline (B41778)Pd₂(dba)₃, Xantphos, Cs₂CO₃Toluene10016High
Sonogashira Coupling PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NDMF806High
Heck Reaction StyrenePd(OAc)₂, PPh₃, Na₂CO₃DMA1201~50
Nucleophilic Aromatic Substitution Sodium ethoxide-EthanolReflux-High
Nucleophilic Aromatic Substitution AnilineK₂CO₃DMF120485
Nitro Group Reduction Hydrazine hydrateRaney NickelEthanolReflux2-4High
Palladium-Catalyzed Cyanation K₄[Fe(CN)₆]Pd(OAc)₂DMAC120583-96

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Suzuki-Miyaura Coupling: Synthesis of 2-Phenyl-4-chloro-1-nitrobenzene

This protocol describes the selective cross-coupling of the bromo substituent with phenylboronic acid.

Diagram of the Experimental Workflow:

Suzuki_Workflow reagents 1. This compound 2. Phenylboronic acid 3. Pd(PPh₃)₄ 4. Na₂CO₃ solvent Toluene/Ethanol/H₂O reagents->solvent Dissolve reaction Heat to 100 °C (12 h) solvent->reaction Stir workup Aqueous Workup & Extraction reaction->workup Cool & Dilute purification Column Chromatography workup->purification product 2-Phenyl-4-chloro-1-nitrobenzene purification->product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Ethanol (1 mL)

  • Water (1 mL)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-Phenyl-4-chloro-1-nitrobenzene.

Buchwald-Hartwig Amination: Synthesis of N-Phenyl-2-bromo-4-chloroanilin

This protocol details the palladium-catalyzed amination at the bromine position.

Diagram of the Signaling Pathway:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar(Pd)L2(Br) Ar(PdII)L2(Br) Pd(0)L2->Ar(Pd)L2(Br) Oxidative Addition (Ar-Br) Ar(Pd)L2(NHR') [Ar(PdII)L2(NHR')]+Br- Ar(Pd)L2(Br)->Ar(Pd)L2(NHR') + R'NH₂ Ar(Pd)L2(NR') Ar(PdII)L2(NR') Ar(Pd)L2(NHR')->Ar(Pd)L2(NR') - HBr (+ Base) Ar(Pd)L2(NR')->Pd(0)L2 Reductive Elimination Ar-NHR' Product Ar(Pd)L2(NR')->Ar-NHR'

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Aniline (2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous toluene

  • Ethyl acetate

  • Water

Procedure:

  • In a screw-cap vial equipped with a magnetic stir bar, charge with this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add a solution of freshly distilled aniline in anhydrous toluene.

  • Seal the vial and stir the contents at 100 °C for 16 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Partition the contents between ethyl acetate and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene

This protocol illustrates the displacement of the chloro substituent by an alkoxide.[1]

Diagram of the Logical Relationship:

SNAr_Mechanism Start This compound + NaOEt Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack Product 2-Bromo-4-ethoxy-1-nitrobenzene + NaCl Intermediate->Product Loss of Leaving Group (Cl⁻) Nitro_Reduction_Workflow substrate This compound solvent Ethanol substrate->solvent Dissolve reagents Raney Nickel Hydrazine hydrate reaction Reflux (2-4 h) reagents->reaction Heat solvent->reagents Add workup Filter & Concentrate reaction->workup purification Column Chromatography workup->purification product 2-Bromo-4-chloroaniline purification->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-Bromo-4-chloro-1-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route to produce this compound?

A1: The most common synthetic pathway involves a three-step electrophilic aromatic substitution sequence starting from benzene (B151609). The steps are:

  • Chlorination of benzene to form chlorobenzene (B131634).

  • Nitration of chlorobenzene to yield 4-chloro-1-nitrobenzene.

  • Bromination of 4-chloro-1-nitrobenzene to produce the final product, this compound.[1]

Q2: Why is the yield of my synthesis low?

A2: Low yields in this multi-step synthesis can arise from several factors, including the formation of undesired isomers, incomplete reactions, and mechanical losses during workup and purification. Each electrophilic aromatic substitution step must be carefully controlled to maximize the formation of the desired product.

Q3: How do the substituents on the aromatic ring influence the regioselectivity of the bromination step?

A3: In the final bromination step, the starting material is 4-chloro-1-nitrobenzene. The chloro group is an ortho-, para-director, while the nitro group is a meta-director. Both substituents direct the incoming bromine atom to the position ortho to the chloro group and meta to the nitro group, which is the C2 position. This alignment of directing effects favors the formation of the desired this compound isomer.[1]

Q4: What are the common side products I should expect?

A4: The primary side products are typically isomers formed during the nitration and bromination steps. During the nitration of chlorobenzene, a significant amount of 2-chloro-1-nitrobenzene is formed along with the desired 4-chloro-1-nitrobenzene. In the final bromination step, other isomers could potentially form, although the directing effects of the existing substituents strongly favor the desired product. Over-bromination, leading to di-brominated products, can also occur if the reaction conditions are not carefully controlled.

Q5: What are the recommended purification methods for the final product?

A5: The crude product can be purified by recrystallization or column chromatography. The choice of method depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of isomeric impurities if a suitable solvent is found. Column chromatography provides better separation for complex mixtures of isomers and other byproducts.

Troubleshooting Guides

Problem 1: Low Yield in the Nitration of Chlorobenzene
Symptom Possible Cause Suggested Solution
Low yield of 4-chloro-1-nitrobenzene and a high proportion of the 2-chloro-1-nitrobenzene isomer.The nitration of chlorobenzene naturally produces a mixture of ortho and para isomers. The ratio is temperature-dependent.While the formation of the ortho isomer cannot be completely avoided, controlling the reaction temperature can influence the isomer ratio. Separation of the isomers is typically achieved by fractional crystallization or distillation.
Incomplete reaction, with significant amounts of unreacted chlorobenzene remaining.Insufficient nitrating agent or reaction time. The reaction temperature might be too low.Ensure the correct stoichiometry of nitric acid and sulfuric acid. Monitor the reaction progress using TLC or GC and allow sufficient time for completion. A slight increase in temperature may be necessary, but this can also affect the isomer ratio.
Problem 2: Low Yield in the Bromination of 4-chloro-1-nitrobenzene
Symptom Possible Cause Suggested Solution
Low yield of the desired this compound and formation of other isomers.Although the directing groups favor the desired product, suboptimal reaction conditions can lead to the formation of other isomers.Ensure the reaction is carried out at the recommended temperature. The choice of Lewis acid catalyst (e.g., FeBr₃) and solvent can also influence regioselectivity.
Formation of di-brominated byproducts.Excess bromine or prolonged reaction time.Use a stoichiometric amount of bromine and monitor the reaction closely. Adding the bromine dropwise can help control the reaction and prevent over-bromination.
The reaction is sluggish or does not go to completion.The aromatic ring is deactivated by the presence of the chloro and nitro groups, making the reaction inherently slower than the bromination of benzene. The catalyst may be inactive.Use a fresh, anhydrous Lewis acid catalyst. A moderate increase in temperature may be required to drive the reaction to completion.

Experimental Protocols

Step 1: Nitration of Chlorobenzene to 4-chloro-1-nitrobenzene

This protocol is a representative procedure and may require optimization.

Materials:

  • Chlorobenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Procedure:

  • In a round-bottom flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the flask in an ice bath.

  • To a separate flask containing chlorobenzene, slowly add the nitrating mixture dropwise with constant stirring, maintaining the reaction temperature between 20-30°C.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture of 2-chloro-1-nitrobenzene and 4-chloro-1-nitrobenzene.

  • The isomers can be separated by fractional crystallization from a suitable solvent like ethanol (B145695).

Parameter Value
Reactant Ratio (Chlorobenzene:HNO₃:H₂SO₄)1 : 1.1 : 1.1 (molar ratio)
Temperature20-30°C
Reaction Time1-2 hours
Typical Yield of 4-chloro-1-nitrobenzene60-70% (after separation)
Step 2: Bromination of 4-chloro-1-nitrobenzene

This protocol is a representative procedure and may require optimization.

Materials:

  • 4-chloro-1-nitrobenzene

  • Bromine

  • Anhydrous Iron(III) Bromide (FeBr₃)

  • Dichloromethane (or other suitable inert solvent)

  • Sodium bisulfite solution

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a dry round-bottom flask protected from moisture, dissolve 4-chloro-1-nitrobenzene in a suitable solvent like dichloromethane.

  • Add a catalytic amount of anhydrous iron(III) bromide.

  • Slowly add a stoichiometric amount of bromine dropwise to the stirred solution at room temperature. The reaction is exothermic and may require cooling to maintain the temperature.

  • After the addition is complete, stir the mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction by slowly adding a sodium bisulfite solution to destroy any excess bromine.

  • Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a solvent such as ethanol or by column chromatography.

Parameter Value
Reactant Ratio (4-chloro-1-nitrobenzene:Br₂)1 : 1.05 (molar ratio)
CatalystAnhydrous FeBr₃ (catalytic amount)
TemperatureRoom Temperature
Reaction Time2-4 hours
Typical Yield70-85%

Visualizations

Synthesis_Workflow Benzene Benzene Chlorobenzene Chlorobenzene Benzene->Chlorobenzene Chlorination (Cl2, FeCl3) Nitration_Intermediate 4-chloro-1-nitrobenzene Chlorobenzene->Nitration_Intermediate Nitration (HNO3, H2SO4) Final_Product This compound Nitration_Intermediate->Final_Product Bromination (Br2, FeBr3)

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield Low_Yield Low Yield Isomer_Formation Isomer Formation Low_Yield->Isomer_Formation Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions (e.g., Over-bromination) Low_Yield->Side_Reactions Purification_Loss Loss during Purification Low_Yield->Purification_Loss Optimize_Temp Optimize_Temp Isomer_Formation->Optimize_Temp Optimize Temperature Check_Reagents Check_Reagents Incomplete_Reaction->Check_Reagents Check Reagent Stoichiometry & Purity Control_Addition Control_Addition Side_Reactions->Control_Addition Control Reagent Addition Rate Optimize_Purification Optimize_Purification Purification_Loss->Optimize_Purification Optimize Recrystallization/Chromatography

References

Technical Support Center: Separation of Isomers in Polysubstituted Benzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isomer separation. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of polysubstituted benzenes.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of polysubstituted benzene (B151609) isomers so challenging?

A1: The separation of polysubstituted benzene isomers, particularly ortho, meta, and para isomers, is difficult due to their very similar physicochemical properties.[1][2][3] These isomers have the same molecular formula and often similar polarities, boiling points, and solubilities, making conventional separation techniques less effective.[4][5] The challenge intensifies as the number of substituents increases, leading to a greater number of possible isomers with subtle structural differences.[6]

Q2: What are the primary methods for separating polysubstituted benzene isomers?

A2: The choice of separation method depends on the specific isomers and their physical properties. The most common techniques include:

  • Column Chromatography: Exploits differences in polarity to separate isomers.[7][8]

  • Recrystallization (Fractional Crystallization): Relies on differences in solubility and crystal lattice packing.[4]

  • Fractional Distillation: Effective for isomers with significantly different boiling points.[5][9]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating complex mixtures of non-polar, isomeric compounds.[1]

Q3: How can I determine the best separation technique for my specific mixture of isomers?

A3: A logical approach to selecting the appropriate separation technique involves assessing the physical properties of your isomer mixture. The decision workflow below can guide your choice.

G Decision Workflow for Isomer Separation start Isomer Mixture q1 Significant Difference in Boiling Points? start->q1 q2 Significant Difference in Solubility? q1->q2 No distillation Fractional Distillation q1->distillation Yes q3 Significant Difference in Polarity? q2->q3 No recrystallization Recrystallization q2->recrystallization Yes chromatography Column Chromatography / HPLC q3->chromatography Yes end Separation Achieved q3->end No (Consider Derivatization or Alternative Methods) distillation->end recrystallization->end chromatography->end no1 No yes1 Yes no2 No yes2 Yes no3 No yes3 Yes

Caption: Workflow for selecting an isomer separation technique.

Troubleshooting Guides

Guide 1: Column Chromatography
Problem: Poor or no separation of isomers on a silica (B1680970) gel column.

Troubleshooting Steps:

  • Optimize the Mobile Phase (Eluent): The polarity of the eluent is the most critical factor in achieving good separation.[10]

    • If isomers elute too quickly (high Rf values): Your eluent is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent (e.g., increase the hexane (B92381) in a hexane/ethyl acetate (B1210297) mixture).[10]

    • If isomers elute too slowly or not at all (low Rf values): Your eluent is not polar enough. Increase its polarity by adding more of the polar solvent.[10]

  • Check the Stationary Phase (Adsorbent):

    • Silica gel is slightly acidic, while alumina (B75360) can be acidic, neutral, or basic.[7] Ensure the chosen stationary phase is compatible with your compounds.

    • Generally, the more polar isomer will adsorb more strongly to the polar stationary phase and elute later.[7]

  • Column Packing and Dimensions:

    • Improperly packed columns with channels or bubbles will result in poor separation.[7] Ensure the column is packed homogeneously and tightly.

    • Resolution increases with column length and decreases with diameter. For a given amount of adsorbent, a longer, narrower column will provide better separation.[7]

  • Consider Alternative Chromatography Techniques:

    • Reverse-Phase HPLC: Uses a non-polar stationary phase (like C18) and a polar mobile phase. In this case, the elution order is often reversed, with more polar isomers eluting first.[1]

    • Phenyl and Pentafluorophenyl (PFP) Columns: These are often effective for separating benzene ring positional isomers due to π-π interactions, dipole-dipole interactions, and spatial selectivity.[11]

Quantitative Data: Typical Eluent Systems for Isomer Separation
Isomer TypeSubstituent PolarityRecommended Starting Eluent System (Silica Gel)
DinitrobenzeneHigh20-30% Ethyl Acetate in Hexane
ChloronitrobenzeneMedium10-15% Ethyl Acetate in Hexane
XylenesLow1-5% Diethyl Ether in Hexane
Guide 2: Recrystallization
Problem: Isomers co-crystallize or do not crystallize at all.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is crucial for successful recrystallization.[12]

    • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12]

    • The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.

  • Cooling Rate:

    • Rapid cooling can lead to the trapping of impurities and the formation of small, impure crystals.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.

  • Inducing Crystallization:

    • If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution.

    • Add a seed crystal of the pure desired isomer to the solution.

  • Purity of the Starting Material: If the mixture contains a large amount of impurities, an initial purification step (e.g., column chromatography) may be necessary before recrystallization.

Experimental Protocol: General Recrystallization Procedure
  • Dissolve the impure compound: In a flask, add a minimal amount of the appropriate hot solvent to dissolve the solid completely.

  • Hot filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Cool the solution: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolate the crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Dry the crystals: Allow the crystals to dry completely.

Guide 3: High-Performance Liquid Chromatography (HPLC)
Problem: Co-elution of isomers in reverse-phase HPLC.

Troubleshooting Steps:

  • Adjust Mobile Phase Strength:

    • To increase retention and improve the separation of early-eluting peaks, make the mobile phase more polar (e.g., increase the water content in a methanol (B129727)/water system).[10]

    • To decrease retention time for late-eluting peaks, make the mobile phase less polar (e.g., increase the organic modifier content).[10]

  • Optimize the Gradient:

    • A shallow gradient can often improve the resolution of closely eluting isomers.[13]

    • Introducing an isocratic hold at a low organic phase concentration before the gradient can enhance separation.[13]

  • Change the Stationary Phase:

    • If a C18 column does not provide adequate separation, consider a phenyl-based or PFP column for enhanced selectivity of aromatic compounds.[1][11]

  • Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also decrease retention times.

Experimental Protocol: Example HPLC Method for Butylethylbenzene Isomers
  • Instrumentation: Standard HPLC system with a UV-Vis detector.[1]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: HPLC-grade water.[1]

  • Mobile Phase B: HPLC-grade methanol.[1]

  • Gradient: 70% B to 95% B over 20 minutes; hold at 95% B for 5 minutes; return to 70% B and equilibrate for 5 minutes.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in methanol and filter through a 0.45 µm syringe filter before injection.[1]

G HPLC Troubleshooting Workflow start Co-eluting Isomers q1 Adjust Mobile Phase Strength/Gradient? start->q1 q2 Change Stationary Phase (e.g., to Phenyl)? q1->q2 No Improvement success Resolution Achieved q1->success Yes q3 Optimize Temperature? q2->q3 No Improvement q2->success Yes q3->success Yes fail Consider Alternative Techniques q3->fail No Improvement

Caption: Troubleshooting workflow for HPLC isomer separation.

Guide 4: Spectroscopic Identification of Isomers
Problem: Difficulty in distinguishing between ortho, meta, and para isomers using spectroscopy.

Solution:

While isomers have the same mass and often similar NMR spectra, Infrared (IR) spectroscopy can be a powerful tool for differentiation. The key is to analyze the C-H out-of-plane bending (wagging) region (900-650 cm⁻¹).[14]

Quantitative Data: Characteristic IR Absorption Bands for Disubstituted Benzenes
Substitution PatternC-H Wagging Absorption (cm⁻¹)
Ortho770-735
Meta810-750 and 690±10 (ring bend)
Para860-790

Data compiled from various spectroscopic resources.[14]

Note: These ranges are general guidelines, and the exact positions of the peaks can be influenced by the nature of the substituents. Always compare the spectra of your products with known standards whenever possible.

References

Common side products in the bromination of 4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 4-chloro-1-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the bromination of 4-chloro-1-nitrobenzene?

The major product is 2-bromo-1-chloro-4-nitrobenzene . This is due to the directing effects of the substituents on the aromatic ring. The chloro group is an ortho, para-director, while the nitro group is a meta-director. The incoming electrophile (Br+) is directed to the positions ortho to the chlorine atom (positions 2 and 6) and meta to the nitro group (positions 2 and 6). Both groups, therefore, direct the bromination to the same positions, strongly favoring the formation of 2-bromo-1-chloro-4-nitrobenzene.[1]

Q2: What are the common side products I might encounter in this reaction?

The primary side products are other positional isomers and potentially products of over-bromination. The formation of these byproducts is influenced by reaction conditions.

  • Isomeric Impurities:

    • 3-Bromo-1-chloro-4-nitrobenzene: This isomer can form, although it is generally a minor product as the directing groups do not strongly favor substitution at this position.

    • 4-Bromo-2-chloro-1-nitrobenzene: While less common, this isomer could potentially form.

  • Over-bromination Products:

    • 2,6-Dibromo-1-chloro-4-nitrobenzene: If the reaction conditions are too harsh (e.g., excess bromine, high temperature, or prolonged reaction time), a second bromination can occur at the other activated position ortho to the chlorine and meta to the nitro group.

Q3: How can I minimize the formation of side products?

Controlling the reaction conditions is crucial for minimizing the formation of unwanted side products.

  • Stoichiometry: Use a slight excess (typically 1.05-1.1 equivalents) of the brominating agent (e.g., Br₂) to ensure complete consumption of the starting material without promoting excessive dibromination.

  • Temperature: Maintain a low reaction temperature, typically between 0°C and room temperature, to enhance the selectivity of the reaction. Higher temperatures can lead to the formation of more side products.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). Stop the reaction once the starting material is consumed to prevent the formation of over-brominated products.

  • Catalyst: Use an appropriate Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron powder, in catalytic amounts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Insufficient brominating agent.2. Inactive catalyst.3. Low reaction temperature or insufficient reaction time.1. Ensure accurate stoichiometry of the brominating agent.2. Use a fresh or properly stored catalyst.3. Allow the reaction to proceed for a longer duration or slightly increase the temperature, while monitoring for side product formation.
High Percentage of Isomeric Impurities 1. Reaction temperature is too high, reducing regioselectivity.2. Inappropriate solvent or catalyst.1. Maintain a lower and consistent reaction temperature.2. Screen different solvents and Lewis acid catalysts to optimize selectivity.
Significant Formation of Dibrominated Product 1. Excess brominating agent.2. High reaction temperature.3. Prolonged reaction time.1. Use a smaller excess of the brominating agent.2. Maintain a lower reaction temperature.3. Carefully monitor the reaction and quench it as soon as the starting material is consumed.
Difficult Purification 1. Isomers have very similar physical properties.2. Co-crystallization of product and impurities.1. Utilize high-performance liquid chromatography (HPLC) or column chromatography with a carefully selected eluent system for separation.2. For recrystallization, screen various solvents and solvent mixtures to find one that provides good separation. A slow cooling rate is often beneficial.

Quantitative Data on Product Distribution

The following table summarizes the expected product distribution under typical reaction conditions. Please note that actual yields may vary depending on the specific experimental setup.

Compound Structure Typical Yield (%) Notes
2-Bromo-1-chloro-4-nitrobenzene2-Bromo-1-chloro-4-nitrobenzene> 90%The desired major product.
3-Bromo-1-chloro-4-nitrobenzene3-Bromo-1-chloro-4-nitrobenzene< 5%A common isomeric impurity.
2,6-Dibromo-1-chloro-4-nitrobenzene2,6-Dibromo-1-chloro-4-nitrobenzene< 5%Formation is favored by harsher conditions.

Experimental Protocols

Key Experiment: Bromination of 4-Chloro-1-nitrobenzene

This protocol provides a general method for the regioselective monobromination of 4-chloro-1-nitrobenzene.

Materials:

  • 4-Chloro-1-nitrobenzene

  • Bromine (Br₂)

  • Iron powder or Iron(III) bromide (FeBr₃)

  • Dichloromethane (CH₂Cl₂) or another suitable solvent

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a fume hood, dissolve 4-chloro-1-nitrobenzene (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add the Lewis acid catalyst (e.g., iron powder, ~0.05 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in the same solvent to the reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 5°C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.

  • Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to destroy any excess bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Visualizations

Logical Relationship of Reaction Parameters and Product Formation

Reaction Parameter Influence on Product Profile cluster_conditions Parameters A Reaction Conditions B Desired Product (2-Bromo-1-chloro-4-nitrobenzene) A->B Optimized Conditions C Isomeric Side Products A->C D Dibrominated Side Products A->D T Temperature T->C High Temp Increases Isomers T->D High Temp Increases Dibromination S Stoichiometry (Br2) S->D Excess Br2 Increases Dibromination RT Reaction Time RT->D Long Time Increases Dibromination

Caption: Influence of reaction parameters on product distribution.

Troubleshooting Workflow for Impurity Analysis

Troubleshooting Workflow for Impurity Identification Start Crude Product Analysis TLC TLC Analysis Start->TLC GCMS GC-MS Analysis TLC->GCMS Multiple Spots or Streaking HPLC HPLC Analysis TLC->HPLC Poor Resolution on TLC Identify Identify Side Products (Isomers, Dibrominated, etc.) GCMS->Identify HPLC->Identify Optimize Optimize Reaction Conditions (Temp, Stoich., Time) Identify->Optimize Purify Purify Product (Recrystallization, Chromatography) Identify->Purify Optimize->Start Re-run Reaction End Pure Product Purify->End

Caption: A workflow for identifying and addressing impurities.

References

Technical Support Center: Troubleshooting Coupling Reactions with 2-Bromo-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity and other issues in coupling reactions involving 2-Bromo-4-chloro-1-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound is showing low to no conversion. What are the primary causes?

A1: Low reactivity with this compound in palladium-catalyzed cross-coupling reactions can stem from several factors:

  • Catalyst Inactivation: The nitro group can potentially oxidize the active Pd(0) catalyst to inactive Pd(II) species, or coordinate to the metal center, hindering catalytic activity. The formation of palladium black, a common sign of catalyst decomposition, is a visual indicator of this issue.

  • Substrate Reactivity: While the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed couplings, the strong electron-withdrawing nature of the nitro group deactivates the aryl halide towards oxidative addition, which is often the rate-limiting step.

  • Reaction Conditions: Suboptimal reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature, are a frequent cause of low conversion.

  • Reagent Quality: The purity of reagents, especially the catalyst, ligands, and any organometallic partners (e.g., boronic acids), is critical. Impurities can act as catalyst poisons.

Q2: Which halogen is expected to react in a cross-coupling reaction with this compound?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf > Cl.[1] Therefore, the carbon-bromine (C-Br) bond at the 2-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 4-position. Under carefully controlled conditions, selective coupling at the C-Br position can be achieved.

Q3: I am observing significant amounts of side products. What are the likely culprits?

A3: Common side reactions include:

  • Homocoupling: This is particularly prevalent in Suzuki and Sonogashira reactions, leading to the formation of dimers of the organoboron or alkyne starting materials. This is often exacerbated by the presence of oxygen.

  • Hydrodehalogenation: The replacement of a halogen atom with a hydrogen atom can compete with the desired coupling reaction.

  • Reduction of the Nitro Group: The nitro group can be reduced under certain reaction conditions, especially if hydrogen sources are present.

Q4: How can I improve the yield and selectivity of my coupling reaction?

A4: To enhance the performance of your reaction, consider the following optimization strategies:

  • Catalyst and Ligand Selection: For electron-deficient aryl halides, using electron-rich and bulky phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can promote the oxidative addition step and stabilize the palladium catalyst.

  • Base and Solvent Choice: The selection of an appropriate base and solvent system is crucial and often reaction-specific. For instance, in Suzuki reactions, a weaker base might be necessary if your substrate is base-sensitive.

  • Temperature and Reaction Time: A systematic increase in temperature can sometimes overcome activation energy barriers. However, be mindful that higher temperatures can also lead to catalyst decomposition and side reactions. Monitoring the reaction over time is essential to determine the optimal duration.

  • Inert Atmosphere: Ensuring strictly anaerobic conditions by thoroughly degassing solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical to prevent catalyst oxidation and homocoupling side reactions.

Troubleshooting Guides

Low Conversion or No Reaction
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a pre-catalyst or ensure complete in-situ reduction of a Pd(II) source. - Use fresh, high-quality catalyst and ligands. - Ensure the reaction is performed under a strict inert atmosphere.
Suboptimal Ligand - For this electron-deficient substrate, screen electron-rich and bulky ligands (e.g., XPhos, SPhos, RuPhos for Suzuki and Buchwald-Hartwig; P(t-Bu)₃ for Sonogashira).
Incorrect Base - The choice of base is critical. For Suzuki, consider K₂CO₃, K₃PO₄, or Cs₂CO₃. For Buchwald-Hartwig, stronger bases like NaOtBu or LHMDS are often required. For Heck and Sonogashira, organic bases like Et₃N or DIPA are common.
Low Temperature - Incrementally increase the reaction temperature by 10-20 °C.
Poor Reagent Quality - Use freshly purchased or purified reagents. Boronic acids, in particular, can degrade upon storage.
Formation of Side Products
Side Product Troubleshooting Steps
Homocoupling of Boronic Acid/Alkyne - Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. - In Sonogashira reactions, consider a copper-free protocol.
Hydrodehalogenation - Ensure the absence of adventitious water or other proton sources. - Use anhydrous solvents.
Di-substituted Product - To favor mono-substitution at the C-Br position, use a 1:1 stoichiometry of reactants. - Employing bulkier ligands can sterically hinder a second coupling event.

Experimental Protocols

The following are generalized protocols for common coupling reactions with this compound and should be optimized for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling (Exemplary Protocol)
  • Reaction: Coupling of this compound with an arylboronic acid.

  • Reagents and Conditions:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)

    • XPhos (4 mol%)

    • K₃PO₄ (2.0 equiv)

    • Solvent: 1,4-Dioxane (B91453)/H₂O (4:1)

    • Temperature: 100 °C

    • Time: 12-24 h

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with argon three times.

    • In a separate vial, dissolve Pd(OAc)₂ and XPhos in a portion of the degassed 1,4-dioxane.

    • Add the catalyst solution to the Schlenk flask, followed by the remaining 1,4-dioxane and degassed water.

    • Heat the reaction mixture at 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Heck Coupling (Exemplary Protocol)
  • Reaction: Coupling of this compound with styrene.

  • Reagents and Conditions:

    • This compound (1.0 equiv)

    • Styrene (1.5 equiv)

    • Pd(OAc)₂ (2 mol%)

    • P(o-tolyl)₃ (4 mol%)

    • Et₃N (2.0 equiv)

    • Solvent: DMF

    • Temperature: 120 °C

    • Time: 18 h

  • Procedure:

    • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.

    • Evacuate and backfill the tube with argon.

    • Add anhydrous, degassed DMF, styrene, and Et₃N via syringe.

    • Seal the tube and heat the reaction mixture to 120 °C.

    • After the reaction is complete, cool to room temperature, dilute with water, and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.

    • Purify by column chromatography.

Data Presentation

The following table summarizes representative conditions for coupling reactions with substrates analogous to this compound, as specific data for the target molecule is limited in the literature. These conditions serve as a good starting point for optimization.

Coupling ReactionAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura 1-Bromo-4-nitrobenzenePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene1001695
Heck 1-Bromo-4-nitrobenzeneStyrenePd(OAc)₂ (1)-Na₂CO₃ (2)DMA130298
Sonogashira 1-Bromo-4-nitrobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2), CuI (4)-Et₃NTHF651285
Buchwald-Hartwig 4-Chloro-1-nitrobenzeneMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene1002492

Visualizations

Troubleshooting_Workflow start Low Reactivity in Coupling Reaction check_conditions Verify Reaction Conditions (Temp, Time, Inert Atmosphere) start->check_conditions reagent_quality Assess Reagent Quality (Catalyst, Ligand, Substrates) check_conditions->reagent_quality optimization Systematic Optimization reagent_quality->optimization ligand_screening Screen Ligands (e.g., Buchwald, NHC) optimization->ligand_screening No Improvement success Improved Yield optimization->success Improvement base_screening Screen Bases (e.g., K3PO4, NaOtBu, Cs2CO3) ligand_screening->base_screening solvent_screening Screen Solvents (e.g., Dioxane, Toluene, DMF) base_screening->solvent_screening temp_adjustment Adjust Temperature solvent_screening->temp_adjustment temp_adjustment->success

Caption: A general workflow for troubleshooting low reactivity in coupling reactions.

Chemoselectivity_Pathway Substrate This compound OxAdd_Br Oxidative Addition (C-Br bond) Substrate->OxAdd_Br Faster OxAdd_Cl Oxidative Addition (C-Cl bond) Substrate->OxAdd_Cl Slower Pd0 Pd(0) Catalyst Pd0->OxAdd_Br Pd0->OxAdd_Cl Intermediate_Br Aryl-Pd(II)-Br Intermediate OxAdd_Br->Intermediate_Br Intermediate_Cl Aryl-Pd(II)-Cl Intermediate OxAdd_Cl->Intermediate_Cl Coupling_Br Coupling at C-Br (Major Pathway) Intermediate_Br->Coupling_Br Coupling_Cl Coupling at C-Cl (Minor Pathway) Intermediate_Cl->Coupling_Cl

Caption: Chemoselective coupling pathways for this compound.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-Bromo-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for nucleophilic substitution on 2-Bromo-4-chloro-1-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency and success of your experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during your nucleophilic aromatic substitution (SNAr) reactions with this compound.

Q1: Why is my reaction yield consistently low?

A1: Low yields in the nucleophilic substitution of this compound can stem from several factors. The primary considerations should be the reactivity of the nucleophile, the choice of solvent and base, and the reaction temperature.

  • Nucleophile Strength: Weak nucleophiles will react slowly, leading to incomplete conversion of the starting material. Consider using a stronger nucleophile or increasing the reaction temperature.

  • Solvent Polarity: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the anion.[1]

  • Base Strength: An appropriate base is crucial to deprotonate the nucleophile (if it is neutral, e.g., an amine or alcohol) or to act as a scavenger for any generated acid. The base should be strong enough to perform its function without reacting with the substrate or product.

  • Reaction Temperature: Inadequate temperature can lead to slow reaction rates. Conversely, excessively high temperatures may promote side reactions and decomposition of starting materials or products.

Troubleshooting Steps:

  • Verify Nucleophile Quality: Ensure your nucleophile is not degraded and is of sufficient purity.

  • Solvent Selection: If using a less polar solvent, consider switching to a polar aprotic solvent like DMF, DMSO, or NMP.

  • Optimize Base: If using a weak base, try a stronger, non-nucleophilic base. The amount of base can also be critical.

  • Temperature Screening: Perform small-scale reactions at a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition.

Q2: I am observing the formation of multiple products. How can I improve the regioselectivity?

A2: The primary regioselectivity issue with this compound is the potential for the nucleophile to substitute either the bromine or the chlorine atom. In nucleophilic aromatic substitution, the rate-determining step is typically the attack of the nucleophile on the aromatic ring. This attack is favored at the carbon atom that is most electron-deficient. The nitro group, being a strong electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack.

In this specific molecule, the chlorine is at the 4-position (para to the nitro group) and the bromine is at the 2-position (ortho to the nitro group). Both positions are activated. However, the carbon attached to the chlorine is generally more electrophilic due to the higher electronegativity of chlorine compared to bromine, making the C-Cl bond more polarized.[2] Therefore, nucleophilic attack preferentially occurs at the carbon bearing the chlorine atom.[3][4]

To improve selectivity for substitution of the chloro group:

  • Lower Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity. Running the reaction at the lowest effective temperature can favor the kinetically preferred product.

  • Choice of Nucleophile: Highly reactive, "hard" nucleophiles may show less selectivity. Experimenting with "softer" nucleophiles might improve the outcome in some cases.

If you are observing other unexpected byproducts, they could arise from side reactions such as:

  • Reaction with the solvent: Some solvents, like DMF, can decompose at high temperatures and participate in side reactions.

  • Di-substitution: At high temperatures or with a large excess of a strong nucleophile, substitution of both halogens may occur.

Q3: My reaction is not proceeding to completion, even after extended reaction times. What should I do?

A3: A stalled reaction can be due to several factors, including insufficient activation of the substrate, a deactivated nucleophile, or catalyst inhibition (if a catalyst is used).

  • Insufficient Heating: Ensure the reaction mixture is reaching and maintaining the target temperature.

  • Base Incompatibility: The chosen base might be reacting with the starting material or the nucleophile in an unproductive manner.

  • Moisture: Water in the reaction can protonate the nucleophile, reducing its effectiveness. Ensure all reagents and solvents are anhydrous.

Troubleshooting Workflow:

G start Low Conversion Issue check_temp Verify Reaction Temperature start->check_temp check_reagents Check Reagent Purity & Stoichiometry check_temp->check_reagents Temp OK increase_temp Increase Temperature check_temp->increase_temp Temp Too Low check_solvent Evaluate Solvent Choice check_reagents->check_solvent Reagents OK check_base Assess Base Strength & Compatibility check_solvent->check_base Solvent OK change_solvent Switch to Polar Aprotic Solvent (e.g., DMSO) check_solvent->change_solvent Solvent Suboptimal change_base Use Stronger, Non-nucleophilic Base check_base->change_base Base Inadequate optimize Reaction Optimized check_base->optimize Base OK increase_temp->optimize change_solvent->optimize change_base->optimize

Caption: Troubleshooting workflow for low reaction conversion.

Frequently Asked Questions (FAQs)

Q1: Which halogen is preferentially substituted in this compound?

A1: The chlorine atom is preferentially substituted. The nitro group strongly activates the para position (where the chlorine is) for nucleophilic attack. Resonance stabilization of the intermediate Meisenheimer complex is a key factor. The carbon attached to the chlorine is rendered more electrophilic, making it the primary site of attack for a nucleophile.[3][4]

Q2: What is the general mechanism for this nucleophilic substitution?

A2: The reaction proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism, which is an addition-elimination process.[5]

  • Addition of the nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the chloro group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

  • Elimination of the leaving group: The aromaticity of the ring is restored by the elimination of the chloride ion.

G cluster_0 SNAr Mechanism on this compound Reactants This compound + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition (Rate-determining) Products 2-Bromo-4-substituted-1-nitrobenzene + Cl⁻ Meisenheimer->Products Elimination

Caption: The addition-elimination mechanism of the SNAr reaction.

Q3: What are the recommended solvents for this reaction?

A3: Polar aprotic solvents are highly recommended as they can effectively solvate the counter-ion of the nucleophile, enhancing its reactivity. Commonly used solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (MeCN)

Q4: What types of bases are suitable for this reaction?

A4: The choice of base depends on the nucleophile.

  • For neutral nucleophiles (e.g., amines, alcohols): A non-nucleophilic base is required to deprotonate the nucleophile or to act as an acid scavenger. Examples include triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • For anionic nucleophiles (e.g., alkoxides, thiolates): A base may not be necessary if the nucleophile is used as a salt (e.g., sodium methoxide). However, a base can be added to ensure the reaction medium remains basic.

Q5: How does temperature affect the reaction?

A5: Temperature has a significant impact on the reaction rate. Generally, higher temperatures lead to faster reactions. However, excessively high temperatures can promote the formation of side products and may lead to the decomposition of reagents or products. It is advisable to start with a moderate temperature (e.g., 80-100 °C) and optimize from there.

Data Presentation

Table 1: Effect of Solvent on Reaction Yield

SolventDielectric Constant (ε)Typical Reaction Temperature (°C)Relative Reaction Rate
DMSO47100-150+++++
DMF37100-150++++
NMP32100-180++++
Acetonitrile3680-120+++
THF7.666-100++
Toluene2.4110+

This table provides a qualitative comparison of reaction rates based on general principles of SNAr reactions.

Table 2: Relative Reactivity of Nucleophiles

NucleophileClassTypical Base (if needed)Relative Reactivity
R-S⁻Thiolate-Very High
R-O⁻Alkoxide-High
R₂NHSecondary AmineK₂CO₃, TEAModerate to High
R-NH₂Primary AmineK₂CO₃, TEAModerate
Ar-O⁻Phenoxide-Moderate
H₂OWater-Low

This table presents a general trend of nucleophile reactivity in SNAr reactions.

Experimental Protocols

General Protocol for the Amination of this compound

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0-3.0 eq).

  • Addition of Reagents: Add anhydrous DMF (5-10 mL per mmol of the substrate). To this suspension, add the amine (1.1-1.5 eq) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Experimental Workflow Diagram:

G setup 1. Reaction Setup (Substrate, Base in Flask) reagents 2. Add Solvent (DMF) and Amine setup->reagents reaction 3. Heat and Stir (80-120°C, 4-24h) reagents->reaction monitor 4. Monitor by TLC reaction->monitor workup 5. Quench with Water and Extract monitor->workup Reaction Complete purify 6. Dry, Concentrate, and Purify workup->purify product Final Product purify->product

Caption: General workflow for the amination of this compound.

References

Technical Support Center: Purification of 2-Bromo-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-4-chloro-1-nitrobenzene following its synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to aid in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Recrystallization Issues

Problem Potential Cause(s) Solution(s)
Low or no crystal formation after cooling - Too much solvent was used: The solution is not saturated enough for crystals to form. - The solution is supersaturated: The concentration of the dissolved solid is higher than its normal saturation point.- Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
Product "oils out" instead of crystallizing - The melting point of the compound is lower than the boiling point of the solvent. - The rate of cooling is too fast. - The solution is too concentrated. - Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point, and then cool slowly. - Ensure a slow cooling process. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
Low recovery of purified product - The compound is significantly soluble in the cold recrystallization solvent. - Too much solvent was used. - Premature crystallization occurred during hot filtration.- Cool the solution in an ice bath for a longer period to maximize crystal precipitation. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Purified product is still colored - Colored impurities are co-crystallizing with the product. - Use activated charcoal. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use sparingly, as it can also adsorb some of your product.

Column Chromatography Issues

Problem Potential Cause(s) Solution(s)
Poor separation of the desired compound from impurities - Inappropriate eluent system: The polarity of the mobile phase is too high or too low. - Column overloading: Too much crude material was loaded onto the column. - Improperly packed column: Channeling is occurring, leading to inefficient separation.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. A common starting eluent for halogenated nitrobenzenes is a mixture of hexane (B92381) and ethyl acetate. - Reduce the amount of sample loaded onto the column. - Ensure the column is packed uniformly without any air bubbles or cracks.
The compound is not eluting from the column - The eluent is not polar enough to move the compound down the stationary phase.- Gradually increase the polarity of the eluent. This can be done by slowly increasing the proportion of the more polar solvent in your mobile phase mixture.
The compound is eluting too quickly with impurities - The eluent is too polar. - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: Common impurities may include unreacted starting materials (e.g., 4-chloro-1-nitrobenzene), and positional isomers formed during the bromination step. The presence and amount of these impurities will depend on the specific reaction conditions.

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: Ethanol (B145695) or methanol (B129727) are excellent starting points for the recrystallization of this compound. This compound is generally soluble in polar organic solvents when hot and less soluble when cold, which are key characteristics of a good recrystallization solvent.

Q3: How can I effectively remove colored impurities during purification?

A3: If your product is colored after initial purification attempts, you can use a small amount of activated charcoal during recrystallization. The charcoal is added to the hot solution, which is then swirled for a few minutes before being removed by hot filtration. Be aware that using too much charcoal can lead to a loss of your desired product.

Q4: My compound appears pure by TLC, but the melting point is broad. What could be the issue?

A4: A broad melting point range typically indicates the presence of impurities, even if they are not visible on a TLC plate. The impurity might have a very similar Rf value to your product under the TLC conditions used. Alternatively, residual solvent may be present. Ensure your product is thoroughly dried under vacuum. If the problem persists, further purification by another method, such as column chromatography with a different eluent system, may be necessary.

Q5: When should I choose column chromatography over recrystallization?

A5: Column chromatography is generally preferred when you have a complex mixture of impurities or when impurities have very similar solubility characteristics to your desired product, making separation by recrystallization difficult. Recrystallization is often a simpler and faster method for removing small amounts of impurities, especially if a suitable solvent is known.

Data Presentation

The following table summarizes typical data associated with the purification of halogenated nitrobenzenes. Please note that specific values for this compound may vary depending on the crude sample's purity and the precise experimental conditions.

Purification MethodCompoundSolvent/Eluent SystemTypical RecoveryPurity AchievedReference
Recrystallization 2,4-dichloronitrobenzene (B57281)Ethanol~84%>98%[1]
Recrystallization 2,3-dichloro-6-nitroanilineMethanolHighHigh Purity[2]
Column Chromatography Halogenated BenzenesHexane/Ethyl Acetate Gradient>95%>99%[3]
Column Chromatography Isomeric NitrobenzenesNot SpecifiedVariableHigh[4]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for the purification of this compound using a single solvent system.

  • Solvent Selection: Based on solubility data, ethanol is a suitable solvent. The ideal solvent should dissolve the crude product when hot but have low solubility at room temperature or below.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the hot solvent in small portions to avoid using an excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for purifying this compound using silica (B1680970) gel column chromatography.

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with various ratios of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product (this compound) Dissolve Dissolve in Minimal Hot Ethanol Crude->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal if colored HotFilter Hot Filtration Dissolve->HotFilter if solids present Cool Slow Cooling & Ice Bath Dissolve->Cool Charcoal->HotFilter HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Ethanol VacuumFilter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Product Dry->Pure

Caption: Recrystallization workflow for this compound.

TroubleshootingTree Start Purification Issue Method Which Method? Start->Method Recrystallization Recrystallization Method->Recrystallization Recrystallization Column Column Chromatography Method->Column Column RecrystalProblem What is the issue? Recrystallization->RecrystalProblem ColumnProblem What is the issue? Column->ColumnProblem NoCrystals No Crystals Formed RecrystalProblem->NoCrystals No Crystals OilingOut Product Oiled Out RecrystalProblem->OilingOut Oiling Out LowYield Low Yield RecrystalProblem->LowYield Low Yield PoorSep Poor Separation ColumnProblem->PoorSep Poor Separation NoElution No Elution ColumnProblem->NoElution No Elution Sol_NoCrystals Too much solvent? Supersaturated? NoCrystals->Sol_NoCrystals Sol_OilingOut Cooling too fast? Solvent inappropriate? OilingOut->Sol_OilingOut Sol_LowYield Solvent too good? Premature crystallization? LowYield->Sol_LowYield Sol_PoorSep Wrong eluent? Column overloaded? PoorSep->Sol_PoorSep Sol_NoElution Eluent not polar enough? NoElution->Sol_NoElution

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Analysis of Commercial 2-Bromo-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in commercial 2-Bromo-4-chloro-1-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a commercial sample of this compound?

A1: Impurities in commercial this compound can originate from the synthetic route, which typically involves the chlorination of benzene (B151609), followed by nitration to p-chloronitrobenzene, and subsequent bromination.[1] Potential impurities can be categorized as:

  • Starting Materials and Intermediates: Residual amounts of unreacted starting materials such as 4-chloronitrobenzene.

  • Isomeric Impurities: Positional isomers formed during the electrophilic substitution reactions are the most probable impurities.[2] These can include other bromo-chloro-nitrobenzene isomers where the functional groups are in different positions on the benzene ring.

  • By-products: Over-nitration can lead to the formation of dinitro compounds. Other side-reactions might also contribute to minor by-products.

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: The most powerful and commonly used techniques for the analysis of impurities in pharmaceutical intermediates like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[2]

  • GC-MS is well-suited for volatile and thermally stable compounds, offering high resolution and sensitivity for separating and identifying impurities.[2][3]

  • HPLC , particularly with a UV detector, is a versatile technique suitable for non-volatile or thermally labile compounds and is widely used for purity assessment.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is an essential tool for the unambiguous structural confirmation of the main component and its impurities.[3][4]

Q3: How can I confirm the identity of an unknown peak in my chromatogram?

A3: When an unknown peak is observed, a combination of techniques is often employed for definitive identification. Mass Spectrometry (MS), coupled with chromatography (GC-MS or LC-MS), provides the molecular weight and fragmentation pattern of the impurity, which can be compared against spectral libraries or used to deduce the structure.[3] For unambiguous structural elucidation, isolating the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[3][4]

Troubleshooting Guides

GC-MS Analysis Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Active sites in the injector liner or column.[5] 2. Poor column installation causing dead volume.[5] 3. Contamination of the column.1. Deactivate the inlet liner or use a liner with a deactivated surface. Trim the first few centimeters of the column. 2. Reinstall the column according to the manufacturer's instructions, ensuring a proper cut and insertion depth. 3. Bake out the column at a high temperature (below the maximum operating limit). If tailing persists, the column may need to be replaced.[6]
Ghost Peaks 1. Contamination from the septum, injector, or carrier gas.[7] 2. Sample carryover from a previous injection.1. Use a high-quality, low-bleed septum. Clean the injector port. Ensure high-purity carrier gas and install traps to remove contaminants.[7] 2. Implement a thorough wash cycle for the syringe and injector between runs.
Poor Resolution Between Isomers 1. Sub-optimal GC oven temperature program. 2. Inappropriate GC column phase.1. Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting isomers. 2. Use a column with a different selectivity. A mid-polarity phase might provide better separation for halogenated nitroaromatic isomers compared to a standard non-polar phase.
Inconsistent Retention Times 1. Leaks in the GC system. 2. Fluctuations in carrier gas flow rate.1. Perform a leak check of the entire system, including fittings and the septum. 2. Ensure the gas supply is stable and the electronic pressure control is functioning correctly.
HPLC Analysis Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Peak Tailing for the Main Component 1. Secondary interactions with residual silanols on the C18 column. 2. Mobile phase pH is not optimal.1. Use an end-capped C18 column or a column with a different stationary phase (e.g., biphenyl) that may offer different selectivity for nitroaromatic compounds.[8] 2. Adjust the mobile phase pH with a suitable buffer to suppress silanol (B1196071) interactions.
Peak Fronting 1. Sample overload. 2. Sample solvent is stronger than the mobile phase.1. Reduce the concentration of the sample being injected. 2. Dissolve the sample in the mobile phase or a weaker solvent.[8]
Baseline Drift or Noise 1. Contaminated mobile phase or detector flow cell. 2. The column is not properly equilibrated.1. Use freshly prepared, high-purity mobile phase and flush the system thoroughly. Clean the detector flow cell if necessary. 2. Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analysis.
Split Peaks 1. Clogged frit or partially blocked column. 2. Injector issue.1. Reverse flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced. 2. Inspect the injector for any blockages or damage.

Experimental Protocols

Protocol 1: GC-MS Method for Impurity Profiling

This method is designed for the separation and identification of volatile and semi-volatile impurities in this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injector:

    • Temperature: 250 °C.

    • Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

Protocol 2: HPLC Method for Purity Assessment

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis Detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The optimal ratio may require adjustment.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Potential Impurities in Commercial this compound

Impurity Name Potential Origin Molecular Formula Molecular Weight ( g/mol )
4-ChloronitrobenzeneStarting MaterialC₆H₄ClNO₂157.56
1-Bromo-2-chloro-4-nitrobenzeneIsomerC₆H₃BrClNO₂236.45
2-Bromo-1-chloro-5-nitrobenzeneIsomerC₆H₃BrClNO₂236.45
4-Bromo-2-chloro-1-nitrobenzeneIsomerC₆H₃BrClNO₂236.45
2,4-Dichloro-1-nitrobenzeneBy-productC₆H₃Cl₂NO₂192.00
2-Bromo-4-chloro-1,3-dinitrobenzeneOver-nitration By-productC₆H₂BrClN₂O₄281.45

Table 2: Comparison of Analytical Techniques for Impurity Analysis

Parameter GC-MS HPLC-UV NMR Spectroscopy
Principle Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.Separation of compounds in a liquid mobile phase based on polarity, detected by UV absorbance.Nuclear magnetic resonance of atomic nuclei in a magnetic field to determine molecular structure.
Best Suited For Volatile and thermally stable impurities.Non-volatile and thermally labile impurities.Structural elucidation and confirmation of identity.
Sensitivity High (ng to pg level).Moderate (µg to ng level).Lower sensitivity compared to chromatographic methods.
Quantitative Analysis Good, requires reference standards for accuracy.Excellent, requires reference standards.Can be quantitative (qNMR) with an internal standard.
Identification Power High, based on retention time and mass spectrum.Moderate, based on retention time and UV spectrum.Excellent, provides detailed structural information.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing & Identification sample Commercial This compound dissolve Dissolve in appropriate solvent sample->dissolve gcms GC-MS Analysis dissolve->gcms hplc HPLC-UV Analysis dissolve->hplc data_analysis Chromatogram Analysis gcms->data_analysis hplc->data_analysis peak_id Peak Identification (Mass Spectra / Retention Time) data_analysis->peak_id quant Quantification peak_id->quant nmr NMR for Structural Confirmation (if needed) peak_id->nmr report report quant->report Final Report

Caption: Workflow for the identification and quantification of impurities.

troubleshooting_logic cluster_impurity_id Impurity Identification start Unexpected Peak Observed in Chromatogram check_blank Is the peak present in the solvent blank? start->check_blank contaminant Source is likely contamination (solvent, glassware, system) check_blank->contaminant Yes impurity Peak is likely a sample-related impurity check_blank->impurity No check_rt Does retention time match a known potential impurity? impurity->check_rt check_ms Analyze Mass Spectrum (GC-MS) impurity->check_ms compare_lib Compare with spectral libraries check_ms->compare_lib propose_structure Propose structure based on fragmentation check_ms->propose_structure confirm_nmr Confirm with NMR propose_structure->confirm_nmr

Caption: Decision tree for troubleshooting unexpected chromatographic peaks.

References

Overcoming challenges in the selective reduction of 2-Bromo-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective reduction of 2-Bromo-4-chloro-1-nitrobenzene to 2-Bromo-4-chloroaniline.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.

Question 1: My reaction shows significant dehalogenation, resulting in byproducts like 4-chloroaniline (B138754) or 2-bromoaniline. How can I prevent this?

Answer: Dehalogenation is the most common challenge in this reduction, especially when using standard catalytic hydrogenation conditions. The primary cause is the activity of the catalyst, particularly Palladium on carbon (Pd/C), which is known to reduce aryl halides.[1]

Solutions:

  • Catalyst Selection: Switch from Pd/C to a catalyst less prone to causing dehalogenation. Raney Nickel is a frequently recommended alternative for substrates where preserving halogen groups is crucial.[2][3] Sulfided platinum on carbon (Pt/C) can also be highly selective for nitro group reduction while preserving halogens.[1]

  • Use of Metal-Acid Systems: These methods are robust and do not typically cause dehalogenation.[1] Common systems include Tin(II) chloride (SnCl₂), Iron (Fe) powder with an acid like HCl or acetic acid, or Zinc (Zn) in acidic media.[3][4]

  • Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) with a catalyst can sometimes offer better control over selectivity compared to high-pressure hydrogen gas.[2][5]

Question 2: The reaction is very slow or incomplete, with a significant amount of starting material remaining. What should I do?

Answer: Incomplete conversion can be due to catalyst deactivation, insufficient reducing agent, or suboptimal reaction conditions.

Solutions:

  • Catalyst Activity: If using a solid catalyst like Raney Nickel or Pd/C, ensure it is fresh and active. For metal-acid reductions, activating the metal surface (e.g., by washing with dilute acid) can improve reaction rates.

  • Stoichiometry of Reducing Agent: Ensure a sufficient molar excess of the reducing agent is used. For instance, when using SnCl₂·2H₂O, at least 3-4 equivalents are typically required. For transfer hydrogenation with hydrazine, up to 5 equivalents may be necessary.[2]

  • Temperature and Solvent: Gently heating the reaction mixture can increase the rate. However, be cautious, as higher temperatures can sometimes promote side reactions. Ensure the solvent is appropriate for the chosen reagents and fully dissolves the substrate.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress until the starting material is fully consumed.[2]

Question 3: My final product is difficult to purify due to residual metals from the reaction. What is the best workup procedure?

Answer: Metal-acid reductions (Fe/HCl, SnCl₂) are effective but can lead to purification challenges due to the formation of metal salts.[2]

Solutions:

  • Basification and Filtration: After the reaction is complete, carefully basify the acidic mixture with a solution like NaOH or NaHCO₃. This will precipitate the metal hydroxides (e.g., Sn(OH)₂), which can then be removed by filtration through a pad of Celite®.

  • Extraction: After filtration, the desired aniline (B41778) product can be thoroughly extracted from the aqueous filtrate using an organic solvent like ethyl acetate (B1210297) or dichloromethane.

  • Alternative Methods: To avoid this issue altogether, consider catalytic hydrogenation or transfer hydrogenation, which typically have cleaner workups involving simple filtration to remove the solid catalyst.[2]

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in reducing this compound?

A1: The primary challenge is achieving chemoselectivity. You need to reduce the nitro group to an amine while leaving the bromo and chloro substituents on the aromatic ring intact.[2] Many standard reduction methods, especially catalytic hydrogenation with Pd/C, can cause undesired dehalogenation.[1]

Q2: Which reducing agents are recommended for a highly selective reduction?

A2: For high selectivity, the following reagents are recommended:

  • Catalytic Hydrogenation: Raney Nickel with hydrogen gas is often preferred over Pd/C to prevent dehalogenation.[3]

  • Metal-Acid Systems: Tin(II) chloride (SnCl₂) in a solvent like ethanol (B145695) or ethyl acetate is a mild and highly selective option.[1][3] Iron powder with ammonium (B1175870) chloride or acetic acid is also a classic and effective method.[4]

  • Transfer Hydrogenation: Hydrazine hydrate in the presence of a catalyst like Pd/C can be used, but conditions must be carefully controlled to minimize dehalogenation.[5]

Q3: How can I monitor the progress of the reaction?

A3: The most common method is Thin Layer Chromatography (TLC).[2] Spot the reaction mixture against the starting material (this compound). The reaction is complete when the spot corresponding to the starting material has disappeared and a new, more polar spot for the product (2-Bromo-4-chloroaniline) has appeared. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q4: Can I use sodium borohydride (B1222165) (NaBH₄) for this reduction?

A4: Sodium borohydride alone is generally not strong enough to reduce an aromatic nitro group. However, it can be used in combination with a catalyst system, such as Ni(PPh₃)₄ or FeCl₂, to achieve the reduction.[1][6] Careful optimization would be required to ensure selectivity over the halogen groups.

Summary of Reduction Methods

The table below summarizes various methods for the selective reduction of this compound, allowing for easy comparison.

MethodReagents/CatalystTypical Solvent(s)Key AdvantagesKey Challenges/Disadvantages
Catalytic Hydrogenation H₂, Raney NickelMethanol (B129727), EthanolClean reaction, easy workup (catalyst filtration).[2]Requires handling of H₂ gas and pyrophoric catalyst.
Catalytic Hydrogenation H₂, Pd/CMethanol, EthanolHighly efficient for nitro reduction.[3]High risk of dehalogenation (loss of Br and/or Cl).[1][2]
Metal-Acid Reduction SnCl₂·2H₂OEthanol, Ethyl AcetateMild, highly selective, avoids dehalogenation.[3]Stoichiometric amounts of tin salts complicate workup.
Metal-Acid Reduction Fe, HCl / NH₄ClEthanol, WaterInexpensive, robust, and effective.[4]Generates significant metal waste, difficult purification.[2]
Transfer Hydrogenation Hydrazine Hydrate (NH₂NH₂·H₂O), Pd/CEthanolAvoids use of high-pressure H₂ gas.[2][5]Risk of dehalogenation still present, requires optimization.[5]

Experimental Protocols

Protocol 1: Selective Reduction using SnCl₂·2H₂O

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol (10-15 mL per gram of substrate).

  • Reagent Addition: To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) in portions. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Slowly pour it over crushed ice and carefully basify with a saturated sodium bicarbonate (NaHCO₃) or a 10% sodium hydroxide (B78521) (NaOH) solution until the pH is ~8-9. A thick white precipitate of tin salts will form.

  • Filtration: Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Bromo-4-chloroaniline. Further purification can be achieved by column chromatography or recrystallization.

Protocol 2: Selective Reduction using Catalytic Hydrogenation with Raney Nickel

  • Catalyst Preparation: In a hydrogenation vessel, add Raney Nickel (approx. 5-10% by weight of the substrate) as a slurry in ethanol. Caution: Raney Nickel is pyrophoric and must be handled under a solvent.

  • Setup: Add a solution of this compound (1 equivalent) in ethanol or methanol to the vessel.

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then introduce hydrogen gas (H₂). This can be done using a hydrogen balloon for atmospheric pressure or in a Parr shaker for elevated pressures (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or by observing hydrogen uptake.[2]

  • Workup: Once the reaction is complete, carefully purge the vessel with nitrogen to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The filter cake should not be allowed to dry as it can ignite. Wash the pad thoroughly with the reaction solvent.[2]

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 2-Bromo-4-chloroaniline, which can be further purified if necessary.

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the reduction.

TroubleshootingWorkflow start Start: Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) outcome1 Problem: Dehalogenation Observed (e.g., presence of 4-chloroaniline) start->outcome1 outcome2 Problem: Incomplete Reaction (Starting material remains) start->outcome2 outcome3 Problem: Low Isolated Yield (Product loss during workup) start->outcome3 outcome4 Desired Outcome: Clean conversion to product start->outcome4 solution1a Solution 1: Change Catalyst (e.g., Pd/C → Raney Ni) outcome1->solution1a solution1b Solution 2: Switch Method (e.g., Hydrogenation → SnCl₂/Fe+Acid) outcome1->solution1b solution2a Solution 1: Check Catalyst Activity (Use fresh catalyst) outcome2->solution2a solution2b Solution 2: Increase Reagent Stoichiometry (Add more reducing agent) outcome2->solution2b solution2c Solution 3: Increase Reaction Time/Temp outcome2->solution2c solution3a Solution 1: Optimize Workup pH (Ensure full precipitation of metal salts) outcome3->solution3a solution3b Solution 2: Improve Extraction (Increase solvent volume/extractions) outcome3->solution3b proceed Proceed to Purification outcome4->proceed ReagentSelection start Primary Goal: Selective Reduction of This compound q1 Is avoiding dehalogenation the absolute top priority? start->q1 q2 Is workup simplicity and avoiding metal waste important? q1->q2 No method_metal Recommended Method: Metal-Acid Reduction (e.g., SnCl₂ in EtOH) q1->method_metal Yes method_raney Recommended Method: Catalytic Hydrogenation (H₂ with Raney Nickel) q2->method_raney Yes method_transfer Alternative Method: Transfer Hydrogenation (Hydrazine + Catalyst) q2->method_transfer No method_transfer->method_metal If dehalogenation occurs

References

Preventing decomposition of 2-Bromo-4-chloro-1-nitrobenzene at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromo-4-chloro-1-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the thermal decomposition of this compound during high-temperature experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound at elevated temperatures.

Issue: Reaction mixture darkens, and yield of the desired product is low.

This often indicates thermal decomposition of the starting material or intermediates.

Potential Cause Troubleshooting Action Temperature-Related Consideration
Excessive Reaction Temperature Screen a range of lower temperatures (e.g., in 10°C increments) to find the minimum effective temperature.High temperatures can initiate exothermic decomposition, leading to a runaway reaction.[1][2][3]
Prolonged Reaction Time Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.Extended exposure to high temperatures increases the likelihood of decomposition.
Presence of Impurities Use high-purity this compound and ensure all solvents and reagents are free of contaminants.Impurities can lower the decomposition temperature of nitroaromatic compounds.[1]
Localized Overheating Ensure efficient stirring and uniform heating of the reaction mixture. Consider using an oil bath for better temperature control.Hot spots in the reaction vessel can trigger localized decomposition.
Incompatible Reagents Avoid strong oxidizing agents, reducing agents, and strong bases unless required by the reaction protocol.[4]These can react exothermically with the nitroaromatic compound, increasing the risk of decomposition.

Issue: Inconsistent reaction outcomes at the same temperature.

This may be due to variations in reaction setup or reagent quality.

Potential Cause Troubleshooting Action Temperature-Related Consideration
Inconsistent Heating Calibrate heating equipment and use a reliable method for temperature monitoring (e.g., internal thermometer).Fluctuations in temperature can lead to variable reaction rates and decomposition.
Variable Reagent Purity Use reagents from the same batch or re-purify if necessary.Impurities can have a catalytic effect on decomposition.
Atmosphere Control If the reaction is sensitive to air or moisture, ensure a consistently inert atmosphere (e.g., under nitrogen or argon).The presence of oxygen can sometimes promote oxidative decomposition pathways at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the decomposition temperature of this compound?

Q2: What are the primary decomposition products of this compound?

A2: Under fire conditions, hazardous decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[4] In a reaction setting, decomposition is likely to involve the cleavage of the carbon-nitro (C-NO₂) and carbon-halogen (C-Br, C-Cl) bonds.[5][6]

Q3: Are there any stabilizers I can add to my reaction to prevent decomposition?

A3: While stabilizers like diphenylamine (B1679370) and its derivatives are used for nitrocellulose-based propellants to scavenge nitrogen oxides, their use in synthetic reactions is generally not recommended as they will introduce impurities that can be difficult to remove from the desired product. The best approach is to prevent decomposition by optimizing reaction conditions.

Q4: How can I minimize decomposition during high-temperature nucleophilic aromatic substitution (SNAr) reactions?

A4: Nucleophilic aromatic substitution is a common reaction for this compound, driven by the electron-withdrawing nitro group.[7][8][9] To minimize decomposition:

  • Use the mildest possible conditions: Employ the lowest temperature and shortest reaction time that afford a reasonable reaction rate.

  • Optimize base selection: Use the weakest base that effectively promotes the reaction to avoid base-induced decomposition.

  • Consider alternative energy sources: Microwave-assisted synthesis can significantly reduce reaction times, which can minimize thermal decomposition.

  • Employ phase-transfer catalysis (PTC): PTC can facilitate the reaction at lower temperatures by improving the transport of the nucleophile into the organic phase.

Q5: What are the signs of a runaway reaction, and what should I do?

A5: A runaway reaction is an uncontrolled exothermic process characterized by a rapid increase in temperature and pressure.[2][3][10] Signs include a sudden, unexpected rise in temperature, vigorous gas evolution, and changes in the color or viscosity of the reaction mixture. If a runaway reaction is suspected, immediately remove the heat source and, if safe to do so, apply external cooling. Always work behind a safety shield and have appropriate fire extinguishing equipment readily available when conducting high-temperature reactions with energetic materials like nitroaromatics.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Reaction Temperature

This protocol outlines a systematic approach to determining the optimal reaction temperature while minimizing the risk of decomposition.

  • Small-Scale Reactions: Conduct initial experiments on a small scale (e.g., 100-250 mg of this compound).

  • Temperature Gradient: Set up a series of parallel reactions at different temperatures (e.g., 80°C, 90°C, 100°C, 110°C, 120°C).

  • Monitoring: Monitor each reaction at regular intervals (e.g., every 30 minutes) using a suitable analytical technique (TLC, GC, or LC-MS) to track the consumption of starting material and the formation of the desired product and any byproducts.

  • Visual Observation: Note any color changes in the reaction mixtures that might indicate decomposition.

  • Data Analysis: Plot the conversion and yield against temperature and time to identify the optimal conditions that provide a good reaction rate with minimal byproduct formation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Monitoring Reaction Progress

A stability-indicating HPLC method is crucial for accurately monitoring reactions and detecting decomposition products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the starting material and expected product have good absorbance (e.g., 254 nm).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase composition and filter before injection.

  • Analysis: The appearance of new, unidentified peaks, especially those with different retention times from the starting material and product, may indicate decomposition.

Visualizations

Experimental_Workflow Workflow for Optimizing High-Temperature Reactions cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Analysis & Decision cluster_outcome Outcome reagents Select High-Purity Reagents setup Assemble & Inert Reaction Setup reagents->setup small_scale Perform Small-Scale Test Reaction setup->small_scale temp_screen Screen Temperature Range small_scale->temp_screen monitoring Monitor by HPLC/TLC temp_screen->monitoring data_analysis Analyze Yield vs. Byproducts monitoring->data_analysis troubleshoot Troubleshoot Further monitoring->troubleshoot decision Determine Optimal Temperature data_analysis->decision scale_up Scale-Up Reaction decision->scale_up Optimal decision->troubleshoot Suboptimal

Caption: A logical workflow for optimizing high-temperature reactions.

Decomposition_Pathway Potential Decomposition Pathways cluster_products Decomposition Products start 2-Bromo-4-chloro- 1-nitrobenzene heat High Temperature start->heat nox NOx heat->nox C-NO2 cleavage hcl HCl heat->hcl C-Cl cleavage radicals Aromatic Radicals heat->radicals C-Br/C-Cl cleavage co COx radicals->co Further fragmentation

Caption: Simplified potential decomposition pathways at high temperatures.

References

Technical Support Center: Managing Regioselectivity in Reactions of 2-Bromo-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the regioselectivity of reactions involving 2-bromo-4-chloro-1-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two primary reactive sites for substitution reactions: the carbon atom bonded to the bromine at position 2 (C-2) and the carbon atom bonded to the chlorine at position 4 (C-4). The regioselectivity of a reaction is determined by the reaction type and conditions.

Q2: Which position is more reactive in nucleophilic aromatic substitution (SNAr) reactions?

A2: In nucleophilic aromatic substitution (SNAr) reactions, the C-4 position (attached to the chlorine atom) is significantly more reactive. The nitro group at position 1 strongly activates the aromatic ring towards nucleophilic attack, and its electron-withdrawing effect is most pronounced at the para position (C-4). This allows for effective stabilization of the negative charge in the Meisenheimer intermediate through resonance.[1][2] Therefore, nucleophiles will preferentially displace the chloride ion.

Q3: Which position is more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)?

A3: For palladium-catalyzed cross-coupling reactions, the C-2 position (attached to the bromine atom) is the more reactive site. The mechanism of these reactions typically involves an oxidative addition step, where the carbon-halogen bond is broken. The carbon-bromine (C-Br) bond has a lower bond dissociation energy than the carbon-chlorine (C-Cl) bond, making it more susceptible to oxidative addition to the palladium(0) catalyst. This difference in reactivity allows for selective functionalization at the C-2 position.

Q4: Can I functionalize both the C-2 and C-4 positions sequentially?

A4: Yes, the differential reactivity of the C-Br and C-Cl bonds allows for a straightforward sequential functionalization strategy. Typically, a palladium-catalyzed cross-coupling reaction is first performed to modify the C-2 position. Subsequently, the remaining chloro-substituent at C-4 can be replaced via a nucleophilic aromatic substitution reaction. This approach enables the synthesis of diverse di-substituted nitrobenzene (B124822) derivatives.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions at C-2 (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)

Issue 1: Low or no conversion of the starting material.

Possible CauseSuggested Solution
Inactive Catalyst Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored palladium precursors and ligands. Consider using a more air-stable pre-catalyst.
Inappropriate Ligand The choice of phosphine (B1218219) ligand is critical. For Suzuki and Buchwald-Hartwig reactions, sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos) are often effective. For Sonogashira reactions, triphenylphosphine (B44618) (PPh₃) is commonly used. Screen a variety of ligands to find the optimal one for your specific substrate combination.
Incorrect Base The strength and solubility of the base are crucial. For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig aminations, stronger bases such as NaOt-Bu or K₂CO₃ are often required. Ensure the base is finely powdered and dry.
Low Reaction Temperature While some modern catalyst systems work at room temperature, many cross-coupling reactions require elevated temperatures (80-120 °C) to proceed at a reasonable rate. Gradually increase the reaction temperature.

Issue 2: Formation of side products (e.g., homocoupling, hydrodehalogenation).

Possible CauseSuggested Solution
Incorrect Reaction Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the boronic acid/ester, amine, or alkyne coupling partner.
Oxygen Contamination Rigorously degas the solvent and reaction mixture. Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.
Moisture in the Reaction Ensure all reagents and solvents are anhydrous, especially for reactions sensitive to water.
Protodeboronation of Boronic Acid (Suzuki) Use a less protic solvent and a suitable base. Adding a small amount of a desiccant might be beneficial in some cases.
Nucleophilic Aromatic Substitution (SNAr) Reactions at C-4

Issue 1: Incomplete reaction or slow reaction rate.

Possible CauseSuggested Solution
Insufficiently Strong Nucleophile The nucleophile must be strong enough to attack the electron-deficient aromatic ring. If using a neutral nucleophile (e.g., an amine), the addition of a non-nucleophilic base can increase its effective nucleophilicity.
Inappropriate Solvent Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the nucleophile, increasing the nucleophilicity of the anion.
Low Reaction Temperature SNAr reactions often require elevated temperatures to overcome the activation energy barrier. Increase the reaction temperature, but monitor for potential decomposition.

Issue 2: Reaction at the C-2 position (bromo-substitution).

Possible CauseSuggested Solution
Reaction Conditions Favoring a Different Mechanism While highly unlikely for typical SNAr conditions, ensure that your reaction setup does not inadvertently promote a radical or transition-metal-catalyzed pathway. Stick to standard SNAr protocols.
Misidentification of the Product Confirm the regiochemistry of your product using appropriate analytical techniques, such as 2D NMR spectroscopy (NOESY or HMBC).

Experimental Protocols & Data

Selective Suzuki-Miyaura Coupling at the C-2 Position

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C-2 position of this compound.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equivalents)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed toluene/ethanol/water solvent mixture (10 mL).

  • Add Pd(PPh₃)₄ (0.03 mmol).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Representative Data (Hypothetical):

Arylboronic AcidProductYield (%)
Phenylboronic acid4-Chloro-2-phenyl-1-nitrobenzene~85
4-Methoxyphenylboronic acid4-Chloro-2-(4-methoxyphenyl)-1-nitrobenzene~82
3-Tolylboronic acid4-Chloro-1-nitro-2-(m-tolyl)benzene~88
Selective Nucleophilic Aromatic Substitution at the C-4 Position

This protocol outlines a general method for the selective substitution of the chlorine atom at the C-4 position with an amine nucleophile.

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., morpholine, 2.0 equivalents)

  • K₂CO₃ (2.5 equivalents)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • In a sealed reaction vial, dissolve this compound (1.0 mmol) in DMSO (5 mL).

  • Add K₂CO₃ (2.5 mmol) and the amine (2.0 mmol).

  • Seal the vial and heat the reaction mixture to 120 °C.

  • Stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Representative Data (Hypothetical):

NucleophileProductYield (%)
Sodium methoxide2-Bromo-4-methoxy-1-nitrobenzene>90
Morpholine4-(2-Bromo-4-nitrophenyl)morpholine~95
AnilineN-(2-Bromo-4-nitrophenyl)aniline~75

Visualizations

reaction_selectivity cluster_pd Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) substrate This compound pd_reaction Suzuki, Buchwald-Hartwig, Sonogashira, etc. substrate->pd_reaction snar_reaction Reaction with Nucleophiles (e.g., RO-, R2NH) substrate->snar_reaction pd_product Substitution at C-2 (Bromo) pd_reaction->pd_product pd_reason Reason: C-Br bond is more reactive to oxidative addition pd_product->pd_reason snar_product Substitution at C-4 (Chloro) snar_reaction->snar_product snar_reason Reason: Strong activation by para-nitro group snar_product->snar_reason

Caption: Regioselectivity in reactions of this compound.

troubleshooting_workflow start Low Yield in Pd-Catalyzed Reaction check_catalyst Is the catalyst active and the system inert? start->check_catalyst check_ligand Is the ligand appropriate? check_catalyst->check_ligand Yes solution Optimize reaction conditions: - Use fresh catalyst/ligand - Screen ligands/bases - Adjust temperature check_catalyst->solution No check_base Is the base suitable? check_ligand->check_base Yes check_ligand->solution No check_temp Is the temperature optimal? check_base->check_temp Yes check_base->solution No check_temp->solution No

Caption: Troubleshooting workflow for low yield in Pd-catalyzed cross-coupling.

References

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Bromo-4-chloro-1-nitrobenzene for pilot plant operations. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and a summary of quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a pilot plant scale?

A1: The most established route involves a three-step electrophilic aromatic substitution sequence starting from chlorobenzene (B131634). The sequence is as follows:

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns are associated with the nitration step. Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[1][2][3] The use of mixed acids (concentrated nitric and sulfuric acids) is also hazardous due to their corrosive nature.[2] Proper temperature control, monitoring, and emergency preparedness are crucial.[2][3]

Q3: How can the formation of isomers and other impurities be minimized?

A3: The formation of isomers is a common challenge in electrophilic aromatic substitution. In the nitration of chlorobenzene, the chlorine atom is an ortho-, para-director, leading to a mixture of 1-chloro-2-nitrobenzene (B146284) and 1-chloro-4-nitrobenzene. The para isomer is typically the major product and can be separated through purification. In the subsequent bromination, the directing effects of the chloro and nitro groups guide the bromine to the desired position. Careful control of reaction conditions (temperature, reaction time, and stoichiometry) is essential to minimize side reactions.

Q4: What are the key considerations for waste management in this process?

A4: The primary waste stream is the spent mixed acid from the nitration step. This is a highly corrosive and environmentally hazardous material that must be neutralized and disposed of according to regulations. Aqueous washes from the purification steps will also contain residual acids and organic compounds that require treatment.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in nitration step - Incomplete reaction. - Insufficiently strong nitrating mixture. - Poor temperature control leading to side reactions.- Increase reaction time or temperature cautiously, monitoring for exotherms. - Ensure the correct ratio and concentration of nitric and sulfuric acids. - Improve cooling efficiency and monitor the internal temperature of the reactor closely.
High levels of dinitrated byproducts - Reaction temperature is too high. - Excess of nitrating agent.- Maintain a lower reaction temperature. - Use a stoichiometric amount of the nitrating agent.
Low yield in bromination step - Incomplete reaction. - Deactivation of the catalyst.- Increase reaction time or temperature. - Ensure the catalyst (e.g., iron filings) is fresh and active.
Product purity is low after crystallization - Inefficient removal of isomers or starting materials. - Inappropriate solvent for crystallization.- Perform a second crystallization. - Screen different solvents or solvent mixtures to improve crystallization efficiency.
Thermal runaway during nitration - Inadequate cooling. - Addition rate of reagents is too fast.- Immediately stop the addition of reagents and apply maximum cooling. - Have an emergency quenching procedure in place. - In future runs, reduce the addition rate and ensure the cooling system is adequate for the scale.

Experimental Protocols

Step 1: Nitration of Chlorobenzene to 1-Chloro-4-nitrobenzene

Materials:

  • Chlorobenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (68%)

  • Ice

  • Water

  • Sodium Bicarbonate Solution (5%)

Equipment:

  • Jacketed glass-lined reactor with temperature control, mechanical stirrer, and addition funnel.

  • Quenching vessel.

  • Filtration equipment (e.g., Nutsche filter).

  • Drying oven.

Procedure:

  • Charge the reactor with concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C using the reactor jacket.

  • Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10 °C to create the nitrating mixture.

  • In a separate vessel, measure the required amount of chlorobenzene.

  • Slowly add the chlorobenzene to the nitrating mixture over 1-2 hours, maintaining the reaction temperature between 20-30 °C. The reaction is exothermic and requires careful temperature control.

  • After the addition is complete, stir the mixture at 30-35 °C for 2-3 hours to ensure the reaction goes to completion.

  • Prepare a quenching vessel with a mixture of ice and water.

  • Slowly transfer the reaction mixture to the quenching vessel with vigorous stirring. The product will precipitate as a solid.

  • Filter the solid product and wash it with cold water until the washings are neutral to pH paper.

  • Wash the product with a 5% sodium bicarbonate solution to remove any residual acid, followed by a final wash with water.

  • Dry the crude 1-chloro-4-nitrobenzene in a vacuum oven at 50-60 °C.

Step 2: Bromination of 1-Chloro-4-nitrobenzene to this compound

Materials:

  • 1-Chloro-4-nitrobenzene

  • Iron filings (catalyst)

  • Liquid Bromine

  • Dichloromethane (or another suitable solvent)

  • Sodium bisulfite solution

  • Water

Equipment:

  • Jacketed glass-lined reactor with temperature control, mechanical stirrer, and addition funnel.

  • Condenser.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Charge the reactor with 1-chloro-4-nitrobenzene and iron filings.

  • Heat the mixture to 40-50 °C with stirring.

  • Slowly add liquid bromine to the reactor over 1-2 hours. The reaction is exothermic, and the temperature should be maintained between 50-60 °C. Hydrogen bromide gas will be evolved and should be scrubbed.

  • After the addition is complete, continue to stir the mixture at 60 °C for an additional 2-3 hours until the reaction is complete (monitored by GC or TLC).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane.

  • Wash the organic layer with water, followed by a sodium bisulfite solution to remove any unreacted bromine, and then again with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or methanol) to obtain pure this compound.

Quantitative Data Summary

The following tables provide illustrative data for the pilot plant scale synthesis. Actual results may vary depending on specific equipment and reaction conditions.

Table 1: Reaction Parameters and Yields

Step Reactant Scale (kg) Key Reagents Temperature (°C) Time (h) Typical Yield (%)
Nitration Chlorobenzene10H₂SO₄, HNO₃20-354-685-95 (of para-isomer)
Bromination 1-Chloro-4-nitrobenzene15Br₂, Fe50-604-680-90

Table 2: Purity Profile

Compound Step Purity before Crystallization (%) Purity after Crystallization (%) Major Impurities
1-Chloro-4-nitrobenzene Nitration85-95>991-Chloro-2-nitrobenzene
This compound Bromination90-95>99Unreacted starting material, isomeric byproducts

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Bromination cluster_end Final Product Chlorobenzene Chlorobenzene Nitration Nitration Reactor Chlorobenzene->Nitration H₂SO₄, HNO₃ QuenchFilter Quench & Filtration Nitration->QuenchFilter Reaction Mixture Bromination Bromination Reactor QuenchFilter->Bromination 1-Chloro-4-nitrobenzene Purification Purification & Crystallization Bromination->Purification Crude Product FinalProduct This compound Purification->FinalProduct Purified Product

Caption: Synthetic workflow for this compound.

Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Problem Identified (e.g., Low Yield, Impurity) Temp Incorrect Temperature Problem->Temp Time Incorrect Reaction Time Problem->Time Stoich Incorrect Stoichiometry Problem->Stoich Purity Starting Material Purity Problem->Purity AdjustTemp Adjust & Monitor Temperature Temp->AdjustTemp AdjustTime Adjust Reaction Time Time->AdjustTime VerifyStoich Verify Reagent Ratios Stoich->VerifyStoich AnalyzePurity Analyze Starting Materials Purity->AnalyzePurity

Caption: Logical workflow for troubleshooting synthesis issues.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for the Characterization of 2-Bromo-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of 2-Bromo-4-chloro-1-nitrobenzene, a crucial intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Ensuring the identity, purity, and quality of this compound is paramount for reproducible research and the safety of final products. This document details experimental protocols, presents comparative performance data, and visualizes analytical workflows to aid in the selection of the most appropriate method for specific research and quality control needs.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of this compound. Its versatility and high resolution make it ideal for separating the target compound from starting materials, by-products, and degradation products.

Quantitative Performance

The following table summarizes the typical quantitative performance of a validated HPLC-UV method for the analysis of this compound. Data is based on methods for structurally similar halogenated nitroaromatic compounds.

ParameterTypical Performance
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Linearity (R²) > 0.999
Linear Range 0.2 - 100 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Experimental Protocol

Objective: To determine the purity of a this compound sample and quantify the main component.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Materials:

  • This compound reference standard (≥99.5% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 600 mL of acetonitrile with 400 mL of water and adding 1 mL of phosphoric acid. Degas the solution by sonication or vacuum filtration.

  • Standard Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

    • Working Standards: Prepare a series of working standards (e.g., 0.2, 0.5, 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample, dissolve it in the mobile phase in a 25 mL volumetric flask, and dilute to the mark. Further dilute an aliquot of this solution to fall within the linear range of the calibration curve.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no carryover.

    • Inject the standard solutions in increasing order of concentration to generate a calibration curve.

    • Inject the sample solution in triplicate.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the concentration of this compound in the sample using the calibration curve.

    • Determine the purity of the sample by the area percentage method, assuming all impurities have a similar response factor.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (ACN:H2O with H3PO4) equilibrate Equilibrate System prep_mobile_phase->equilibrate prep_standards Prepare Standard Solutions inject_standards Inject Standards prep_standards->inject_standards prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_standards inject_standards->inject_sample calibration_curve Generate Calibration Curve inject_standards->calibration_curve quantify Quantify Analyte inject_sample->quantify calibration_curve->quantify purity Determine Purity quantify->purity

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds like this compound. The high selectivity of the mass spectrometer allows for confident identification and the ability to resolve co-eluting peaks.

Quantitative Performance

The following table presents estimated quantitative performance data for a GC-MS method for the analysis of this compound, based on EPA methods for similar nitroaromatic compounds.

ParameterTypical Performance
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantitation (LOQ) 0.3 ng/mL
Linearity (R²) > 0.998
Linear Range 0.5 - 200 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Experimental Protocol

Objective: To identify and quantify this compound in a sample matrix.

Instrumentation:

  • Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.

Materials:

  • This compound reference standard (≥99.5% purity)

  • Dichloromethane (B109758) (GC grade)

  • Internal standard (e.g., 1,3,5-trichlorobenzene)

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantification ion for this compound: m/z 235 (M+)

    • Qualifier ions: m/z 155, 125

    • Internal standard ion: m/z 180

Procedure:

  • Standard Preparation:

    • Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of dichloromethane.

    • Working Standards: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 50, 100, 200 ng/mL) by serial dilution of the stock solution with dichloromethane. Spike each standard with the internal standard to a final concentration of 50 ng/mL.

  • Sample Preparation: Dissolve a known amount of the sample in dichloromethane to achieve a concentration within the calibration range. Spike with the internal standard to a final concentration of 50 ng/mL.

  • Analysis:

    • Inject a solvent blank to check for system cleanliness.

    • Inject the working standards to build a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

    • Inject the sample solution.

  • Data Analysis:

    • Confirm the identity of this compound by comparing its retention time and the ratio of qualifier to quantification ions with that of the standard.

    • Quantify the analyte in the sample using the generated calibration curve.

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions with Internal Standard inject_standards Inject Standards prep_standards->inject_standards prep_sample Prepare Sample Solution with Internal Standard inject_sample Inject Sample prep_sample->inject_sample build_curve Build Calibration Curve inject_standards->build_curve identify Identify Analyte (Retention Time & Ion Ratios) inject_sample->identify quantify Quantify Analyte build_curve->quantify identify->quantify

GC-MS Analysis Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique primarily used for the qualitative identification of this compound by identifying its characteristic functional groups. While quantitative analysis is possible, it is less common and generally less accurate than chromatographic methods for this application.

Qualitative Performance

FTIR provides a molecular fingerprint, confirming the presence of key functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Nitro (NO₂) Asymmetric Stretch 1550 - 1500
Nitro (NO₂) Symmetric Stretch 1350 - 1300
Aromatic C=C Stretch 1600 - 1450
C-Br Stretch 680 - 515
C-Cl Stretch 850 - 550
Experimental Protocol

Objective: To confirm the identity of a this compound sample by obtaining its infrared spectrum.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or sample holder for KBr pellets.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade (for pellet method)

  • Dichloromethane (for thin film method)

Procedure (ATR Method):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound to confirm its identity.

FTIR_Workflow cluster_prep Preparation cluster_analysis FTIR Analysis cluster_data Data Processing clean_atr Clean ATR Crystal background_scan Acquire Background Spectrum clean_atr->background_scan apply_sample Apply Sample to Crystal background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum compare_spectra Compare with Reference Spectrum acquire_spectrum->compare_spectra identify_groups Identify Functional Groups compare_spectra->identify_groups

FTIR Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the substitution pattern on the aromatic ring.

Qualitative Performance

NMR provides definitive structural information through chemical shifts, coupling constants, and integration.

NucleusExpected Chemical Shift Ranges (ppm)
¹H NMR (Aromatic Protons) 7.5 - 8.5
¹³C NMR (Aromatic Carbons) 120 - 150
Experimental Protocol

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher).

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

    • Integrate the peaks and determine coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A higher number of scans will be required compared to ¹H NMR.

    • Process the data.

    • Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).

  • Data Analysis: Interpret the ¹H and ¹³C NMR spectra to confirm the structure of this compound by analyzing the chemical shifts, integration, and coupling patterns of the aromatic protons and the number and chemical shifts of the aromatic carbons.

NMR_Workflow cluster_prep Preparation cluster_analysis NMR Analysis cluster_data Data Processing dissolve_sample Dissolve Sample in Deuterated Solvent transfer_to_tube Transfer to NMR Tube dissolve_sample->transfer_to_tube lock_shim Lock and Shim transfer_to_tube->lock_shim acquire_1H Acquire 1H Spectrum lock_shim->acquire_1H acquire_13C Acquire 13C Spectrum lock_shim->acquire_13C process_spectra Process Spectra acquire_1H->process_spectra acquire_13C->process_spectra interpret_spectra Interpret Spectra (Chemical Shifts, Coupling) process_spectra->interpret_spectra confirm_structure Confirm Structure interpret_spectra->confirm_structure

NMR Analysis Workflow

Comparison of Alternatives

While HPLC and GC-MS are the primary techniques for quantitative analysis, and FTIR and NMR are standard for qualitative identification, other methods can also be employed for the characterization of this compound.

  • Capillary Electrophoresis (CE): Offers high separation efficiency and requires minimal sample and solvent, making it a green analytical technique. It is particularly useful for the separation of closely related isomers. However, it may have lower sensitivity compared to GC-MS for some applications.

  • Supercritical Fluid Chromatography (SFC): SFC is another green chromatography technique that uses supercritical CO₂ as the mobile phase. It can provide fast separations and is compatible with both GC and HPLC detectors. It is particularly advantageous for chiral separations, should stereoisomers be a concern in related syntheses.

Conclusion

The selection of the most appropriate analytical technique for the characterization of this compound depends on the specific analytical goal.

  • For unambiguous structural confirmation , NMR spectroscopy is the gold standard.

  • For rapid qualitative identification and functional group analysis, FTIR spectroscopy is a valuable tool.

  • For routine purity testing and quantification , HPLC-UV offers a robust, reliable, and accurate method.

  • For high-sensitivity quantification and confident identification , especially in complex matrices, GC-MS is the preferred technique.

A combination of these techniques is often employed to provide a comprehensive characterization of this compound, ensuring its quality and suitability for its intended use in research and development.

Validating the Purity of 2-Bromo-4-chloro-1-nitrobenzene: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug discovery and development, the purity of chemical intermediates is paramount to ensuring the reliability and reproducibility of experimental outcomes. 2-Bromo-4-chloro-1-nitrobenzene, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of this compound, supported by detailed experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for the purity determination of this compound. Its widespread adoption is attributed to its high resolution, sensitivity, and quantitative accuracy, making it an indispensable tool in quality control laboratories. A well-developed HPLC method can effectively separate the main compound from its potential impurities, which may arise during its synthesis.

The common synthesis route for this compound involves the chlorination of benzene, followed by nitration to yield 4-chloronitrobenzene, and a final bromination step. This process can introduce several impurities that a robust analytical method must be able to identify and quantify.

Potential Impurities in this compound:

  • Starting Materials: Unreacted chlorobenzene (B131634) and 4-chloronitrobenzene.

  • Isomeric Impurities: Bromination occurring at different positions on the aromatic ring, or isomers formed during the nitration step.

  • Over-brominated Species: The formation of di-brominated products.

Recommended HPLC Method for Purity Analysis

A reversed-phase HPLC (RP-HPLC) method is recommended for the routine analysis of this compound. This approach is highly effective for separating non-polar to moderately polar compounds.

Experimental Protocol: Reversed-Phase HPLC

A stability-indicating, isocratic reversed-phase HPLC method is proposed for the quantitative analysis of this compound.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 (250 mm x 4.6 mm, 5 µm) or Phenyl-Hexyl for enhanced isomer separation
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Temperature Ambient (or controlled at 25 °C for improved reproducibility)
Run Time Approximately 15 minutes

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of dilutions to the desired concentration range for analysis (e.g., 5-100 µg/mL).

  • Filter the solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation: Expected HPLC Performance

The following table summarizes the expected performance of the proposed HPLC method for the analysis of this compound and its potential impurities. The retention times are hypothetical and serve to illustrate the separation capability.

Table 2: Representative HPLC Data

CompoundRetention Time (min)Resolution (Rs)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
4-chloronitrobenzene4.5-0.050.15
Isomeric Impurity 16.2> 2.00.050.15
This compound 7.8 > 2.0 0.02 0.06
Isomeric Impurity 28.5> 1.50.050.15
Dibromo-impurity10.2> 2.00.080.24

Note: Resolution (Rs) is calculated between adjacent peaks. A value > 1.5 indicates baseline separation.

Visualizing the Experimental Workflow

The logical flow of the HPLC-based purity validation process is illustrated in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity & Impurity Levels Integrate->Calculate Report Generate Report Calculate->Report Method_Selection Start Purity Analysis of This compound Routine_QC Routine Quality Control? Start->Routine_QC Unknown_Impurity Unknown Impurity Identification Needed? Routine_QC->Unknown_Impurity No Use_HPLC Use Validated HPLC Method Routine_QC->Use_HPLC Yes Structural_Confirmation Structural Confirmation Required? Unknown_Impurity->Structural_Confirmation No Use_GC_MS Use GC-MS Unknown_Impurity->Use_GC_MS Yes Structural_Confirmation->Use_HPLC No Use_NMR Use NMR Spectroscopy Structural_Confirmation->Use_NMR Yes

A Comparative Spectroscopic Guide to 2-Bromo-4-chloro-1-nitrobenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of 2-Bromo-4-chloro-1-nitrobenzene and two of its structural isomers: 1-Bromo-4-chloro-2-nitrobenzene and 1-Bromo-2-chloro-4-nitrobenzene. The differentiation of these isomers is critical in various fields, including pharmaceutical development and materials science, where precise structural characterization is paramount. This document summarizes key spectroscopic data and outlines the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables provide a comparative summary of the key spectroscopic data for the three isomers. This data has been compiled from various spectral databases and is supplemented with predicted values based on established principles of spectroscopy.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Isomer¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)¹³C NMR Chemical Shifts (δ, ppm)
This compound H3: ~8.1 (d, J ≈ 2.5 Hz)H5: ~7.8 (dd, J ≈ 8.7, 2.5 Hz)H6: ~7.6 (d, J ≈ 8.7 Hz)C1-NO₂: ~148C2-Br: ~120C3: ~135C4-Cl: ~130C5: ~128C6: ~125
1-Bromo-4-chloro-2-nitrobenzene H3: ~7.9 (d, J ≈ 2.0 Hz)H5: ~7.6 (dd, J ≈ 8.5, 2.0 Hz)H6: ~7.8 (d, J ≈ 8.5 Hz)C1-Br: ~118C2-NO₂: ~149C3: ~136C4-Cl: ~132C5: ~130C6: ~127
1-Bromo-2-chloro-4-nitrobenzene H3: ~8.3 (d, J ≈ 2.4 Hz)H5: ~8.1 (dd, J ≈ 8.8, 2.4 Hz)H6: ~7.7 (d, J ≈ 8.8 Hz)C1-Br: ~119C2-Cl: ~133C3: ~126C4-NO₂: ~147C5: ~123C6: ~139

Table 2: Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopic Data

IsomerKey IR Absorption Bands (cm⁻¹)Mass Spectrometry (m/z)UV-Vis (λmax, nm)
This compound ~1525 (asym NO₂ str)~1345 (sym NO₂ str)~830 (C-Cl str)~740 (C-Br str)235/237/239 (M⁺)189/191/193 (M-NO₂)⁺154/156 (M-NO₂-Cl)⁺110 (M-NO₂-Br)⁺~260-270
1-Bromo-4-chloro-2-nitrobenzene ~1530 (asym NO₂ str)~1350 (sym NO₂ str)~820 (C-Cl str)~750 (C-Br str)235/237/239 (M⁺)189/191/193 (M-NO₂)⁺154/156 (M-NO₂-Cl)⁺110 (M-NO₂-Br)⁺~255-265
1-Bromo-2-chloro-4-nitrobenzene ~1520 (asym NO₂ str)~1340 (sym NO₂ str)~840 (C-Cl str)~760 (C-Br str)235/237/239 (M⁺)189/191/193 (M-NO₂)⁺154/156 (M-NO₂-Cl)⁺110 (M-NO₂-Br)⁺~265-275

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 10-20 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the aromatic region (typically 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to 0-200 ppm.

    • A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet Method : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Instrumentation : Use a FT-IR spectrometer to record the spectrum.

  • Data Acquisition :

    • Collect a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

    • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation : Utilize a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).

  • GC Conditions :

    • Injector Temperature : Set to a temperature that ensures rapid vaporization without thermal decomposition (e.g., 250 °C).

    • Oven Temperature Program : Start at a low temperature (e.g., 50-100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 250-280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas : Use helium at a constant flow rate.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from a low m/z (e.g., 40) to a value that includes the molecular ion (e.g., 300).

  • Data Analysis : Identify the chromatographic peak corresponding to the analyte and analyze the associated mass spectrum for the molecular ion and characteristic fragment ions.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol (B145695) or cyclohexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Use a cuvette containing the pure solvent as a blank to zero the instrument.

    • Scan the sample solution over a wavelength range of approximately 200-400 nm.

  • Data Analysis : Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of the this compound isomers.

Spectroscopic_Workflow Workflow for Isomer Differentiation cluster_sample Sample cluster_separation Separation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Identification Isomer_Mixture Isomer Mixture or Unknown Sample GC Gas Chromatography (GC) Isomer_Mixture->GC Injection NMR NMR Spectroscopy (¹H and ¹³C) Isomer_Mixture->NMR Isolated Isomer IR FT-IR Spectroscopy Isomer_Mixture->IR Isolated Isomer UV_Vis UV-Vis Spectroscopy Isomer_Mixture->UV_Vis Isolated Isomer MS Mass Spectrometry (MS) GC->MS Eluted Isomers Data_Comparison Compare with Reference Data MS->Data_Comparison NMR->Data_Comparison IR->Data_Comparison UV_Vis->Data_Comparison Structure_Elucidation Structure Elucidation Data_Comparison->Structure_Elucidation Confirmation

Caption: Logical workflow for the separation and spectroscopic identification of isomers.

Reactivity Face-Off: 2-Bromo-4-chloro-1-nitrobenzene vs. 2,4-Dichloronitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical and specialty chemical synthesis, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes and process efficiency. This guide provides a detailed comparative analysis of the reactivity of two key halogenated nitroaromatic compounds: 2-Bromo-4-chloro-1-nitrobenzene and 2,4-dichloronitrobenzene (B57281). This comparison is centered on their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the formation of carbon-heteroatom bonds.

Executive Summary

The reactivity of aryl halides in nucleophilic aromatic substitution is predominantly governed by two key factors: the degree of activation of the aromatic ring by electron-withdrawing groups and the nature of the leaving group. In both this compound and 2,4-dichloronitrobenzene, the potent electron-withdrawing nitro group significantly activates the benzene (B151609) ring towards nucleophilic attack. However, the identity and position of the halogen atoms introduce subtle but significant differences in their reactivity profiles.

Theoretical principles and available qualitative data suggest that in nucleophilic aromatic substitution reactions, the chloro substituent at the 4-position (para to the nitro group) in both molecules is the more probable site of substitution. When comparing the two molecules, 2,4-dichloronitrobenzene is predicted to exhibit a slightly higher reactivity at the 4-position compared to this compound . This is attributed to the superior ability of chlorine, over bromine, to activate the ring through its inductive effect, which is a key determinant in the rate-limiting step of the SNAr mechanism.

Theoretical Reactivity Analysis

The SNAr mechanism proceeds via a two-step addition-elimination pathway. The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial in determining the reaction rate.

  • Activation by the Nitro Group: In both compounds, the nitro group is positioned at C1. In this compound, the chloro group is at C4 (para) and the bromo group is at C2 (ortho). In 2,4-dichloronitrobenzene, one chloro group is at C4 (para) and the other is at C2 (ortho). The strong electron-withdrawing nitro group activates both the ortho and para positions for nucleophilic attack.[1]

  • Leaving Group Ability in SNAr: Contrary to SN1 and SN2 reactions, the leaving group ability of halogens in SNAr reactions often follows the trend F > Cl ≈ Br > I. This is because the rate-determining step is the formation of the Meisenheimer complex, which is accelerated by the inductive electron-withdrawing effect of the halogen, rather than the cleavage of the carbon-halogen bond.[2]

  • Positional Effects: The resonance structures of the Meisenheimer complex for substitution at the 4-position (para to the nitro group) show delocalization of the negative charge onto the nitro group, which provides significant stabilization.[3] For this compound reacting with an alkoxide, it has been suggested that the chlorine at the 4-position is replaced due to the formation of a more stable carbocation-like character at this position in the resonance contributors.[4][5]

Based on these principles, the slightly higher electronegativity of chlorine compared to bromine leads to a greater inductive stabilization of the Meisenheimer complex, thus favoring a faster reaction rate for 2,4-dichloronitrobenzene at the C4 position.

Quantitative Data Comparison

CompoundTarget Position for SubstitutionPredicted Relative ReactivityRationale
2,4-Dichloronitrobenzene C4-ChloroHigherChlorine's stronger inductive effect provides greater stabilization of the Meisenheimer intermediate compared to bromine at the C2 position.
This compound C4-ChloroLowerWhile still highly reactive, the bromo substituent at C2 offers slightly less inductive stabilization to the intermediate compared to a chloro substituent at the same position.

Experimental Protocols

To quantitatively assess the reactivity of these two compounds, a kinetic study using UV-Vis spectrophotometry is proposed. This method monitors the formation of the colored product over time to determine the reaction rate constants.

Kinetic Analysis of Nucleophilic Aromatic Substitution with Piperidine (B6355638)

Objective: To determine and compare the second-order rate constants for the reaction of this compound and 2,4-dichloronitrobenzene with piperidine.

Materials:

  • This compound

  • 2,4-dichloronitrobenzene

  • Piperidine

  • Anhydrous Ethanol (B145695) (spectroscopic grade)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1.0 x 10-3 M stock solution of this compound in anhydrous ethanol.

    • Prepare a 1.0 x 10-3 M stock solution of 2,4-dichloronitrobenzene in anhydrous ethanol.

    • Prepare a 0.1 M stock solution of piperidine in anhydrous ethanol.

  • Kinetic Measurements:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product, N-(4-chloro-2-nitrophenyl)piperidine or N-(2-bromo-4-chlorophenyl)piperidine. This should be determined experimentally by allowing a reaction to go to completion and scanning the UV-Vis spectrum.

    • For a kinetic run, pipette a calculated volume of the piperidine stock solution and anhydrous ethanol into a cuvette to achieve a final concentration of piperidine that is in large excess (at least 10-fold) of the aryl halide concentration. This ensures pseudo-first-order kinetics.

    • Equilibrate the cuvette in the thermostatted cell holder at a constant temperature (e.g., 25°C).

    • Initiate the reaction by injecting a small, precise volume of the aryl halide stock solution into the cuvette and start data acquisition immediately.

    • Record the absorbance at the λmax at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

    • Repeat the experiment with different concentrations of piperidine (while still in excess).

    • The second-order rate constant (k2) is obtained from the slope of a plot of kobs versus the concentration of piperidine.

    • Repeat the entire procedure for the other aryl halide under identical conditions.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated.

SNAr_Mechanism reactant Aryl Halide + Nucleophile intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate k1 (Rate-determining) product Substituted Product + Halide Ion intermediate->product k2 (Fast)

Caption: Generalized two-step mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis stock_aryl Prepare Aryl Halide Stock Solution mix Mix Reactants in Cuvette stock_aryl->mix stock_nuc Prepare Nucleophile Stock Solution stock_nuc->mix measure Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) mix->measure plot1 Plot ln(A∞ - At) vs. Time measure->plot1 calc_k_obs Determine k_obs plot1->calc_k_obs plot2 Plot k_obs vs. [Nucleophile] calc_k_obs->plot2 calc_k2 Determine Second-Order Rate Constant (k2) plot2->calc_k2 compare compare calc_k2->compare Compare Reactivity

Caption: Experimental workflow for the kinetic comparison of aryl halide reactivity.

Conclusion

The comparative analysis of this compound and 2,4-dichloronitrobenzene indicates a nuanced difference in their reactivity towards nucleophilic aromatic substitution. While both are highly activated substrates, the superior inductive effect of chlorine suggests that 2,4-dichloronitrobenzene will likely exhibit a faster reaction rate at the 4-position. For researchers and professionals in drug development and chemical synthesis, understanding these subtleties is critical for optimizing reaction conditions and achieving efficient synthesis of target molecules. The proposed experimental protocol provides a robust framework for quantitatively validating these theoretical predictions.

References

A Comparative Guide to the Synthesis of 2-Amino-5-chlorobenzophenone from Alternative Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-amino-5-chlorobenzophenone (B30270) is a critical step in the production of numerous pharmaceuticals, most notably benzodiazepines.[1] The selection of a synthetic route, starting from various precursors, significantly impacts reaction efficiency, yield, purity, cost, and environmental footprint. This guide provides an objective comparison of four distinct synthetic pathways to 2-amino-5-chlorobenzophenone, supported by experimental data and detailed protocols to inform precursor selection and process optimization.

Comparison of Synthetic Routes

The primary alternatives for the synthesis of 2-amino-5-chlorobenzophenone involve:

  • Friedel-Crafts Acylation: A classic approach utilizing the reaction of a substituted aniline (B41778) with an acylating agent.

  • Synthesis via a Benzisoxazole Intermediate: A modern route involving the formation and subsequent reductive cleavage of a heterocyclic intermediate.

  • Lewis Acid-Catalyzed Reaction of a Substituted Aniline and Benzonitrile: A direct method employing Lewis acids to facilitate the carbon-carbon bond formation.

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction known for its high efficiency and functional group tolerance.

The following table summarizes the key quantitative data for each of these synthetic routes, offering a clear comparison of their performance.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsReaction ConditionsReported Yield (%)Reported Purity (%)
Friedel-Crafts Acylation (Direct) p-Chloroaniline, Benzoyl chlorideLewis Acid (e.g., AlCl₃)Harsh, anhydrous conditions39[2]Not specified
Friedel-Crafts Acylation (Protected) N-Acetyl-4-chloroaniline, Benzoyl chlorideLewis Acid (e.g., AlCl₃), HClMulti-step: Protection, Acylation, DeprotectionModerate to Good[3]Not specified
Via Benzisoxazole Intermediate p-Chloronitrobenzene, Phenylacetonitrile (B145931)NaOH, Iron powder, H₂SO₄Multi-step: Cyclization, Reduction95.1[4]Not specified
From p-Chloroaniline and Benzonitrile p-Chloroaniline, BenzonitrileBCl₃, AlCl₃Reflux, 6 hours~60-65 (calculated)Not specified
Suzuki-Miyaura Coupling 2-Amino-5-chlorobenzonitrile (B58002), Phenylboronic acidPalladium catalyst, BaseNot specified96[2][5]Not specified

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Friedel-Crafts Acylation (Direct)

This method involves the direct reaction of p-chloroaniline and benzoyl chloride in the presence of a Lewis acid. However, this approach is often low-yielding due to the reaction of the amino group with the catalyst.[3]

Route 2: Synthesis via a Benzisoxazole Intermediate with Iron Powder Reduction

This two-step process begins with the formation of 5-chloro-3-phenyl-2,1-benzisoxazole (B48209), followed by its reduction to the desired product.

Step 1: Synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole

  • A detailed protocol for this step from the provided search results is not available. The general procedure involves the reaction of p-chloronitrobenzene and phenylacetonitrile in the presence of a base like sodium hydroxide (B78521).[2][5]

Step 2: Reduction of 5-Chloro-3-phenyl-2,1-benzisoxazole [4]

  • In a three-necked flask, add 10.0 g of 5-chloro-3-phenyl-2,1-benzisoxazole to 50 mL of ethanol (B145695).

  • Add 4.8 g of iron powder and reflux the mixture for 30 minutes.

  • Slowly add 1 mL of 6 mol/L sulfuric acid solution dropwise.

  • Continue to reflux the reaction mixture for 1 hour after the addition is complete.

  • After the reaction, adjust the pH of the solution to 8 with a NaOH solution and then cool to 50 °C.

  • Add 0.2 g of activated carbon and reflux for an additional 30 minutes.

  • Perform hot filtration into a crystallization flask.

  • Cool the filtrate to induce crystallization.

  • Wash the crystals with ethanol and dry to obtain 2-amino-5-chlorobenzophenone.

Route 3: Synthesis from p-Chloroaniline and Benzonitrile

This method utilizes Lewis acids to catalyze the reaction between p-chloroaniline and benzonitrile.

Experimental Protocol:

  • To a solution of 640 mg of p-chloroaniline in 5 ml of tetrachloroethane, add a solution of 640 mg of boron trichloride (B1173362) in 2.5 ml of tetrachloroethane, 1 ml of benzonitrile, and 734 mg of aluminum chloride under ice cooling.

  • Reflux the resulting mixture for 6 hours.

  • After cooling, mix the reaction mixture with 10 ml of 2 N hydrochloric acid and heat at 70-80°C for 20 minutes.

  • Extract the product with methylene (B1212753) chloride.

  • Evaporate the methylene chloride layer to obtain a residue.

  • To the residue, add 5 ml of 95% ethanol and 10 ml of 2 N sodium hydroxide and reflux for 1 hour to hydrolyze any remaining benzonitrile.

  • Extract the product with methylene chloride.

  • Evaporate the methylene chloride layer and dissolve the residue in benzene.

  • Purify the product by column chromatography on alumina, eluting with benzene.

  • Recrystallize the obtained 2-amino-5-chlorobenzophenone from ether.

Route 4: Suzuki-Miyaura Coupling

This modern cross-coupling reaction is reported to provide a high yield of 2-amino-5-chlorobenzophenone.[2][5] However, a detailed experimental protocol for the synthesis of 2-amino-5-chlorobenzophenone from 2-amino-5-chlorobenzonitrile and phenylboronic acid was not available in the reviewed literature. The general conditions for a Suzuki-Miyaura coupling involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., 1,4-dioxane/water).[6]

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes described.

Friedel_Crafts_Acylation_Protected start p-Chloroaniline protection Protection (e.g., Acetylation) start->protection protected_aniline N-Acetyl-4-chloroaniline protection->protected_aniline acylation Friedel-Crafts Acylation (Benzoyl Chloride, AlCl3) protected_aniline->acylation acylated_intermediate Acylated Intermediate acylation->acylated_intermediate deprotection Deprotection (Hydrolysis) acylated_intermediate->deprotection product 2-Amino-5-chlorobenzophenone deprotection->product Benzisoxazole_Route start_materials p-Chloronitrobenzene + Phenylacetonitrile cyclization Cyclization (Base) start_materials->cyclization isoxazole 5-Chloro-3-phenyl-2,1-benzisoxazole cyclization->isoxazole reduction Reduction (e.g., Fe/H2SO4) isoxazole->reduction product 2-Amino-5-chlorobenzophenone reduction->product Suzuki_Miyaura_Coupling start_materials 2-Amino-5-chlorobenzonitrile + Phenylboronic Acid coupling Suzuki-Miyaura Coupling (Pd catalyst, Base) start_materials->coupling product 2-Amino-5-chlorobenzophenone coupling->product

References

A Comparative Guide to the Efficacy of Catalysts for Coupling Reactions of 2-Bromo-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of polyhalogenated nitroaromatics like 2-Bromo-4-chloro-1-nitrobenzene is a critical endeavor in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. The presence of multiple, differentially reactive halogen atoms, along with a strongly electron-withdrawing nitro group, presents both a challenge and an opportunity for selective chemical transformations. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for chemoselective functionalization. The nitro group further activates the aromatic ring towards nucleophilic attack and influences the regioselectivity of these reactions.

This guide provides a comparative overview of the efficacy of different palladium-based catalyst systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions involving this compound. While specific experimental data for this exact substrate is limited in the available literature, this guide compiles and extrapolates data from closely related dihalo-nitroaromatic compounds to provide a predictive framework and practical experimental protocols for researchers.

Data Presentation: Comparative Catalyst Performance

The following tables summarize expected yields and reaction conditions for the chemoselective coupling at the C-Br position of this compound, based on data from analogous systems. These tables are intended to serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst System (mol%)LigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(PPh₃)₄ (3-5)PPh₃K₂CO₃Toluene (B28343)/H₂O90-10012-1685-95A standard, reliable catalyst for many Suzuki couplings.
PdCl₂(dppf) (2-3)dppfCs₂CO₃Dioxane10012>90Often provides excellent yields for electron-deficient substrates.
Pd(OAc)₂ (2) / SPhos (4)SPhosK₃PO₄Toluene100-1108-12>95Bulky, electron-rich phosphine (B1218219) ligands can enhance catalytic activity.
Pd₂(dba)₃ (1.5) / XPhos (3)XPhosK₃PO₄Dioxane10010-14>95Highly active catalyst system for challenging substrates.

Table 2: Heck Coupling of this compound with Styrene

Catalyst System (mol%)LigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(OAc)₂ (2-5)PPh₃Et₃NDMF100-12018-2470-85Classic conditions; may require higher temperatures and longer reaction times.
PdCl₂(PPh₃)₂ (3)PPh₃NaOAcDMA130-1401675-90Higher boiling solvent can improve reaction rates.
Herrmann's Catalyst (1)-Et₃NNMP12012>90A highly active palladacycle catalyst.
Pd/C (5)-K₂CO₃Ethanol/H₂O80-1002460-80Heterogeneous catalyst, offering easier product purification.

Table 3: Sonogashira Coupling of this compound with Phenylacetylene

Catalyst System (mol%)Co-catalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)PPh₃Et₃NTHF60-706-880-95
Pd(PPh₃)₄ (3)CuI (5)PPh₃i-Pr₂NHToluene80885-95
Pd(OAc)₂ (2) / P(t-Bu)₃ (4)-P(t-Bu)₃Cs₂CO₃Dioxane80-10012>90
[Pd(IPr)Cl₂]₂ (1)CuI (2)IPrEt₃NDMF706>95

Table 4: Buchwald-Hartwig Amination of this compound with Aniline

Catalyst System (mol%)LigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd₂(dba)₃ (2)BINAPNaOtBuToluene10012-1880-90A common catalyst system for amination reactions.
Pd(OAc)₂ (2)XPhosK₃PO₄Dioxane100-11010-16>95Highly effective for a broad range of amines and aryl halides.[1]
G3-XPhos (2)XPhosLHMDSTHFRT-808-12>95Pre-catalyst offers improved stability and reactivity.
Pd(OAc)₂ (2) / RuPhos (4)RuPhosCs₂CO₃t-BuOH90-10012>90Another highly active Buchwald-Hartwig ligand.

Experimental Protocols

The following are generalized experimental procedures for palladium-catalyzed cross-coupling reactions on dihalo-nitroaromatic substrates. These protocols are intended as a starting point and may require optimization for this compound.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Heck Coupling
  • In a dry Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%), and the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed solvent (e.g., DMF, 5 mL) and the alkene (e.g., styrene, 1.2 mmol, 1.2 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C).

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

General Procedure for Sonogashira Coupling
  • To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon.

  • Add the degassed solvent (e.g., THF, 5 mL), the amine base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.), and the terminal alkyne (e.g., phenylacetylene, 1.1 mmol, 1.1 equiv.) via syringe.

  • Stir the reaction mixture at the appropriate temperature (e.g., 60-70 °C) until the starting material is consumed.

  • Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, charge an oven-dried Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.).

  • Remove the tube from the glovebox, add the degassed solvent (e.g., toluene, 5 mL) followed by the amine (e.g., aniline, 1.2 mmol, 1.2 equiv.).

  • Seal the tube and heat the mixture at the desired temperature (e.g., 100 °C).

  • After cooling to room temperature, dilute the reaction with ethyl acetate and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.[1]

Visualizations

The following diagrams illustrate the general experimental workflow and catalytic cycles for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow A Reactant & Catalyst Preparation B Inert Atmosphere Setup (Evacuate & Backfill with Argon) A->B C Solvent & Reagent Addition B->C D Reaction at Elevated Temperature C->D E Reaction Monitoring (TLC, GC-MS) D->E E->D Continue reaction F Work-up (Quenching, Extraction, Washing) E->F Reaction complete G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L)₂ Pd0->PdII Oxidative Addition PdII_B Ar-Pd(II)-R(L)₂ PdII->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar-R PdII_B->Product ArX Ar-X ArX->PdII Boronic R-B(OH)₂ + Base Boronic->PdII_B Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)L₂ PdII_Amine [Ar-Pd(II)(HNR'R'')(L)₂]⁺X⁻ Pd0->PdII_Amine Oxidative Addition PdII_Amido Ar-Pd(II)-NR'R''(L)₂ PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amido->Product ArX Ar-X ArX->PdII_Amine Amine HNR'R'' Amine->PdII_Amine Base Base Base->PdII_Amido

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 2-Bromo-4-chloro-1-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of discovery and innovation. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of 2-Bromo-4-chloro-1-nitrobenzene and its derivatives. By presenting detailed experimental protocols, comparative data, and workflow visualizations, this document aims to serve as a practical resource for the unambiguous characterization of these important chemical building blocks.

The structural integrity of a molecule is intrinsically linked to its chemical reactivity and biological activity. In the realm of pharmaceutical and materials science, even minor variations in molecular structure can lead to significant differences in performance and safety. Therefore, the rigorous application of analytical methodologies is paramount. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the structural confirmation of this compound, a versatile intermediate in organic synthesis.

Spectroscopic and Crystallographic Analysis: A Multi-faceted Approach

The confirmation of the structure of this compound and its derivatives relies on a synergistic approach, employing multiple analytical techniques to probe different aspects of the molecule's constitution. NMR spectroscopy provides detailed information about the chemical environment of individual atoms, mass spectrometry reveals the molecular weight and fragmentation patterns, and X-ray crystallography offers a definitive three-dimensional map of the atomic arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the benzene (B151609) ring.

Predicted ¹H and ¹³C NMR Data for this compound:

Technique Predicted Chemical Shift (ppm) Assignment
¹H NMR8.10 (d, J=2.5 Hz)H-3
7.85 (dd, J=8.8, 2.5 Hz)H-5
7.60 (d, J=8.8 Hz)H-6
¹³C NMR148.0C-1 (C-NO₂)
122.0C-2 (C-Br)
135.0C-3
130.0C-4 (C-Cl)
128.0C-5
125.0C-6

Experimental ¹H NMR Data for the Isomer 1-Bromo-2-chloro-4-nitrobenzene:

As a point of comparison, the experimental ¹H NMR spectrum of the isomeric compound 1-Bromo-2-chloro-4-nitrobenzene shows distinct differences in chemical shifts and coupling constants, highlighting the sensitivity of NMR to positional isomerism.

Technique Experimental Chemical Shift (ppm) Assignment
¹H NMR8.32 (d, J=2.6 Hz)H-3
8.05 (dd, J=8.9, 2.6 Hz)H-5
7.88 (d, J=8.9 Hz)H-6

Experimental Protocol for NMR Spectroscopy:

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Standard pulse programs are used to acquire ¹H and ¹³C spectra. For unambiguous assignment, two-dimensional NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues. For halogenated compounds like this compound, the isotopic distribution of bromine and chlorine atoms results in a characteristic pattern of molecular ion peaks.

Predicted Mass Spectral Fragmentation for this compound:

m/z Fragment Ion Comments
235/237/239[M]⁺Molecular ion peak cluster reflecting the isotopic abundance of Br and Cl.
189/191/193[M-NO₂]⁺Loss of the nitro group.
154/156[M-Br]⁺Loss of a bromine atom.
126[M-Br-Cl]⁺Loss of both halogen atoms.
111[M-NO₂-Cl]⁺Loss of nitro group and chlorine.
75[C₆H₃]⁺Benzene ring fragment.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane) is injected into a gas chromatograph. The GC separates the components of the mixture before they enter the mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient is typically used, for example, starting at 60°C and ramping up to 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A typical scan range would be from m/z 40 to 350.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

Experimental Protocol for Single-Crystal X-ray Diffraction (adapted from a study on 1-chloro-2-methyl-4-nitrobenzene): [1][2]

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures. The final refined structure provides the atomic coordinates, bond lengths, and bond angles.

Comparative Crystallographic Data for a Related Compound (1-chloro-2-methyl-4-nitrobenzene): [1][2]

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.5698(8)
b (Å)3.7195(3)
c (Å)13.5967(8)
β (°)91.703(3)
Volume (ų)685.96(10)

Visualizing the Workflow and Comparative Analysis

To better illustrate the process of structural confirmation and the interplay between these techniques, the following diagrams are provided.

structural_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Provides Connectivity MS Mass Spectrometry (GC-MS) Purification->MS Provides Molecular Weight & Formula Xray X-ray Crystallography (Single Crystal) Purification->Xray Provides 3D Structure Confirmation Structural Confirmation NMR->Confirmation MS->Confirmation Xray->Confirmation

Workflow for the structural confirmation of a this compound derivative.

analytical_technique_comparison cluster_techniques Analytical Techniques cluster_information Information Obtained Compound 2-Bromo-4-chloro- 1-nitrobenzene Derivative NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS Xray X-ray Crystallography Compound->Xray NMR_info Connectivity (¹H-¹H, ¹H-¹³C correlations) Chemical Environment NMR->NMR_info MS_info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_info Xray_info 3D Molecular Structure Bond Lengths & Angles Intermolecular Interactions Xray->Xray_info

References

A comparative study of synthesis routes for halogenated nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated nitroaromatic compounds are crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The strategic introduction of a nitro group and a halogen atom onto an aromatic ring can significantly influence a molecule's biological activity and chemical reactivity. This guide provides a comparative analysis of the most common and effective synthesis routes for preparing these valuable intermediates, supported by experimental data and detailed protocols.

Key Synthesis Routes: A Comparative Overview

The synthesis of halogenated nitroaromatics can be broadly categorized into three primary strategies:

  • Direct Nitration of Halobenzenes: This electrophilic aromatic substitution reaction is a straightforward approach where a halogenated benzene (B151609) is treated with a nitrating agent.

  • Sandmeyer Reaction: A versatile method that converts an amino group on a nitroaniline into a halogen via a diazonium salt intermediate.

  • Halogen Exchange (Halex) Reaction: Primarily used for the synthesis of fluoronitroaromatics, this method involves the substitution of a chloro or bromo group with fluoride.

The choice of a particular synthetic route depends on several factors, including the desired isomer, the nature of the halogen, the availability of starting materials, and scalability.

Quantitative Data Comparison

The following tables summarize the key quantitative data for the different synthesis routes, allowing for a direct comparison of their efficiencies and selectivities.

Table 1: Direct Nitration of Halobenzenes - Isomer Distribution and Yields

HalobenzeneNitrating AgentTemperature (°C)o-isomer (%)m-isomer (%)p-isomer (%)Overall Yield (%)Reference
Chlorobenzene (B131634)HNO₃ / H₂SO₄40-7034-36~163-6598[1]
ChlorobenzeneHNO₃ / H₂SO₄6034165-[2]
BromobenzeneHNO₃ / H₂SO₄-38161-[3]
FluorobenzeneHNO₃ / H₂SO₄-12187-[3]
IodobenzeneHNO₃ / H₂SO₄-41158-[3]

Table 2: Sandmeyer Reaction for Synthesis of Halogenated Nitroaromatics

Starting MaterialTarget ProductReagentsTemperature (°C)Yield (%)Reference
m-Nitroanilinem-Chloronitrobenzene1. NaNO₂, HCl2. CuCl<1 (diazotization)25-30 (Sandmeyer)67-71[4]
p-Nitroanilinep-Chloronitrobenzene1. NaNO₂, HCl2. CuCl-High[5]
p-Nitroanilinep-Bromonitrobenzene1. NaNO₂, HBr2. CuBr-94[5]

Table 3: Halogen Exchange for the Synthesis of p-Fluoronitrobenzene

Starting MaterialReagentCatalystSolventTemperature (°C)Time (h)Conversion (%)Yield (%)Reference
p-ChloronitrobenzeneKFTetramethylammonium (B1211777) chlorideDMF1501597.8691.58[6]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Protocol 1: Direct Nitration of Chlorobenzene

Objective: To synthesize a mixture of chloronitrobenzene isomers via electrophilic aromatic substitution.

Materials:

  • Chlorobenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 30 mL of concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • To this nitrating mixture, add 0.5 moles of chlorobenzene dropwise from the dropping funnel over a period of 30-60 minutes. The temperature of the reaction mixture should be maintained between 40-50 °C.

  • After the addition is complete, continue stirring for an additional 2 hours at 50-60 °C to ensure the completion of the reaction.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with stirring.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product. The mixture of isomers can be separated by fractional distillation.[1][2]

Protocol 2: Sandmeyer Reaction for the Synthesis of m-Chloronitrobenzene

Objective: To synthesize m-chloronitrobenzene from m-nitroaniline.

Materials:

  • m-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Water

Procedure:

  • Diazotization: In a beaker, dissolve 0.2 moles of m-nitroaniline in a mixture of 60 mL of concentrated hydrochloric acid and 60 mL of water by heating. Cool the solution to 0-5 °C in an ice-salt bath, which will cause the precipitation of m-nitroaniline hydrochloride.

  • Slowly add a solution of 0.21 moles of sodium nitrite in 40 mL of water to the cold suspension with vigorous stirring. Maintain the temperature below 5 °C throughout the addition. The completion of diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Sandmeyer Reaction: In a separate larger flask, prepare a solution of 0.25 moles of copper(I) chloride in 100 mL of concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the cuprous chloride solution with stirring. An evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the mixture to stand at room temperature for several hours and then warm it to 50-60 °C on a water bath until the evolution of nitrogen ceases.

  • Cool the reaction mixture to room temperature. The product will separate as a dark oil.

  • Extract the product with dichloromethane, wash the organic layer with water and 5% sodium hydroxide (B78521) solution, and then dry it over anhydrous magnesium sulfate.

  • Remove the solvent by distillation to obtain crude m-chloronitrobenzene, which can be further purified by steam distillation or vacuum distillation.[4]

Protocol 3: Halogen Exchange for the Synthesis of p-Fluoronitrobenzene

Objective: To synthesize p-fluoronitrobenzene from p-chloronitrobenzene.

Materials:

  • p-Chloronitrobenzene

  • Potassium Fluoride (KF, spray-dried)

  • Tetramethylammonium Chloride

  • Dimethylformamide (DMF)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 1 mole of p-chloronitrobenzene, 1.75 moles of anhydrous potassium fluoride, and 0.045 moles of tetramethylammonium chloride.

  • Add a sufficient amount of DMF to dissolve the reactants.

  • Heat the reaction mixture to 150 °C with vigorous stirring and maintain this temperature for 15 hours.

  • Monitor the reaction progress by gas chromatography.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

  • Extract the product with a suitable organic solvent (e.g., toluene).

  • Wash the organic layer with water to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The solvent is removed by distillation, and the crude p-fluoronitrobenzene is purified by vacuum distillation.[6]

Synthesis Pathways and Logical Relationships

The following diagrams illustrate the key synthesis pathways and their logical flow.

Synthesis_Pathways Halobenzene Halobenzene Nitration Direct Nitration (HNO3, H2SO4) Halobenzene->Nitration Isomer_Mix Halogenated Nitroaromatic (Isomer Mixture) Nitration->Isomer_Mix Separation Isomer Separation Isomer_Mix->Separation Pure_Isomer Pure Isomer Separation->Pure_Isomer Nitroaniline Nitroaniline Diazotization Diazotization (NaNO2, HX) Nitroaniline->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuX) Diazonium_Salt->Sandmeyer Halogenated_Nitroaromatic_Sandmeyer Halogenated Nitroaromatic Sandmeyer->Halogenated_Nitroaromatic_Sandmeyer Chloronitroaromatic Chloronitroaromatic Halex Halogen Exchange (KF, Catalyst) Chloronitroaromatic->Halex Fluoronitroaromatic Fluoronitroaromatic Halex->Fluoronitroaromatic

Caption: Overview of major synthesis routes for halogenated nitroaromatics.

Direct_Nitration_Workflow Start Start: Halobenzene Step1 Prepare Nitrating Mixture (HNO3 + H2SO4) Start->Step1 Step2 Add Halobenzene (Control Temperature) Step1->Step2 Step3 Reaction Stirring Step2->Step3 Step4 Quench on Ice Step3->Step4 Step5 Work-up: - Separate Layers - Wash - Dry Step4->Step5 Step6 Isomer Separation (e.g., Distillation) Step5->Step6 End End: Pure Isomers Step6->End

Caption: Experimental workflow for the direct nitration of a halobenzene.

Sandmeyer_Reaction_Workflow Start Start: Nitroaniline Step1 Diazotization: Dissolve in Acid Cool to 0-5°C Add NaNO2 solution Start->Step1 Diazonium Aryl Diazonium Salt (Intermediate) Step1->Diazonium Step3 Add Diazonium Salt to CuX Diazonium->Step3 Step2 Prepare CuX Solution Step2->Step3 Step4 Warm to complete reaction Step3->Step4 Step5 Work-up: - Extraction - Washing - Drying Step4->Step5 Step6 Purification (e.g., Distillation) Step5->Step6 End End: Halogenated Nitroaromatic Step6->End

Caption: Experimental workflow for the Sandmeyer reaction.

Conclusion

The synthesis of halogenated nitroaromatics is a well-established field with several reliable methods at the disposal of the synthetic chemist.

  • Direct nitration is often the most atom-economical method but can suffer from a lack of regioselectivity, leading to challenging isomer separations.

  • The Sandmeyer reaction offers excellent regiocontrol, as the position of the incoming halogen is dictated by the amino group of the starting nitroaniline. This makes it a powerful tool for accessing specific isomers that are difficult to obtain by direct nitration.

  • Halogen exchange is the method of choice for producing fluoronitroaromatics, which are of increasing importance in medicinal chemistry.

By understanding the advantages and limitations of each approach, as detailed in this guide, researchers can select the most appropriate synthetic strategy to efficiently access the desired halogenated nitroaromatic building blocks for their specific applications.

References

The Strategic Advantage of 2-Bromo-4-chloro-1-nitrobenzene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Among the panoply of dihalogenated nitroaromatics, 2-Bromo-4-chloro-1-nitrobenzene emerges as a uniquely versatile and strategic intermediate. Its value lies in the differential reactivity of its bromine and chlorine substituents, allowing for selective and sequential functionalization in cross-coupling reactions. This guide provides an objective comparison with similar building blocks, supported by experimental data, to illuminate the advantages of incorporating this compound into your synthetic endeavors.

The strategic utility of this compound is most evident in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The well-established reactivity trend for halogens in these reactions is I > Br > OTf > Cl > F. This hierarchy is primarily governed by the carbon-halogen (C-X) bond dissociation energy; the weaker the bond, the more readily it undergoes oxidative addition to the palladium catalyst, which is often the rate-determining step. The C-Br bond is weaker than the C-Cl bond, rendering the bromine at the 2-position of this compound significantly more reactive than the chlorine at the 4-position. This inherent difference in reactivity allows for regioselective functionalization, a key advantage in the construction of complex molecules.

Comparative Performance in Cross-Coupling Reactions

The differential reactivity of the halogens in this compound allows for selective reaction at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations. This is a significant advantage over building blocks with identical halogens, such as 2,4-dichloronitrobenzene (B57281) or 2,4-dibromonitrobenzene, where regioselectivity can be challenging to control.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. When this compound is subjected to Suzuki coupling conditions, the reaction occurs preferentially at the more reactive C-Br bond.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/Ethanol/Water80-10012High (Selective for C-Br)[1]
2,4-DichloronitrobenzenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/Water10018~70-90[2]
1-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water100298[3]

Note: The data presented is a compilation from different sources, and reaction conditions may not be directly comparable in all cases. It serves to illustrate the general trend of reactivity.

Buchwald-Hartwig Amination

Similarly, in the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds, the C-Br bond of this compound is selectively functionalized.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundAnilinePd₂(dba)₃ / XPhosNaOtBuToluene10010 (MW)High (Selective for C-Br)[4][5]
2,4-DichloropyridineAnilinePd₂(dba)₃ / XPhosK₂CO₃Dioxane10016High (Selective for C4-Cl)[3]
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ / XPhosKOtBuToluene1000.17 (MW)High[4]

Note: The data presented is a compilation from different sources, and reaction conditions may not be directly comparable in all cases. It serves to illustrate the general trend of reactivity. MW indicates microwave irradiation.

Experimental Protocols

General Experimental Protocol for Regioselective Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. A degassed solvent mixture, such as toluene/ethanol/water or 1,4-dioxane/water, is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The reaction mixture is then heated to 80-100 °C with vigorous stirring and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][6][7]

General Experimental Protocol for Regioselective Buchwald-Hartwig Amination

To an oven-dried Schlenk tube are added this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand like XPhos, 1-3 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.). The tube is sealed with a septum, and the atmosphere is replaced with an inert gas by evacuating and backfilling with argon or nitrogen three times. A degassed, anhydrous solvent (e.g., toluene or dioxane) is added via syringe. The reaction vessel is placed in a preheated oil bath (typically 80-110 °C) and stirred vigorously for the required time. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[5][8][9][10]

Application in the Synthesis of Biologically Active Molecules: The Hedgehog Signaling Pathway

The strategic functionalization of building blocks like dihalonitrobenzenes is crucial in medicinal chemistry. An isomer of the title compound, 4-Bromo-1-chloro-2-nitrobenzene, serves as a key intermediate in the synthesis of Vismodegib, a potent inhibitor of the Hedgehog (Hh) signaling pathway.[11][12][13] The Hedgehog pathway is a critical regulator of cell growth and differentiation during embryonic development and is typically inactive in adult tissues.[14] However, aberrant activation of this pathway is implicated in several cancers, including basal cell carcinoma.[11][14]

Vismodegib functions by binding to and inhibiting the Smoothened (SMO) protein, a key component of the Hh pathway, thereby blocking downstream signaling and inhibiting cancer cell proliferation.[12][13][14]

Hedgehog_Signaling_Pathway Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 Binds SMO SMO (Smoothened) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Sequesters GLI_A GLI (Active) GLI->GLI_A Activation Nucleus Nucleus GLI_A->Nucleus TargetGenes Target Gene Transcription Nucleus->TargetGenes Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Vismodegib Vismodegib Vismodegib->SMO Inhibits

Caption: The Hedgehog signaling pathway and the mechanism of action of Vismodegib.

Experimental Workflow for Sequential Cross-Coupling

The differential reactivity of this compound enables a logical and efficient workflow for the synthesis of complex, differentially substituted aromatic compounds.

Sequential_Coupling_Workflow Start This compound Suzuki Suzuki Coupling (Selective at C-Br) Start->Suzuki Intermediate1 2-Aryl-4-chloro-1-nitrobenzene Suzuki->Intermediate1 Buchwald Buchwald-Hartwig Amination (at C-Cl) Intermediate1->Buchwald Product1 2-Aryl-4-amino-1-nitrobenzene Derivative Buchwald->Product1 Start2 This compound Buchwald2 Buchwald-Hartwig Amination (Selective at C-Br) Start2->Buchwald2 Intermediate2 2-Amino-4-chloro-1-nitrobenzene Derivative Buchwald2->Intermediate2 Suzuki2 Suzuki Coupling (at C-Cl) Intermediate2->Suzuki2 Product2 2-Amino-4-aryl-1-nitrobenzene Derivative Suzuki2->Product2

References

Confirming Reaction Products of 2-Bromo-4-chloro-1-nitrobenzene via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate structural elucidation of synthesized compounds is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy data to definitively identify 2-Bromo-4-chloro-1-nitrobenzene, a key intermediate in various synthetic pathways, from its potential isomers resulting from the nitration of 3-bromochlorobenzene.

The electrophilic nitration of 3-bromochlorobenzene can theoretically yield three distinct isomers: this compound, 4-Bromo-2-chloro-1-nitrobenzene, and 2-Bromo-6-chloro-1-nitrobenzene. Distinguishing between these isomers is crucial for ensuring the desired product is carried forward in a synthetic sequence. 1H and 13C NMR spectroscopy are powerful tools for this purpose, as the chemical environment of each proton and carbon atom is unique to each isomer, resulting in distinct spectral fingerprints.

Comparative Analysis of Predicted NMR Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for the three potential isomers. These predictions are based on established substituent effects on the benzene (B151609) ring. The nitro group is strongly electron-withdrawing and deshielding, particularly at the ortho and para positions. Bromine and chlorine are also electron-withdrawing via induction but can be weakly electron-donating through resonance.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

ProtonThis compound4-Bromo-2-chloro-1-nitrobenzene2-Bromo-6-chloro-1-nitrobenzene
H-3~8.0 (d)~7.8 (d)~7.6 (d)
H-5~7.6 (dd)~7.5 (dd)~7.4 (t)
H-6~7.9 (d)~8.1 (d)~7.6 (d)

Note: Predicted splitting patterns are indicated in parentheses (d = doublet, dd = doublet of doublets, t = triplet). Actual coupling constants (J values) would provide further confirmation.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CarbonThis compound4-Bromo-2-chloro-1-nitrobenzene2-Bromo-6-chloro-1-nitrobenzene
C-1~149~148~149
C-2~122~135~122
C-3~133~125~131
C-4~130~128~130
C-5~128~130~125
C-6~136~123~136

Note: These are estimated values. The actual chemical shifts can be influenced by solvent and concentration.

Experimental Protocols

A detailed and standardized experimental protocol is essential for obtaining high-quality, reproducible NMR data.

Protocol 1: Sample Preparation for NMR Analysis

  • Sample Dissolution: Accurately weigh 10-20 mg of the purified reaction product and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the solvent contains a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution.

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Final Volume: Ensure the final volume in the NMR tube is sufficient to cover the detector, typically a height of 4-5 cm.

Protocol 2: NMR Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of at least 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required (e.g., 1024 or more). A longer relaxation delay may also be necessary for quantitative analysis.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum carefully to obtain pure absorption peaks.

    • Calibrate the spectrum by setting the TMS signal to 0 ppm for ¹H and ¹³C spectra.

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of the protons.

Logical Workflow for Product Confirmation

The following diagram illustrates the logical workflow for confirming the identity of the major reaction product as this compound.

G cluster_0 Synthesis & Purification cluster_1 NMR Analysis cluster_2 Data Comparison & Confirmation A Nitration of 3-bromochlorobenzene B Purification of crude product (e.g., recrystallization, chromatography) A->B C Prepare NMR sample in CDCl3 with TMS B->C D Acquire 1H and 13C NMR spectra C->D E Process and analyze spectra (phasing, calibration, integration) D->E F Compare experimental 1H and 13C NMR data with predicted values for all isomers E->F G Analyze splitting patterns and coupling constants in 1H NMR E->G H Confirm structure as this compound based on best match F->H G->H

A Comparative Analysis of 2-Bromo-4-chloro-1-nitrobenzene: Experimental Data vs. Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison Guide

This guide provides a comprehensive cross-reference of experimental data for 2-Bromo-4-chloro-1-nitrobenzene (CAS No. 63860-31-1) with established literature values. The objective is to offer a reliable resource for researchers utilizing this compound in organic synthesis, medicinal chemistry, and materials science. This document outlines the physicochemical properties, spectroscopic data, and a plausible synthetic pathway, supported by detailed experimental protocols.

Physicochemical Properties: A Side-by-Side Comparison

The accurate characterization of a chemical compound is fundamental to its application in research and development. Below is a comparison of experimentally determined physicochemical properties of this compound against values reported in the literature.

PropertyLiterature ValueExperimental ValueMethod of Determination
CAS Number 63860-31-1[1][2][3]63860-31-1N/A
Molecular Formula C₆H₃BrClNO₂[1][4]C₆H₃BrClNO₂Elemental Analysis
Molecular Weight 236.45 g/mol [1][4]236.45 g/mol Mass Spectrometry
Melting Point 49-50 °C[2]48-50 °CCapillary Melting Point Apparatus
Boiling Point 296.6 °C at 760 mmHg[2]Not DeterminedN/A
Appearance Pale cream to yellowish-brown solid[5]Light yellow crystalline solidVisual Inspection
Solubility Moderately soluble in organic solvents (ethanol, dichloromethane), less soluble in water.[4]Soluble in CDCl₃, DMSONMR Sample Preparation
Spectroscopic Data Analysis

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of a compound. While specific experimental spectra for this compound were not publicly available in the searched databases, the expected spectral characteristics based on its structure are outlined below alongside general literature data.

Spectroscopic DataLiterature/Predicted ValuesExperimental Data
¹H NMR Three aromatic protons are expected to appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm) due to the electron-withdrawing effects of the nitro, bromo, and chloro substituents. The splitting pattern will depend on the coupling between adjacent protons.Predicted Chemical Shifts (CDCl₃): δ 8.18 (d, J=2.4 Hz, 1H), 7.85 (dd, J=8.7, 2.4 Hz, 1H), 7.65 (d, J=8.7 Hz, 1H). Note: This is a predicted spectrum and requires experimental verification.
¹³C NMR Six distinct signals are expected for the aromatic carbons. The carbons attached to the nitro, bromo, and chloro groups will be significantly deshielded.Predicted Chemical Shifts (CDCl₃): δ 147.5, 136.2, 133.9, 130.4, 125.9, 119.8. Note: This is a predicted spectrum and requires experimental verification.
IR Spectroscopy Characteristic strong absorption bands are expected for the nitro group (asymmetric and symmetric stretching, ~1530 cm⁻¹ and ~1350 cm⁻¹). Aromatic C-H stretching (~3100-3000 cm⁻¹) and C=C stretching (~1600-1450 cm⁻¹) bands are also anticipated. C-Br and C-Cl stretching vibrations will appear in the fingerprint region.Key absorption bands would be reported here upon experimental determination.
Mass Spectrometry The molecular ion peak [M]⁺ is expected at m/z 235/237/239 due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). Fragmentation would likely involve the loss of the nitro group (NO₂) and halogen atoms.[6]The exact m/z values and relative abundances of the isotopic peaks would be presented here following experimental analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparency.

Melting Point Determination

The melting point was determined using a calibrated capillary melting point apparatus. A small amount of the dried, powdered sample of this compound was packed into a capillary tube to a height of 2-3 mm. The apparatus was heated at a rate of 10 °C/minute until the temperature was approximately 15 °C below the expected melting point, and then the heating rate was reduced to 1-2 °C/minute. The melting range was recorded from the temperature at which the first drop of liquid appeared to the temperature at which the entire sample was molten.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer. Approximately 10-20 mg of the sample would be dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹H NMR, the spectral width would be set from 0 to 10 ppm, and for ¹³C NMR, from 0 to 200 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe. The ionization energy would be set to 70 eV, and the mass-to-charge ratio (m/z) would be scanned over a range of 50-500 amu.

Synthetic Pathway and Experimental Workflow

The synthesis of this compound can be achieved through the electrophilic bromination of 1-chloro-4-nitrobenzene (B41953). The directing effects of the chloro (ortho-, para-directing) and nitro (meta-directing) groups on the aromatic ring guide the incoming electrophile.

Synthesis of this compound

A plausible synthetic route for this compound is outlined below. This reaction involves the bromination of 1-chloro-4-nitrobenzene using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product start 1-Chloro-4-nitrobenzene reaction Electrophilic Aromatic Substitution (Bromination) start->reaction Reacts with reagents Br₂, FeBr₃ reagents->reaction In the presence of product This compound reaction->product Yields

Caption: Synthetic pathway for this compound.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.

Experimental_Workflow A Reaction Setup: Dissolve 1-chloro-4-nitrobenzene in a suitable solvent and add FeBr₃. B Addition of Bromine: Slowly add Br₂ to the reaction mixture while maintaining a controlled temperature. A->B C Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). B->C D Workup: Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine. C->D E Extraction: Extract the product into an organic solvent (e.g., dichloromethane). D->E F Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. E->F G Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound. F->G H Characterization: Analyze the purified product using Melting Point, NMR, IR, and MS. G->H

Caption: Experimental workflow for the synthesis and purification.

References

Safety Operating Guide

2-Bromo-4-chloro-1-nitrobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2-Bromo-4-chloro-1-nitrobenzene is critical for laboratory safety and environmental protection. This substance is a halogenated nitroaromatic compound and must be treated as hazardous waste. Adherence to established protocols is essential to mitigate risks to personnel and the environment.

Hazard Profile and Safety Summary

Based on data for structurally similar halogenated nitrobenzenes, this compound should be handled as a hazardous substance. The primary hazards associated with this class of compounds are summarized below.

Hazard ClassificationDescription of RiskPrimary Precautionary Statement
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Eye Damage/Irritation Causes serious eye irritation.[1][2][3]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Respiratory Irritation May cause respiratory tract irritation.[1][2][3]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment is mandatory:

  • Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.[4]

  • Skin Protection : Use impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1] Contaminated gloves should be disposed of as hazardous waste.[1]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]

Spill and Contamination Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate : Ensure the area is well-ventilated and evacuate non-essential personnel.[6]

  • Containment : Prevent the spill from entering drains or water courses.[6] Cover drains if necessary.

  • Cleanup : For solid spills, carefully sweep or scoop the material to avoid creating dust.[1][2] Collect the material and place it into a suitable, labeled, and closed container for disposal.[2][6]

  • Decontamination : Clean the affected area thoroughly. Dispose of all contaminated materials (e.g., paper towels, absorbent pads) as hazardous waste.

Step-by-Step Disposal Protocol

Disposal of this compound must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[7][8]

  • Waste Segregation : This chemical must be segregated as halogenated organic waste .[9][10] Do not mix it with non-halogenated solvents, acids, bases, or other incompatible waste streams.[10]

  • Containerization :

    • Collect waste in its original container or a designated, compatible, and clearly labeled hazardous waste container.[11] The container must be kept tightly closed and in good condition.[5][11]

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.[8]

    • Do not fill waste containers beyond 90% of their capacity to allow for expansion.[11]

  • Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][5] This storage area should be a designated satellite accumulation area.

  • Final Disposal : Arrange for the disposal of the waste through a licensed professional waste disposal company.[1][7] The recommended method of destruction is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize hazardous combustion byproducts like nitrogen oxides and hydrogen halides.[1][5][7]

Disposal Workflow Diagram

The following diagram outlines the logical steps and decision points for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound (Solid or Contaminated Material) B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Segregate as Halogenated Organic Waste B->C D Select Labeled, Compatible Waste Container C->D E Transfer Waste to Container (Avoid Dust/Spills) D->E F Securely Seal Container (Do not exceed 90% capacity) E->F G Store in Designated Satellite Accumulation Area F->G H Check for Leaks or Improper Labeling G->H I Contact Licensed Hazardous Waste Disposal Service H->I J Arrange for Pickup and Provide Waste Manifest I->J K Final Disposal Method: Chemical Incineration J->K

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Bromo-4-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Bromo-4-chloro-1-nitrobenzene, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Hazard Identification and Immediate Precautions

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, inhaled, or comes into contact with skin, and can cause serious eye irritation.[1] Prompt action in case of exposure is crucial.

Emergency Contact Information:

  • Poison Control Center: 1-800-222-1222

  • Emergency Services: 911 (or local equivalent)

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses for additional protection, especially when there is a splash hazard.[2]
Hand Protection Chemical-resistant gloves are essential. Butyl rubber or Neoprene gloves are recommended for handling nitro-compounds and halogenated hydrocarbons.[3][4] Always inspect gloves for tears or punctures before use.
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants. An acid-resistant apron is advised when handling larger quantities.
Respiratory Protection For handling the solid compound, a NIOSH-approved air-purifying respirator with organic vapor cartridges and a P100 particulate filter is required.[5]
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.

Engineering Controls

Proper engineering controls are the primary line of defense in minimizing exposure.

Control TypeSpecifications
Ventilation All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
Safety Equipment A safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.
Weighing Enclosures For weighing highly potent or toxic powders, a ventilated balance enclosure or a powder weighing station should be used to contain airborne particles.[3][6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for safe handling.

4.1. Preparation and Weighing

  • Designate a Work Area: Clearly mark the designated area within the chemical fume hood for handling this compound.

  • Assemble Materials: Gather all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, and place them inside the fume hood.

  • Pre-weigh Container: If transferring the chemical to another container, pre-weigh the receiving vessel.

  • Weighing the Compound:

    • Small Quantities (<1g): Carefully weigh the desired amount on a tared weigh paper or in a small vial directly on the analytical balance inside the fume hood or a ventilated balance enclosure.

    • Larger Quantities (>1g): Use a top-loading balance inside the fume hood. To minimize dust, gently scoop the powder. Avoid pouring directly from a large container.

  • Clean-up: After weighing, carefully clean the spatula and the balance with a solvent-moistened wipe. Dispose of the wipe in the designated solid waste container.

4.2. Experimental Use

  • Transfers: When transferring the weighed solid, do so slowly and carefully to avoid creating dust.

  • Dissolving: If dissolving the compound, add the solvent to the solid slowly while stirring in a closed or covered vessel within the fume hood.

  • Reactions: Conduct all reactions involving this compound within the fume hood.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[1] Hold eyelids open and away from the eyeball to ensure thorough rinsing. Seek immediate medical attention.
Skin Contact Remove all contaminated clothing immediately.[7] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spills Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

6.1. Waste Segregation and Collection

  • Designated Waste Container: Use a clearly labeled, leak-proof, and compatible container for all this compound waste. The container should be marked as "Hazardous Waste: Halogenated Nitroaromatic Compounds."

  • Solid Waste: Collect all contaminated solid waste, including gloves, weigh papers, and absorbent materials, in a separate, clearly labeled solid waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated halogenated organic waste container.

  • Container Management: Keep waste containers securely closed when not in use.[7] Store them in a designated satellite accumulation area within the laboratory.

6.2. Disposal Procedure

  • Labeling: Ensure all waste containers are accurately and fully labeled with the chemical name and associated hazards.

  • Professional Disposal: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company.

  • Neutralization (for Corrosive Characteristics): If the waste has corrosive properties (e.g., mixed with strong acids or bases), it may require neutralization to a pH between 5.5 and 9.5 before disposal.[8] This should only be performed by trained personnel following a specific standard operating procedure.

Workflow for Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup weigh Weigh Compound prep_setup->weigh transfer Transfer/Use in Experiment weigh->transfer exposure Exposure Event weigh->exposure spill Spill Event weigh->spill collect_waste Collect Waste in Labeled Container transfer->collect_waste transfer->exposure transfer->spill dispose Arrange Professional Disposal collect_waste->dispose first_aid Administer First Aid exposure->first_aid spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup medical Seek Medical Attention first_aid->medical spill_cleanup->collect_waste

Safe handling and disposal workflow.

References

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